molecular formula C33H58N7O18P3S B15546105 11-Hydroxydodecanoyl-CoA

11-Hydroxydodecanoyl-CoA

Katalognummer: B15546105
Molekulargewicht: 965.8 g/mol
InChI-Schlüssel: LIXAVWPCNSUWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Hydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O18P3S and its molecular weight is 965.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H58N7O18P3S

Molekulargewicht

965.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-hydroxydodecanethioate

InChI

InChI=1S/C33H58N7O18P3S/c1-21(41)11-9-7-5-4-6-8-10-12-24(43)62-16-15-35-23(42)13-14-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,41,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)

InChI-Schlüssel

LIXAVWPCNSUWJN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Emergence of 11-Hydroxydodecanoyl-CoA in Mammalian Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of lipidomics is ever-expanding, with novel fatty acid metabolites continuously being identified and characterized. Among these is 11-hydroxydodecanoyl-CoA, a hydroxylated medium-chain acyl-CoA thioester. While a singular, seminal "discovery" paper for this specific molecule in mammalian cells is not prominent in the literature, its existence and metabolic relevance can be inferred from our extensive understanding of fatty acid metabolism, particularly the pathways of ω-oxidation and subsequent peroxisomal β-oxidation. This technical guide consolidates the likely metabolic context of this compound, details the state-of-the-art methodologies for its identification and quantification, and presents quantitative data on related acyl-CoAs to provide a framework for its study.

Introduction: The Context of Hydroxylated Fatty Acyl-CoAs

Fatty acids are critical cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Their metabolism is a complex network of pathways, including β-oxidation in both mitochondria and peroxisomes. While mitochondrial β-oxidation is the primary route for the degradation of straight-chain fatty acids, peroxisomes play a crucial role in the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2]

The hydroxylation of fatty acids, particularly at the ω-position, is a key modification that often precedes their entry into specialized metabolic pathways. The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are then substrates for peroxisomal β-oxidation. This compound is likely an intermediate in the metabolism of dodecanedioic acid or a related precursor.

Putative Metabolic Pathway of this compound

Based on established principles of fatty acid metabolism, this compound is hypothesized to be generated and metabolized through the following pathway:

pathway cluster_cytosol Cytosol / Endoplasmic Reticulum cluster_peroxisome Peroxisome Dodecanoic_Acid Dodecanoic Acid Omega_Hydroxylation ω-Hydroxylation (CYP450 enzymes) Dodecanoic_Acid->Omega_Hydroxylation 12_Hydroxydodecanoic_Acid 12-Hydroxydodecanoic Acid Omega_Hydroxylation->12_Hydroxydodecanoic_Acid Alcohol_Dehydrogenase Alcohol Dehydrogenase 12_Hydroxydodecanoic_Acid->Alcohol_Dehydrogenase 12_Oxododecanoic_Acid 12-Oxododecanoic Acid Alcohol_Dehydrogenase->12_Oxododecanoic_Acid Aldehyde_Dehydrogenase Aldehyde Dehydrogenase 12_Oxododecanoic_Acid->Aldehyde_Dehydrogenase Dodecanedioic_Acid Dodecanedioic Acid Aldehyde_Dehydrogenase->Dodecanedioic_Acid Acyl_CoA_Synthetase_Cytosol Acyl-CoA Synthetase Dodecanedioic_Acid->Acyl_CoA_Synthetase_Cytosol Dodecanedioyl_CoA Dodecanedioyl-CoA Acyl_CoA_Synthetase_Cytosol->Dodecanedioyl_CoA ABCD_Transporter ABCD Transporter Dodecanedioyl_CoA->ABCD_Transporter Transport Peroxisomal_Dodecanedioyl_CoA Dodecanedioyl-CoA ABCD_Transporter->Peroxisomal_Dodecanedioyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX1) Peroxisomal_Dodecanedioyl_CoA->Acyl_CoA_Oxidase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (MFP-1/EHHADH) Acyl_CoA_Oxidase->Enoyl_CoA_Hydratase 11_Hydroxydodecanoyl_CoA This compound Enoyl_CoA_Hydratase->11_Hydroxydodecanoyl_CoA 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase 11_Hydroxydodecanoyl_CoA->3_Ketoacyl_CoA_Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA 3_Ketoacyl_CoA_Thiolase->Shortened_Acyl_CoA

Caption: Putative metabolic pathway for the formation and degradation of this compound.

Experimental Protocols for the Analysis of this compound

The identification and quantification of acyl-CoAs in biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Sample Preparation and Extraction
  • Cell Harvesting: For cultured cells, aspirate the media and wash the cells with ice-cold phosphate-buffered saline. Scrape the cells in an ice-cold extraction solvent.

  • Tissue Homogenization: For tissues, flash-freeze the sample in liquid nitrogen immediately after collection. Homogenize the frozen tissue in an appropriate extraction solvent.

  • Extraction: A common method involves protein precipitation with an ice-cold 10% (w/v) trichloroacetic acid solution.[4][5] Alternatively, an 80:20 methanol:water solution at -80°C can be used.[5]

  • Internal Standards: To ensure accurate quantification, spike the samples with a known amount of a stable isotope-labeled acyl-CoA internal standard. For novel acyl-CoAs, a structurally similar labeled standard can be used.[4]

  • Solid-Phase Extraction (SPE): The cleared supernatant after centrifugation can be further purified using SPE columns (e.g., Oasis HLB) to remove interfering substances.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation: Employ reversed-phase chromatography (e.g., C18 column) to separate the acyl-CoAs based on their hydrophobicity. A gradient elution with solvents such as water with 0.05% trifluoroacetic acid (TFA) and acetonitrile is typically used.[4]

  • Mass Spectrometry Detection: Utilize a high-resolution mass spectrometer operating in positive ion mode. Acyl-CoAs will produce a characteristic protonated molecular ion [M+H]+.

  • Tandem Mass Spectrometry (MS/MS): For structural confirmation and enhanced specificity, perform MS/MS analysis. Fragmentation of the parent ion will yield specific product ions that can be used for identification and quantification in multiple reaction monitoring (MRM) mode.

workflow Sample Cell Culture or Tissue Extraction Extraction with Internal Standard Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Separation Liquid Chromatography (Reversed-Phase) SPE->LC_Separation MS_Detection Mass Spectrometry (Positive Ion Mode) LC_Separation->MS_Detection MSMS_Analysis Tandem MS (MS/MS) for Quantification MS_Detection->MSMS_Analysis Data_Analysis Data Analysis and Quantification MSMS_Analysis->Data_Analysis

Caption: General workflow for the analysis of acyl-CoAs from biological samples.

Quantitative Data on Related Acyl-CoAs

Acyl-CoACell/Tissue TypeConcentrationReference
Acetyl-CoAMurine Heart5.77 (± 3.08) pmol/mg[4]
Propionyl-CoAMurine Heart0.476 (± 0.224) pmol/mg[4]
Lactoyl-CoAHepG2 cells0.011 pmol/10^6 cells[4][5]
Crotonyl-CoAHepG2 cells0.033 pmol/10^6 cells[4][5]
C14:0-CoA (Myristoyl-CoA)MCF7 cells>10 fmol/10^7 cells[3]
C16:0-CoA (Palmitoyl-CoA)MCF7 cells>10 fmol/10^7 cells[3]
C18:1-CoA (Oleoyl-CoA)MCF7 cells>10 fmol/10^7 cells[3]

Functional Significance and Future Directions

The presence of this compound in mammalian cells would implicate the activity of peroxisomal β-oxidation in the handling of hydroxylated medium-chain fatty acids. The acetyl-CoA produced from this pathway can have various metabolic fates, including contributing to the biosynthesis of phospholipids and bile acids.[6]

Further research is required to definitively identify and quantify this compound in various mammalian tissues and cell types under different physiological and pathological conditions. Elucidating its precise metabolic flux and the enzymes responsible for its synthesis and degradation will provide a more complete picture of fatty acid metabolism and may reveal novel therapeutic targets for metabolic diseases. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

Endogenous Presence of 11-Hydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydodecanoyl-CoA is a long-chain fatty acyl-coenzyme A molecule that, while not extensively characterized in the scientific literature, is plausibly an endogenous metabolite. Its presence is inferred from the known metabolic pathways of fatty acid hydroxylation, specifically the ω-1 hydroxylation of dodecanoyl-CoA. This technical guide consolidates the available information on its likely biosynthesis, proposes methodologies for its detection and quantification, and explores potential biological roles and signaling pathways.

Biosynthesis of this compound

The primary route for the endogenous formation of this compound is believed to be through the action of cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at various positions, including the terminal (ω) and penultimate (ω-1) carbons.

For a 12-carbon saturated fatty acid like dodecanoic acid (lauric acid), the enzymatic conversion to its CoA ester, dodecanoyl-CoA, is a standard step in fatty acid metabolism. Subsequently, specific CYP enzymes can introduce a hydroxyl group at the 11th carbon position.

Key Enzymes:

  • Cytochrome P450 Family 4 (CYP4): Members of this family, particularly CYP4A11, are recognized for their role in the ω- and ω-1 hydroxylation of medium-chain fatty acids.[1][2] Studies have shown that human CYP4A11 can catalyze the formation of both 12-hydroxydodecanoic acid (ω-hydroxylation) and 11-hydroxydodecanoic acid (ω-1 hydroxylation) from lauric acid.[1]

  • Cytochrome P450 2E1 (CYP2E1): This enzyme has also been implicated in the ω-1 hydroxylation of fatty acids.[3][4]

The conversion of the resulting 11-hydroxydodecanoic acid to its coenzyme A thioester, this compound, would then be carried out by acyl-CoA synthetases.

Biosynthetic Pathway Diagram

Dodecanoic_Acid Dodecanoic Acid (Lauric Acid) Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA ACSL Hydroxy_11 This compound Dodecanoyl_CoA->Hydroxy_11 CYP4A11/CYP2E1 CYP4A11 CYP4A11 / CYP2E1 (ω-1 Hydroxylation) ACSL Acyl-CoA Synthetase

Biosynthesis of this compound.

Quantitative Data on Endogenous Presence

As of the latest literature review, specific quantitative data on the endogenous concentrations of this compound in various tissues and cell lines have not been reported. The focus of most quantitative acyl-CoA profiling studies has been on more abundant species like saturated, unsaturated, and short-chain acyl-CoAs.[5][6]

However, based on the known expression of CYP4A11 and CYP2E1 in tissues such as the liver and kidney, it is reasonable to hypothesize that this compound is present at detectable levels in these tissues. To facilitate future research, the following table provides a template for how such quantitative data could be presented.

Tissue/Cell LineAnalyteConcentration (pmol/mg protein)Method of DetectionReference
Human Liver MicrosomesThis compoundData Not AvailableLC-MS/MS-
Human Kidney CortexThis compoundData Not AvailableLC-MS/MS-
HepG2 CellsThis compoundData Not AvailableLC-MS/MS-
Illustrative Example:This compound0.5 - 5.0 (Estimated)LC-MS/MSHypothetical

Note: The concentration range provided is a hypothetical estimate to illustrate the potential order of magnitude and should not be considered as reported data.

Experimental Protocols

The detection and quantification of endogenous this compound would require a highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a proposed workflow adapted from established methods for the analysis of long-chain acyl-CoAs and hydroxy fatty acids.[6][7]

Sample Preparation and Extraction
  • Tissue Homogenization: Flash-freeze fresh tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue (50-100 mg) in a cold extraction solvent (e.g., 80% methanol or an isopropanol/acetonitrile mixture) containing an appropriate internal standard.

  • Internal Standard: A stable isotope-labeled analog of this compound would be the ideal internal standard. If unavailable, a structurally similar odd-chain or deuterated hydroxy acyl-CoA can be used.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): Further purify the supernatant using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash with a low percentage of organic solvent (e.g., 5% methanol in water).

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 1.8 µm) is suitable for separating long-chain acyl-CoAs.

    • Mobile Phase: A gradient elution using a binary solvent system is recommended.

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) to improve ionization.

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic acyl-CoAs, and then return to the initial conditions for re-equilibration.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is generally used for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety of coenzyme A, is often used for screening for acyl-CoAs.

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (C18 Separation) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Workflow for this compound Analysis.

Potential Biological Roles and Signaling Pathways

The biological functions of this compound are currently unknown. However, based on the roles of other hydroxylated fatty acids and long-chain fatty acyl-CoAs, several potential functions can be postulated.

  • Substrate for Further Metabolism: this compound could be a substrate for further oxidation, potentially leading to the formation of dicarboxylic acids, which can then undergo β-oxidation.

  • Signaling Molecule: The corresponding free fatty acid, 11-hydroxydodecanoic acid, may act as a signaling molecule. Long-chain fatty acids are known to be ligands for G protein-coupled receptors (GPCRs) such as GPR40 and GPR120, which are involved in various physiological processes including inflammation and insulin secretion.[8][9] It is plausible that ω-1 hydroxylated fatty acids could also interact with these or other, yet to be identified, receptors.

Hypothetical Signaling Pathway

Ligand 11-Hydroxydodecanoic Acid (from this compound) Receptor G Protein-Coupled Receptor (e.g., GPR120) Ligand->Receptor G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release IP3->Ca_Release induces Downstream Downstream Cellular Responses (e.g., Anti-inflammatory effects, Insulin sensitization) Ca_Release->Downstream triggers

Hypothetical GPR120 Signaling Pathway.

Conclusion

While direct evidence for the endogenous presence and quantitative levels of this compound is currently lacking, its formation through the ω-1 hydroxylation of dodecanoyl-CoA by cytochrome P450 enzymes is a biochemically sound hypothesis. The technical framework provided in this guide, including a plausible biosynthetic pathway, a template for quantitative data presentation, a detailed experimental protocol for its detection, and a discussion of its potential biological roles, serves as a valuable resource for researchers aiming to investigate this and other novel lipid metabolites. Further studies are warranted to confirm its endogenous presence, elucidate its physiological concentrations, and unravel its specific functions in health and disease.

References

The Biological Synthesis of 11-Hydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 11-hydroxydodecanoyl-CoA, a valuable intermediate in various metabolic pathways and a potential building block for novel therapeutics and biomaterials. The focus of this document is on the enzymatic processes, experimental methodologies, and quantitative data associated with the production of this molecule.

Introduction

This compound is a derivative of dodecanoic acid (lauric acid), a medium-chain fatty acid. The introduction of a hydroxyl group at the penultimate carbon (C11) and subsequent activation to a coenzyme A (CoA) thioester creates a bifunctional molecule with unique chemical properties. Its biological synthesis is primarily achieved through the action of specific oxygenase enzymes, followed by enzymatic ligation to CoA. This guide will delve into the core aspects of this biosynthetic pathway, offering insights for researchers in metabolic engineering, drug discovery, and biotechnology.

Biosynthetic Pathway of this compound

The biological production of this compound from dodecanoic acid is a two-step process:

  • ω-1 Hydroxylation of Dodecanoic Acid: This initial and most critical step is catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce a hydroxyl group at the 11th position of dodecanoic acid to form 11-hydroxydodecanoic acid. The primary enzymes identified for this reaction are members of the CYP4A and CYP2E1 families.[1] Engineered CYPs, such as those from the CYP153A family, have also demonstrated high efficiency in the terminal and sub-terminal hydroxylation of fatty acids.[2][3]

  • Activation to this compound: The resulting 11-hydroxydodecanoic acid is then activated to its corresponding CoA thioester by a long-chain fatty-acid CoA ligase (FACL) or acyl-CoA synthetase (ACS). This enzymatic reaction utilizes ATP and Coenzyme A to form this compound, which can then enter various metabolic pathways.[4]

Below is a diagram illustrating this biosynthetic pathway.

Biosynthesis of this compound Biosynthetic Pathway of this compound Dodecanoic_acid Dodecanoic Acid Hydroxydodecanoic_acid 11-Hydroxydodecanoic Acid Dodecanoic_acid->Hydroxydodecanoic_acid O2, NADPH H2O, NADP+ Hydroxydodecanoyl_CoA This compound Hydroxydodecanoic_acid->Hydroxydodecanoyl_CoA ATP, CoA AMP, PPi enzyme1 Cytochrome P450 Monooxygenase (e.g., CYP4A11, CYP2E1) enzyme2 Long-Chain Fatty-Acid CoA Ligase

Caption: Biosynthetic pathway from dodecanoic acid to this compound.

Quantitative Data on Hydroxy Fatty Acid Production

The efficiency of biological systems in producing hydroxylated fatty acids varies depending on the host organism, the specific enzyme used, and the cultivation conditions. The following tables summarize key quantitative data from various studies on the production of hydroxydodecanoic acid.

Table 1: Production of ω- and (ω-1)-Hydroxydodecanoic Acid in Engineered E. coli

Strain/EnzymeSubstrateProduct(s)Titer (g/L)RegioselectivityReference
JM109-CPR2mut (CYP153A fusion)Dodecanoic Acidω-hydroxydodecanoic acid, (ω-1)-hydroxydodecanoic acid1.2>95% for ω-position[2][5]
JM109-CPR2mut with AlkL coexpressionDodecanoic Acid Methyl Esterω-hydroxydodecanoic acid4.0Not specified[2][5]
CYP153AL.mDodecanoic Acid12-hydroxydodecanoic acid3.28Not specified[3]
CYP153AM.aqDodecanoic Acid12-hydroxydodecanoic acid1.13Not specified[3]

Table 2: Production of ω-Hydroxydodecanoic Acid in Engineered Yeast

StrainSubstrateProductTiter (g/L)Reference
Candida viswanathii (engineered)Dodecaneω-hydroxydodecanoic acid12.7[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological synthesis of this compound.

Heterologous Expression and Purification of Cytochrome P450

This protocol is a generalized procedure for the expression and purification of CYP enzymes in E. coli, based on common methodologies.[7][8][9]

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding the desired CYP (e.g., human CYP4A11 or a bacterial CYP153A) is PCR amplified.
  • The amplified gene is cloned into a suitable E. coli expression vector (e.g., pET series or pJOE series) containing an inducible promoter (e.g., T7 or rhamnose).
  • For purification, a His-tag can be incorporated at the N- or C-terminus.

2. Transformation and Expression:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) or JM109).
  • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight.
  • The starter culture is used to inoculate a larger volume of Terrific Broth (TB) or LB medium.
  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for the T7 promoter) and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Cell Lysis and Membrane Fractionation:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 10% glycerol) containing protease inhibitors.
  • Cells are lysed by sonication or high-pressure homogenization.
  • The cell lysate is centrifuged to remove cell debris.
  • The supernatant containing the membrane fraction (for membrane-bound CYPs) is collected.

4. Solubilization and Purification:

  • The membrane fraction is solubilized using a detergent (e.g., 1% sodium cholate).
  • The solubilized proteins are subjected to affinity chromatography using a Ni-NTA resin for His-tagged proteins.
  • The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
  • The target CYP enzyme is eluted with a buffer containing a high concentration of imidazole.
  • The purified protein is dialyzed to remove imidazole and can be stored at -80°C.

Whole-Cell Biotransformation for 11-Hydroxydodecanoic Acid Production

This protocol describes a typical whole-cell biotransformation process using engineered E. coli.[2][3][5]

1. Catalyst Preparation:

  • E. coli cells harboring the CYP expression plasmid (and a plasmid for its redox partners, if necessary) are grown as described in the expression protocol.
  • After induction and incubation, the cells are harvested by centrifugation and washed with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

2. Biotransformation Reaction:

  • The harvested cells are resuspended in the reaction buffer to a desired cell density (e.g., 50 g wet cell weight per liter).
  • The substrate, dodecanoic acid, is added to the cell suspension (e.g., 1-10 g/L). The substrate can be added directly as a powder or dissolved in a co-solvent like DMSO.[3]
  • A carbon source (e.g., glucose or glycerol) is often added to maintain cell viability and cofactor regeneration.[5]
  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 20-48 hours).

3. Product Extraction and Analysis:

  • The reaction is stopped by acidification (e.g., with HCl).
  • The product, 11-hydroxydodecanoic acid, is extracted from the culture medium using an organic solvent (e.g., ethyl acetate).
  • The organic extract is dried and the solvent is evaporated.
  • The product is analyzed and quantified by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) or by high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of this compound

This is a general protocol for the enzymatic synthesis of acyl-CoA esters.[10][11][12]

1. Reaction Components:

  • 11-hydroxydodecanoic acid
  • Coenzyme A (CoA)
  • ATP
  • Long-chain fatty-acid CoA ligase (can be a purified enzyme or in a cell lysate)
  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

2. Reaction Procedure:

  • The reaction components are mixed in the reaction buffer.
  • The reaction is initiated by the addition of the fatty-acid CoA ligase.
  • The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for 1-4 hours.

3. Product Purification and Analysis:

  • The reaction is quenched (e.g., by adding a denaturing agent).
  • The product, this compound, can be purified by solid-phase extraction or HPLC.
  • The concentration and purity of the product are determined by spectrophotometry (measuring absorbance at 260 nm for the adenine moiety of CoA) and confirmed by mass spectrometry.

Visualization of Experimental Workflow

The following diagram outlines a general experimental workflow for the production and analysis of this compound.

Experimental Workflow General Experimental Workflow cluster_biocatalyst Biocatalyst Preparation cluster_biotransformation Biotransformation cluster_CoA_synthesis CoA Ester Synthesis Cloning Gene Cloning & Vector Construction Expression Protein Expression in E. coli Cloning->Expression Purification Enzyme Purification (Optional) Expression->Purification WholeCell Whole-Cell Biotransformation Purification->WholeCell Extraction Product Extraction WholeCell->Extraction Analysis1 GC-MS/HPLC Analysis of Hydroxy Acid Extraction->Analysis1 EnzymaticSynth Enzymatic Synthesis of CoA Ester Analysis1->EnzymaticSynth Purification2 Purification of CoA Ester EnzymaticSynth->Purification2 Analysis2 Spectrophotometry & Mass Spectrometry Purification2->Analysis2

Caption: A generalized workflow for the biological production of this compound.

Conclusion

The biological synthesis of this compound is a promising field with applications in various sectors. The use of engineered microorganisms and purified enzymes allows for the specific and efficient production of this valuable molecule. This guide has provided an in-depth overview of the biosynthetic pathway, quantitative data on production, detailed experimental protocols, and a visual representation of the workflow. This information is intended to serve as a valuable resource for researchers and professionals working in the fields of biotechnology, metabolic engineering, and drug development. Further research into novel enzymes with improved activity and selectivity, as well as optimization of fermentation and biotransformation processes, will continue to advance the potential of this biosynthetic route.

References

enzymatic pathway for 11-hydroxydodecanoyl-CoA formation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.

Abstract

The hydroxylation of fatty acids is a critical metabolic process involved in both the catabolism of lipids and the generation of signaling molecules. The formation of 11-hydroxydodecanoyl-CoA, the (ω-1) hydroxylation product of dodecanoyl-CoA, is a key step in this process. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly from the CYP2E1 and CYP4A subfamilies, located in the endoplasmic reticulum. This technical guide provides a detailed overview of the enzymatic pathway, including the core reaction, key enzymes, and relevant quantitative data. Furthermore, it outlines generalized experimental protocols for studying this pathway and presents visual diagrams of the metabolic and experimental workflows to facilitate a deeper understanding for researchers in metabolic studies and drug development.

Introduction to Fatty Acid Hydroxylation

Fatty acid oxidation is a fundamental metabolic process. While beta-oxidation is the primary pathway for fatty acid catabolism, alternative routes such as omega (ω) and omega-1 (ω-1) oxidation play significant roles, especially for medium-chain fatty acids (10-12 carbons).[1] These pathways are crucial when beta-oxidation is impaired and are also involved in the production of dicarboxylic acids and signaling molecules.[1][2]

The hydroxylation of dodecanoic acid (lauric acid) and its CoA ester, dodecanoyl-CoA, can occur at two primary positions:

  • Omega (ω) hydroxylation: Occurs at the terminal carbon (C12), producing 12-hydroxydodecanoic acid.

  • Omega-1 (ω-1) hydroxylation: Occurs at the penultimate carbon (C11), yielding 11-hydroxydodecanoic acid.[3][4]

This guide focuses on the enzymatic formation of this compound, the activated form of 11-hydroxydodecanoic acid, which is a substrate for further metabolism.

The Core Enzymatic Pathway

The formation of this compound is catalyzed by a monooxygenase reaction in the smooth endoplasmic reticulum of liver and kidney cells.[1]

Key Enzymes and Reaction

The principal enzymes responsible for the (ω-1) hydroxylation of medium-chain fatty acids are members of the Cytochrome P450 (CYP) superfamily.[5][6]

  • Primary Enzyme: CYP2E1 is the principal isozyme involved in the (ω-1) hydroxylation of dodecanoic acid (dodecanoyl-CoA).[2][7]

  • Related Enzyme: CYP4A11 is the major enzyme responsible for the ω-hydroxylation of dodecanoic acid.[7][8] While it primarily targets the ω-carbon, it serves as a crucial point of comparison for understanding substrate specificity.

The hydroxylation reaction is a complex process that requires molecular oxygen (O₂) and reducing equivalents from NADPH, which are transferred via cytochrome P450 reductase (CPR).[1][8][9]

The overall reaction can be summarized as: Dodecanoyl-CoA + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Enzymatic_Hydroxylation cluster_pathway Fatty Acid Hydroxylation DDC_CoA Dodecanoyl-CoA CYP2E1 CYP2E1 (ω-1 Hydroxylase) DDC_CoA->CYP2E1 Substrate CYP4A11 CYP4A11 (ω-Hydroxylase) DDC_CoA->CYP4A11 Substrate Prod_11OH This compound CYP2E1->Prod_11OH Product NADP_out1 NADP+ CYP2E1->NADP_out1 H2O_out1 H₂O CYP2E1->H2O_out1 Prod_12OH 12-Hydroxydodecanoyl-CoA CYP4A11->Prod_12OH Product NADP_out2 NADP+ CYP4A11->NADP_out2 H2O_out2 H₂O CYP4A11->H2O_out2 NADPH_in1 NADPH + H+ NADPH_in1->CYP2E1 O2_in1 O₂ O2_in1->CYP2E1 NADPH_in2 NADPH + H+ NADPH_in2->CYP4A11 O2_in2 O₂ O2_in2->CYP4A11

Caption: Enzymatic ω-1 and ω-hydroxylation of Dodecanoyl-CoA.

Downstream Metabolism

Following hydroxylation, this compound can be further metabolized. The hydroxyl group can be oxidized first to an aldehyde and then to a carboxylic acid by cytosolic enzymes alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[1] This process ultimately yields a dicarboxylic acid, which can then enter the peroxisome for β-oxidation.[2]

Downstream_Metabolism A This compound B 11-Oxododecanoyl-CoA A->B Alcohol Dehydrogenase (NAD⁺ → NADH) C Undecanedioyl-CoA B->C Aldehyde Dehydrogenase (NAD⁺ → NADH) D Peroxisomal β-Oxidation C->D

Caption: Downstream oxidation of this compound.

Quantitative Data

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate preference of the hydroxylases. While comprehensive data is limited, key findings have been reported for the metabolism of lauric acid (the free acid form of dodecanoyl-CoA).

EnzymeSubstrateProduct PositionTurnover Number (min⁻¹)Reference
CYP2E1Lauric Acidω-13.8[2]
CYP4A11Lauric Acidω7.3[2]

Note: These turnover numbers indicate that under the tested conditions, CYP4A11 metabolizes lauric acid more rapidly at the ω position than CYP2E1 does at the ω-1 position.

Experimental Protocols

Studying the formation of this compound typically involves in vitro assays using microsomes (which contain CYP enzymes) or purified, recombinantly expressed enzymes.

Generalized Protocol: In Vitro Microsomal Hydroxylation Assay

This protocol describes a general method for measuring the hydroxylation of dodecanoyl-CoA using liver microsomes.

Objective: To quantify the formation of this compound and 12-hydroxydodecanoyl-CoA from dodecanoyl-CoA.

Materials:

  • Liver microsomes (e.g., from human, rat)

  • Dodecanoyl-CoA (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase) or NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol with internal standard)

  • Analytical standards: 11-hydroxydodecanoic acid, 12-hydroxydodecanoic acid

Methodology:

  • Reaction Preparation:

    • Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer and liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation:

    • Add dodecanoyl-CoA to the mixture to initiate the reaction.

    • Immediately following, add the NADPH regenerating system or NADPH to start the enzymatic conversion.

  • Incubation:

    • Incubate the reaction at 37°C with shaking for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of product formation.

  • Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile containing an internal standard).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to an analysis vial.

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and quantify the 11-hydroxy and 12-hydroxy metabolites by comparing them to the analytical standards.

Experimental_Workflow cluster_workflow Microsomal Assay Workflow prep 1. Prepare Reaction Mix (Microsomes + Buffer) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Add Substrate & Initiate with NADPH pre_incubate->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Terminate Reaction (Add Quenching Solution) incubate->terminate analyze 6. Centrifuge & Analyze (LC-MS/MS) terminate->analyze

Caption: Workflow for an in vitro microsomal hydroxylation assay.

Relevance in Research and Drug Development

  • Metabolic Studies: Understanding the ω and ω-1 hydroxylation pathways is essential for a complete picture of lipid metabolism and its dysregulation in diseases like nonalcoholic fatty liver disease (NAFLD).[10]

  • Drug Metabolism: CYP2E1 and CYP4A11 are involved in the metabolism of numerous xenobiotics. Investigating their activity with endogenous substrates like fatty acids helps characterize their function and predict potential drug-endobiotic interactions.

  • Biomarker Discovery: The products of these pathways, including hydroxylated fatty acids and dicarboxylic acids, may serve as biomarkers for metabolic diseases or exposure to compounds that induce CYP enzymes.

Conclusion

The formation of this compound is a specific enzymatic step in the (ω-1) oxidation of fatty acids, primarily catalyzed by CYP2E1. This pathway, along with the parallel ω-oxidation pathway, contributes to fatty acid homeostasis and the generation of bioactive molecules. For researchers, a thorough understanding of the enzymes, kinetics, and experimental methods associated with this pathway is critical for advancing studies in metabolism, toxicology, and pharmacology. The provided diagrams and protocols serve as a foundational guide for designing and interpreting experiments in this area.

References

The Role of 11-Hydroxydodecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic role of 11-hydroxydodecanoyl-CoA, a key intermediate in the (ω-1)-hydroxylation pathway of fatty acid metabolism. This pathway serves as an alternative to the primary β-oxidation route, particularly for medium-chain fatty acids, and its significance is pronounced in specific physiological and pathological states. This document details the synthesis, degradation, and enzymatic regulation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis, with β-oxidation being the principal catabolic pathway. However, alternative routes, such as ω- and (ω-1)-oxidation, play crucial roles in processing a diverse range of fatty acids and mitigating the effects of impaired β-oxidation. The (ω-1)-oxidation pathway, which involves the hydroxylation of the penultimate carbon atom of a fatty acid, generates (ω-1)-hydroxy fatty acids. This compound is the activated form of 11-hydroxydodecanoic acid, a product of the (ω-1)-hydroxylation of dodecanoic acid (lauric acid). This guide elucidates the metabolic journey of this compound, from its formation to its eventual breakdown, providing a technical resource for the scientific community.

Synthesis of this compound

The synthesis of this compound is a two-step process initiated by the (ω-1)-hydroxylation of dodecanoic acid, followed by its activation to a coenzyme A (CoA) thioester.

(ω-1)-Hydroxylation of Dodecanoic Acid

The initial and rate-limiting step is the hydroxylation of dodecanoic acid at the C11 position, primarily catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum.[1][2] Specifically, CYP2E1 has been identified as a key enzyme in the (ω-1)-hydroxylation of medium-chain fatty acids.[3]

The reaction is as follows: Dodecanoic acid + NADPH + H⁺ + O₂ → 11-Hydroxydodecanoic acid + NADP⁺ + H₂O

Activation to this compound

The newly synthesized 11-hydroxydodecanoic acid is then activated by the addition of coenzyme A, a reaction catalyzed by an acyl-CoA synthetase. This activation "primes" the molecule for subsequent metabolic reactions.

The reaction is as follows: 11-Hydroxydodecanoic acid + CoA + ATP → this compound + AMP + PPi

Degradation of this compound

The catabolism of this compound proceeds through a modified oxidative pathway that ultimately leads to the formation of dicarboxylic acids, which are then further metabolized via peroxisomal β-oxidation.[4][5]

Oxidation to 11-Oxododecanoyl-CoA

The first step in the degradation is the oxidation of the 11-hydroxy group to a keto group, forming 11-oxododecanoyl-CoA. This reaction is catalyzed by a hydroxy fatty acid dehydrogenase.[6]

The reaction is as follows: this compound + NAD⁺ → 11-Oxododecanoyl-CoA + NADH + H⁺

Conversion to Dodecanedioyl-CoA

The subsequent steps involve the conversion of the 11-oxo intermediate into a dicarboxylic acid. While the precise enzymatic machinery for this conversion from an (ω-1)-oxoacyl-CoA is not as well-defined as ω-oxidation, the process ultimately yields a dicarboxylic acid CoA ester, dodecanedioyl-CoA. This likely involves an aldehyde dehydrogenase following an initial oxidation step.[1]

Peroxisomal β-Oxidation

Dodecanedioyl-CoA then enters the peroxisomes, where it undergoes β-oxidation from both ends of the molecule.[7] This process shortens the carbon chain, producing acetyl-CoA and shorter-chain dicarboxylic acids, which can then be further metabolized.[7]

Signaling Pathways and Logical Relationships

The synthesis and degradation of this compound are part of the broader (ω-1)-oxidation pathway. The following diagram illustrates the key steps and their relationships.

fatty_acid_metabolism cluster_synthesis Synthesis of this compound cluster_degradation Degradation Pathway dodecanoic_acid Dodecanoyl-CoA hydroxylation (ω-1)-Hydroxylation (CYP2E1) dodecanoic_acid->hydroxylation hydroxy_acid This compound hydroxylation->hydroxy_acid oxidation1 Oxidation (Hydroxyacyl-CoA Dehydrogenase) hydroxy_acid->oxidation1 oxo_acid 11-Oxododecanoyl-CoA oxidation1->oxo_acid oxidation2 Further Oxidation oxo_acid->oxidation2 dicarboxylic_acid Dodecanedioyl-CoA oxidation2->dicarboxylic_acid beta_oxidation Peroxisomal β-Oxidation dicarboxylic_acid->beta_oxidation products Acetyl-CoA + Shorter-chain Dicarboxylic Acids beta_oxidation->products

Metabolic pathway of this compound.

Quantitative Data

Quantitative kinetic data for the enzymes specifically involved in the metabolism of this compound are limited. However, data for the initial hydroxylation of the parent fatty acid, lauric acid (dodecanoic acid), by related cytochrome P450 enzymes provide valuable insights.

EnzymeSubstrateProduct(s)Km (µM)Vmax or Turnover RateReference
Human CYP4A11 Lauric Acid11-Hydroxylaurate-5.4 nmol/min/nmol P450[8]
12-Hydroxylaurate48.93.72 nmol/min/nmol P450[8]
Human CYP2E1 Lauric Acid11-Hydroxylaurate843.8 min⁻¹ (Kcat)[2]

Experimental Protocols

Experimental Workflow for Studying this compound Metabolism

The following diagram outlines a typical experimental workflow for investigating the metabolism of this compound.

experimental_workflow start Start: Tissue Homogenate or Recombinant Enzyme incubation Incubation with This compound and Cofactors (e.g., NAD+) start->incubation extraction Extraction of Metabolites incubation->extraction analysis LC-MS/MS Analysis of Acyl-CoA Esters and Metabolites extraction->analysis quantification Quantification of Substrate and Products analysis->quantification end End: Determination of Enzyme Activity quantification->end

References

Unveiling the Signaling Potential of 11-Hydroxydodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 17, 2025

Abstract

Long-chain acyl-Coenzyme A (acyl-CoA) molecules, traditionally viewed as metabolic intermediates, are emerging as critical players in cellular signaling. This technical guide delves into the largely unexplored potential of a specific acyl-CoA, 11-hydroxydodecanoyl-CoA, as a signaling molecule. While direct evidence remains nascent, this document synthesizes information from related hydroxy fatty acids and acyl-CoAs to propose a hypothetical signaling paradigm for this compound, focusing on its potential biosynthesis, its interaction with nuclear receptors, and its downstream effects on gene expression. This guide provides researchers, scientists, and drug development professionals with a theoretical framework and detailed experimental protocols to investigate the signaling functions of this compound, aiming to catalyze further research in this promising area of lipid signaling.

Introduction: Acyl-CoAs as Pleiotropic Cellular Regulators

Acyl-CoAs are central to cellular metabolism, participating in fatty acid oxidation for energy production and serving as building blocks for complex lipids.[1] Beyond these canonical roles, a growing body of evidence indicates that acyl-CoAs can function as signaling molecules, directly influencing cellular processes.[2] They can act as allosteric regulators of enzymes and are substrates for post-translational modifications of proteins, such as acylation, which can alter protein function and localization.[3] Notably, the intracellular concentrations of specific acyl-CoAs can fluctuate in response to metabolic state, suggesting they can act as metabolic sensors that translate nutritional cues into cellular responses.

Hydroxy fatty acids, the precursors to hydroxy acyl-CoAs, have been identified as endogenous ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[4] This raises the intriguing possibility that their activated CoA-thioester counterparts, such as this compound, may also possess signaling capabilities, potentially with different affinities, specificities, or downstream effects. This guide will explore the hypothetical signaling role of this compound, providing a roadmap for its scientific investigation.

Proposed Biosynthesis of this compound

The formation of this compound in a cellular context is likely a two-step process involving the hydroxylation of dodecanoic acid (lauric acid) followed by its activation to a CoA thioester.

Step 1: Hydroxylation of Dodecanoic Acid

The introduction of a hydroxyl group at the eleventh carbon of dodecanoic acid is likely catalyzed by a member of the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, enzymes from the CYP4A and CYP4F families are known to be involved in the ω and ω-1 hydroxylation of fatty acids. For instance, CYP4A11 has been identified as a major lauric acid ω-hydroxylase in human liver microsomes.[5] Additionally, bacterial CYP153A enzymes have been shown to effectively hydroxylate dodecanoic acid.[6]

Step 2: Activation to this compound

The subsequent activation of 11-hydroxydodecanoic acid to its CoA ester is catalyzed by an Acyl-CoA Synthetase (ACSL).[7] There are several isoforms of ACSLs with varying substrate specificities and subcellular localizations.[2] Long-chain acyl-CoA synthetases are known to activate fatty acids with chain lengths from 12 to 20 carbons.[2] It is plausible that one or more of these ACSL isoforms can recognize and activate 11-hydroxydodecanoic acid.

Biosynthesis of this compound Proposed Biosynthesis of this compound cluster_0 Step 1: Hydroxylation cluster_1 Step 2: CoA Activation Dodecanoic_Acid Dodecanoic Acid (Lauric Acid) 11_OH_Dodecanoic_Acid 11-Hydroxydodecanoic Acid Dodecanoic_Acid->11_OH_Dodecanoic_Acid Hydroxylation 11_OH_Dodecanoyl_CoA This compound 11_OH_Dodecanoic_Acid->11_OH_Dodecanoyl_CoA ATP, CoA-SH AMP, PPi CYP450 Cytochrome P450 (e.g., CYP4A/CYP4F) CYP450->Dodecanoic_Acid ACSL Acyl-CoA Synthetase (ACSL) ACSL->11_OH_Dodecanoic_Acid

Fig. 1: Proposed two-step biosynthesis of this compound.

A Putative Signaling Pathway: Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Based on the established role of other hydroxy fatty acids as signaling molecules, a primary hypothesized pathway for this compound involves the activation of the PPAR family of nuclear receptors (PPARα, PPARδ, and PPARγ).[4] These ligand-activated transcription factors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation.[8]

Upon binding of a ligand, PPARs heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent initiation of transcription.[9]

It is plausible that this compound, or its de-esterified form 11-hydroxydodecanoic acid, can bind to the ligand-binding domain of one or more PPAR isoforms, thereby initiating a signaling cascade that results in the altered expression of genes involved in metabolic and inflammatory pathways.

PPAR Signaling Pathway Hypothesized PPAR Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_OH_Dodecanoyl_CoA This compound (or 11-Hydroxydodecanoic Acid) PPAR PPAR (α, δ, or γ) 11_OH_Dodecanoyl_CoA->PPAR Ligand Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (on Target DNA) PPAR_RXR_Complex->PPRE Binds to Coactivators Coactivator Recruitment PPRE->Coactivators Initiates Gene_Expression Altered Gene Expression (Metabolism, Inflammation) Coactivators->Gene_Expression Leads to

Fig. 2: Hypothesized activation of the PPAR signaling pathway.

Quantitative Data for Structurally Related PPAR Ligands

While quantitative data for the interaction of this compound with PPARs is not yet available, data for other fatty acids can provide a valuable point of reference for experimental design and interpretation. The following tables summarize the reported activation of PPAR isoforms by various fatty acids.

Table 1: EC50 Values for PPARα Activation by Various Fatty Acids

Ligand EC50 (µM) Cell Line Assay Type
Oleic Acid 5.5 COS-1 Luciferase Reporter
Linoleic Acid 3.2 COS-1 Luciferase Reporter
Arachidonic Acid 1.2 COS-1 Luciferase Reporter
Eicosapentaenoic Acid 0.5 COS-1 Luciferase Reporter

Data is illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.

Table 2: EC50 Values for PPARγ Activation by Various Fatty Acids | Ligand | EC50 (µM) | Cell Line | Assay Type | | :--- | :--- | :--- | | Oleic Acid | >100 | CV-1 | Luciferase Reporter | | Linoleic Acid | 30 | CV-1 | Luciferase Reporter | | Arachidonic Acid | 7.5 | CV-1 | Luciferase Reporter | | 15-deoxy-Δ12,14-PGJ2 | 2.5 | CV-1 | Luciferase Reporter | Data is illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

To investigate the signaling properties of this compound, a series of in vitro and cell-based assays can be employed. The following protocols provide a detailed methodology for key experiments.

PPAR Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the PPAR ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα, PPARδ, and PPARγ LBDs (tagged with GST or His)

  • Fluorescently labeled PPAR agonist (e.g., a fluorescent derivative of a known high-affinity ligand)

  • Lanthanide-labeled anti-tag antibody (e.g., terbium-labeled anti-GST)

  • This compound (synthesized or commercially sourced)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the PPAR-LBD, the lanthanide-labeled antibody, and the fluorescently labeled agonist to the assay buffer.

  • Add the serially diluted this compound or a known PPAR agonist (positive control) to the wells. Include a no-competitor control.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate filters for the lanthanide donor and the fluorescent acceptor.

  • Calculate the percent inhibition of the TR-FRET signal for each concentration of this compound and determine the IC50 value.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate a PPAR, leading to the expression of a reporter gene (luciferase).

Luciferase_Reporter_Assay_Workflow Workflow for PPAR Luciferase Reporter Assay Cell_Culture 1. Culture suitable cells (e.g., HEK293T, HepG2) Transfection 2. Co-transfect cells with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Treatment 4. Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 5. Incubate for 18-24 hours Treatment->Incubation2 Lysis 6. Lyse cells Incubation2->Lysis Luciferase_Assay 7. Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 8. Normalize Firefly to Renilla and calculate fold activation Luciferase_Assay->Data_Analysis

Fig. 3: A typical workflow for a dual-luciferase reporter assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression vectors for full-length human PPARα, PPARδ, and PPARγ

  • Luciferase reporter vector containing multiple PPREs upstream of a minimal promoter

  • A control vector expressing Renilla luciferase for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.[10][11]

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a known PPAR agonist. Include a vehicle control.

  • Incubate the cells for an additional 18-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Quantification of Endogenous this compound by LC-MS/MS

This protocol outlines a general approach for the extraction and quantification of this compound from biological samples.

LC_MS_Workflow Workflow for LC-MS/MS Quantification of this compound Sample_Collection 1. Collect and snap-freeze biological sample (cells or tissue) Homogenization 2. Homogenize in cold extraction solvent (e.g., acetonitrile/ methanol/water) with internal standard Sample_Collection->Homogenization Centrifugation 3. Centrifuge to pellet protein and cellular debris Homogenization->Centrifugation Supernatant_Collection 4. Collect the supernatant Centrifugation->Supernatant_Collection Drying 5. Evaporate the solvent under nitrogen Supernatant_Collection->Drying Reconstitution 6. Reconstitute the extract in a suitable solvent for LC-MS/MS Drying->Reconstitution LC_MS_Analysis 7. Inject onto LC-MS/MS system for separation and detection Reconstitution->LC_MS_Analysis Data_Analysis 8. Quantify based on standard curve LC_MS_Analysis->Data_Analysis

Fig. 4: General workflow for the quantification of acyl-CoAs.

Materials:

  • Biological sample (cells or tissues)

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • Extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Analytical column (e.g., C18)

Procedure:

  • Sample Extraction:

    • Rapidly homogenize the frozen biological sample in a cold extraction solvent containing a known amount of the internal standard.[12][13]

    • Centrifuge the homogenate at a high speed to pellet proteins and cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Sample Preparation:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable chromatographic gradient on a C18 column.

    • Detect and quantify the parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of endogenous this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Conclusion and Future Directions

The exploration of this compound as a signaling molecule represents a new frontier in lipid research. While direct evidence is currently limited, the established roles of related hydroxy fatty acids and acyl-CoAs in cellular signaling provide a strong rationale for its investigation. The hypothesized pathway involving PPAR activation offers a tangible starting point for research. The experimental protocols detailed in this guide provide the necessary tools to test this hypothesis and to quantify the endogenous levels of this potentially important signaling molecule.

Future research should focus on unequivocally identifying the receptor(s) for this compound, elucidating its downstream signaling cascades, and understanding its physiological and pathophysiological roles. The development of specific inhibitors of its biosynthesis and selective agonists/antagonists for its receptor(s) will be crucial for dissecting its function. The insights gained from such studies could pave the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

Subcellular Localization of 11-Hydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydodecanoyl-CoA is a key metabolic intermediate in the beta-oxidation of dodecanoyl-CoA, a saturated medium-chain fatty acid. Understanding its subcellular localization is crucial for elucidating the compartmentalization of fatty acid metabolism and its role in cellular energy homeostasis and signaling. This technical guide provides an in-depth overview of the subcellular distribution of this compound, the experimental methodologies used to determine its location, and its context within metabolic pathways.

Subcellular Localization and Quantitative Distribution

This compound is primarily localized within two major organelles responsible for fatty acid beta-oxidation: the mitochondria and peroxisomes. The distribution between these compartments is influenced by the overall metabolic state of the cell and the functional capacity of each organelle.

  • Mitochondria : The mitochondrial matrix is the principal site for the beta-oxidation of short, medium, and long-chain fatty acids.[1] As this compound is a medium-chain acyl-CoA, a significant portion of its generation and subsequent metabolism occurs within the mitochondria.[2] In this organelle, beta-oxidation is a major source of acetyl-CoA for the tricarboxylic acid (TCA) cycle and the production of ATP through oxidative phosphorylation.[3]

  • Peroxisomes : While peroxisomes are primarily known for the beta-oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids, they also possess the enzymatic machinery to oxidize medium-chain fatty acids.[4][5] Peroxisomal beta-oxidation serves distinct functions from its mitochondrial counterpart, including the production of H2O2 and chain-shortened acyl-CoAs that are subsequently transported to the mitochondria for complete oxidation.[4][6] Therefore, this compound is also expected to be present in the peroxisomal matrix, particularly under conditions where mitochondrial beta-oxidation is compromised or overloaded.[7]

Quantitative Data

To date, specific quantitative data on the absolute or relative concentrations of this compound within different subcellular compartments remain largely uncharacterized in the scientific literature. This is primarily due to its nature as a transient metabolic intermediate. However, the relative flux through mitochondrial versus peroxisomal beta-oxidation can be inferred through metabolomic studies of acylcarnitine profiles.[7]

Subcellular CompartmentPrimary Role in Dodecanoyl-CoA MetabolismExpected Relative Abundance of this compound
Mitochondria Primary site of beta-oxidation for energy production.High
Peroxisomes Auxiliary site for beta-oxidation, particularly in cases of mitochondrial dysfunction. Also involved in the metabolism of other lipid species.Low to Moderate
Cytosol Location of fatty acid activation (conversion to dodecanoyl-CoA), but not beta-oxidation.Low (primarily in transit)
Endoplasmic Reticulum Involved in fatty acid elongation and desaturation.Negligible

Metabolic Pathway: Beta-Oxidation of Dodecanoyl-CoA

The formation of this compound is a key step in the beta-oxidation spiral of dodecanoyl-CoA. This pathway systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.

Beta_Oxidation Dodecanoyl_CoA Dodecanoyl-CoA (C12) trans_Decenoyl_CoA trans-Δ²-Dodecenoyl-CoA Dodecanoyl_CoA->trans_Decenoyl_CoA Acyl-CoA Dehydrogenase FAD -> FADH₂ Hydroxy_Dodecanoyl_CoA This compound trans_Decenoyl_CoA->Hydroxy_Dodecanoyl_CoA Enoyl-CoA Hydratase H₂O Keto_Dodecanoyl_CoA 11-Oxododecanoyl-CoA Hydroxy_Dodecanoyl_CoA->Keto_Dodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH Decanoyl_CoA Decanoyl-CoA (C10) Keto_Dodecanoyl_CoA->Decanoyl_CoA β-Ketothiolase CoA-SH Acetyl_CoA Acetyl-CoA Keto_Dodecanoyl_CoA->Acetyl_CoA SILEC_SF_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Unlabeled_Cells Unlabeled Cells Mix_Cells Mix Unlabeled and Labeled Cells (1:1) Unlabeled_Cells->Mix_Cells Labeled_Cells Isotope-Labeled Cells (e.g., ¹³C-Pantothenate) Labeled_Cells->Mix_Cells Homogenization Homogenization Mix_Cells->Homogenization Fractionation Subcellular Fractionation (Differential Centrifugation) Homogenization->Fractionation Mitochondria Mitochondrial Fraction Fractionation->Mitochondria Cytosol Cytosolic Fraction Fractionation->Cytosol Peroxisomes Peroxisomal Fraction Fractionation->Peroxisomes LC_MS LC-MS Analysis Mitochondria->LC_MS Cytosol->LC_MS Peroxisomes->LC_MS Quantification Quantification (Ratio of Unlabeled to Labeled) LC_MS->Quantification

References

An In-depth Technical Guide to the Potential Protein Targets of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (acyl-CoA) molecule. As an intermediate in fatty acid metabolism, its interactions with various proteins are crucial for cellular energy homeostasis and signaling. This technical guide provides a comprehensive overview of the potential protein targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and experimental workflows. While direct quantitative data for this compound is limited, this guide presents data for structurally similar molecules to provide valuable insights for researchers.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Function

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is a key enzyme in the mitochondrial beta-oxidation of medium-chain fatty acids, which typically have acyl chain lengths of 6 to 12 carbons.[1][2] MCAD catalyzes the initial and rate-limiting step of this pathway, which involves the dehydrogenation of the acyl-CoA substrate to produce 2,3-enoyl-CoA, with the concomitant reduction of FAD to FADH2.[3] Given that this compound is a C12 acyl-CoA, it is a potential substrate for MCAD. The presence of a hydroxyl group at the 11th position may influence its binding and catalytic efficiency.

Quantitative Data
SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference(s)
Dodecanoyl-CoAHuman MCAD~5Not specified[4]
Experimental Protocol: MCAD Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of MCAD using an artificial electron acceptor, ferricenium hexafluorophosphate.

Materials:

  • Purified MCAD enzyme

  • This compound (or dodecanoyl-CoA as a control substrate)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • The initial rate of the reaction is proportional to the MCAD activity.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

MCAD_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, Ferricenium) mix Mix Reagents and Substrate in Cuvette reagents->mix substrate Prepare Substrate (this compound) substrate->mix measure Measure Absorbance Change at 300 nm mix->measure calculate Calculate Initial Velocity measure->calculate plot Plot Velocity vs. [Substrate] calculate->plot kinetics Determine Km and Vmax plot->kinetics

MCAD Activity Assay Workflow

Carnitine Palmitoyltransferase I and II (CPT1 & CPT2)

Function

The carnitine shuttle system, composed of Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2), is essential for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix for beta-oxidation.[5][6] CPT1, located on the outer mitochondrial membrane, converts acyl-CoAs to acylcarnitines.[7] CPT2, on the inner mitochondrial membrane, reverses this reaction.[8] While primarily associated with long-chain fatty acids, the substrate specificity of CPT enzymes can be broad, and they may interact with medium-chain acyl-CoAs, especially modified ones like this compound.[9][10]

Quantitative Data

Direct binding or kinetic data for this compound with CPT1 or CPT2 is scarce. The table below presents data for palmitoyl-CoA, a common substrate. The presence of the hydroxyl group on dodecanoyl-CoA may alter its affinity.

SubstrateEnzymeKm (µM)IC50 (Malonyl-CoA) (µM)Reference(s)
Palmitoyl-CoARat Liver CPT1~2.5-10~1.7[8][11]
Palmitoyl-CoAHuman Muscle CPT1~3Not specified[9]
Experimental Protocol: CPT1 Activity Assay

This protocol outlines a radioisotopic forward assay to measure CPT1 activity in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • [3H]L-carnitine

  • This compound (or other acyl-CoA substrate)

  • Bovine serum albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Isolate mitochondria from the tissue of interest.

  • Prepare a reaction mixture containing buffer, BSA, and [3H]L-carnitine.

  • Add the isolated mitochondria to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to pellet the protein.

  • The supernatant, containing the [3H]acylcarnitine product, is transferred to a new tube.

  • Extract the unreacted [3H]L-carnitine.

  • Measure the radioactivity of the [3H]acylcarnitine in a scintillation counter.

  • CPT1 activity is calculated based on the amount of radioactive product formed over time.

CPT1_Activity_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis mito Isolate Mitochondria mix Combine Mitochondria, Reaction Mix, and Substrate mito->mix reagents Prepare Reaction Mix ([3H]L-carnitine, Buffer, BSA) reagents->mix incubate Incubate at 37°C mix->incubate stop Stop Reaction (Perchloric Acid) incubate->stop separate Separate Product (Centrifugation, Extraction) stop->separate measure Measure Radioactivity (Scintillation Counting) separate->measure calculate Calculate CPT1 Activity measure->calculate

CPT1 Radioisotopic Assay Workflow

Acyl-CoA Binding Proteins (ACBPs)

Function

Acyl-CoA Binding Proteins (ACBPs) are a family of small intracellular proteins that bind to medium- and long-chain acyl-CoA esters with high affinity.[12] They are involved in the intracellular transport of acyl-CoAs, protecting them from hydrolysis and non-specific interactions, and donating them to various metabolic pathways, including beta-oxidation and glycerolipid synthesis.[13] Given their binding preference for a range of acyl-CoA molecules, ACBPs are likely to interact with this compound.[14]

Quantitative Data

While direct binding data for this compound with ACBPs is not available, studies have determined the dissociation constants (Kd) for various acyl-CoAs, including dodecanoyl-CoA.

LigandACBP SourceKd (nM)MethodReference(s)
Dodecanoyl-CoABovine ACBP6.5ITC[13]
Octanoyl-CoABovine ACBP240ITC[13][15]
Palmitoyl-CoAA. oryzae ACBP135MST[16]
Myristoyl-CoAS. cerevisiae ACBP31MST[16]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for ACBP Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[17]

Materials:

  • Purified ACBP

  • This compound

  • ITC instrument

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

Procedure:

  • Prepare solutions of purified ACBP and this compound in the same buffer. Degas the solutions to remove air bubbles.

  • Load the ACBP solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the titration syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform an initial injection to account for any heat of dilution of the ligand.

  • Carry out a series of small, sequential injections of the this compound into the ACBP solution.

  • The instrument measures the heat released or absorbed after each injection.

  • The raw data is a series of peaks corresponding to each injection.

  • Integrate the peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis protein_prep Prepare ACBP Solution degas Degas Solutions protein_prep->degas ligand_prep Prepare this compound Solution ligand_prep->degas load_cell Load ACBP into Sample Cell degas->load_cell load_syringe Load Ligand into Titration Syringe degas->load_syringe titrate Perform Sequential Injections load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change titrate->measure_heat integrate Integrate Raw Data measure_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Binding Model plot->fit thermo Determine Kd, n, ΔH, ΔS fit->thermo CYP_Hydroxylation_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Prepare Microsomes or Recombinant CYP mix Combine Enzyme, Mix, and Substrate enzyme_prep->mix reagent_prep Prepare Reaction Mix (Buffer, NADPH System) reagent_prep->mix incubate Incubate at 37°C mix->incubate stop Terminate Reaction incubate->stop separate Separate Supernatant stop->separate analyze LC-MS/MS Analysis separate->analyze quantify Quantify Products analyze->quantify Beta_Oxidation_Pathway This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA MCAD (FAD -> FADH2) Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter Acyl-CoA Shorter Acyl-CoA Ketoacyl-CoA->Shorter Acyl-CoA Thiolase (CoA-SH in) Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix acyl_coa_cytosol This compound cpt1 CPT1 acyl_coa_cytosol->cpt1 + Carnitine cact CACT cpt1->cact Acylcarnitine cpt2 CPT2 cact->cpt2 Acylcarnitine acyl_coa_matrix This compound cpt2->acyl_coa_matrix + CoA-SH beta_oxidation Beta-Oxidation acyl_coa_matrix->beta_oxidation

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxydodecanoyl-CoA is a medium-chain acyl-Coenzyme A derivative that is emerging as a molecule of interest in the complex landscape of metabolic regulation. While direct links to specific metabolic disorders are still under investigation, its position as an intermediate in fatty acid metabolism, particularly through pathways involving omega-1 hydroxylation, suggests a potential role in cellular energy homeostasis and lipotoxicity. This technical guide provides a comprehensive overview of the biochemistry, metabolic context, and potential clinical relevance of this compound. It details the likely biosynthetic and degradative pathways, explores its hypothetical connection to peroxisomal disorders, and presents methodologies for its quantification. This document aims to serve as a foundational resource for researchers investigating novel aspects of lipid metabolism and their implications in metabolic diseases.

Introduction to this compound

This compound is the activated form of 11-hydroxydodecanoic acid, a 12-carbon medium-chain fatty acid hydroxylated at the omega-1 (ω-1) position.[1] Acyl-CoA thioesters are central to lipid metabolism, serving as substrates for beta-oxidation, energy production, and the synthesis of complex lipids. The presence of a hydroxyl group on the fatty acyl chain introduces a unique chemical feature that may influence its metabolic fate and biological activity.

The formation of hydroxylated fatty acids is primarily mediated by cytochrome P450 (CYP) enzymes located in the smooth endoplasmic reticulum of the liver and kidneys.[2][3] These enzymes play a crucial role in the metabolism of both endogenous compounds and xenobiotics.[4] Specifically, ω- and (ω-1)-oxidation pathways provide an alternative to the primary beta-oxidation pathway for fatty acid catabolism, becoming more significant when beta-oxidation is impaired.[2]

Biosynthesis and Metabolism of this compound

The metabolic journey of this compound likely begins with the ω-1 hydroxylation of dodecanoyl-CoA (lauroyl-CoA) or dodecanoic acid (lauric acid).

Biosynthesis Pathway

The proposed biosynthetic pathway for this compound involves the following key steps:

  • ω-1 Hydroxylation of Dodecanoic Acid: Dodecanoic acid, a common medium-chain fatty acid, undergoes hydroxylation at the 11th carbon. This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, which are known to be involved in fatty acid ω- and (ω-1)-hydroxylation.[5][6][7] This step produces 11-hydroxydodecanoic acid.

  • Activation to Acyl-CoA: Like other fatty acids, 11-hydroxydodecanoic acid must be activated to its CoA thioester before it can be further metabolized. This activation is carried out by an acyl-CoA synthetase (ACS) in an ATP-dependent manner, yielding this compound.

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Dodecanoyl_CoA Dodecanoyl-CoA Hydroxydodecanoyl_CoA This compound Dodecanoyl_CoA->Hydroxydodecanoyl_CoA NADPH + H+ + O2 -> NADP+ + H2O CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) CYP450->Dodecanoyl_CoA Dodecanoic_Acid Dodecanoic Acid Hydroxydodecanoic_Acid 11-Hydroxydodecanoic Acid Dodecanoic_Acid->Hydroxydodecanoic_Acid ω-1 Hydroxylation Hydroxydodecanoic_Acid->Hydroxydodecanoyl_CoA ATP + CoA -> AMP + PPi ACS Acyl-CoA Synthetase ACS->Hydroxydodecanoic_Acid

Biosynthesis of this compound.
Proposed Metabolic Fate

Once formed, this compound can potentially enter several metabolic pathways:

  • Peroxisomal Beta-Oxidation: Due to its modified structure, this compound may be a substrate for peroxisomal beta-oxidation. Peroxisomes are known to handle the oxidation of unusual fatty acids.[8] This pathway would involve a series of enzymatic reactions to shorten the acyl chain, ultimately producing acetyl-CoA and a shorter-chain hydroxy-acyl-CoA.

  • Further Oxidation: The hydroxyl group of this compound could be further oxidized to a ketone and then to a dicarboxylic acid. Dicarboxylic acids are known to be metabolized via peroxisomal beta-oxidation.

  • Carnitine Conjugation and Mitochondrial Transport: The existence of 11-hydroxydodecanoylcarnitine in the Human Metabolome Database suggests that this compound can be conjugated to carnitine by carnitine acyltransferases.[9] This would facilitate its transport into the mitochondria for subsequent beta-oxidation.

G cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria cluster_Peroxisome Peroxisome Hydroxydodecanoyl_CoA This compound Hydroxydodecanoylcarnitine 11-Hydroxydodecanoylcarnitine Hydroxydodecanoyl_CoA->Hydroxydodecanoylcarnitine CoA Peroxi_Hydroxydodecanoyl_CoA This compound Hydroxydodecanoyl_CoA->Peroxi_Hydroxydodecanoyl_CoA Carnitine Carnitine Carnitine->Hydroxydodecanoylcarnitine CAT Carnitine Acyltransferase CAT->Hydroxydodecanoylcarnitine Mito_Hydroxydodecanoyl_CoA This compound Hydroxydodecanoylcarnitine->Mito_Hydroxydodecanoyl_CoA Carnitine Translocase Beta_Oxidation Beta-Oxidation Mito_Hydroxydodecanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Peroxi_Beta_Oxidation Beta-Oxidation Peroxi_Hydroxydodecanoyl_CoA->Peroxi_Beta_Oxidation Peroxi_Acetyl_CoA Acetyl-CoA Peroxi_Beta_Oxidation->Peroxi_Acetyl_CoA

Potential Metabolic Fates of this compound.

Link to Metabolic Disorders

While direct evidence is currently limited, the metabolic context of this compound allows for informed hypotheses regarding its potential role in metabolic disorders.

Peroxisomal Disorders

Peroxisomal disorders, such as Zellweger spectrum disorders, are characterized by impaired peroxisome biogenesis or function.[10][11][12][13] A key feature of these disorders is the accumulation of very-long-chain fatty acids (VLCFAs) due to defective peroxisomal beta-oxidation.[14]

Hypothetical Link: If this compound or its metabolic products are indeed substrates for peroxisomal enzymes, defects in peroxisomal function could lead to their accumulation. The buildup of such atypical acyl-CoAs could contribute to cellular toxicity, mitochondrial dysfunction, and the overall pathophysiology of these devastating diseases.

G PEX_gene_mutation PEX Gene Mutation Impaired_peroxisome_biogenesis Impaired Peroxisome Biogenesis PEX_gene_mutation->Impaired_peroxisome_biogenesis Peroxisomal_enzyme_dysfunction Peroxisomal Enzyme Dysfunction Impaired_peroxisome_biogenesis->Peroxisomal_enzyme_dysfunction Metabolic_block Metabolic Block Peroxisomal_enzyme_dysfunction->Metabolic_block Accumulation Accumulation of This compound and other substrates Metabolic_block->Accumulation Cellular_toxicity Cellular Toxicity Accumulation->Cellular_toxicity Metabolic_disorder Metabolic Disorder (e.g., Zellweger Syndrome) Cellular_toxicity->Metabolic_disorder G Start Start: Biological Sample Homogenization Homogenization with Internal Standard Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid Phase Extraction Extraction->SPE Drying Drying under Nitrogen SPE->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (MRM) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End End: Concentration of This compound Data_Analysis->End

References

An In-depth Technical Guide to the Structural Characterization of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural characterization of 11-hydroxydodecanoyl-CoA, a long-chain hydroxy fatty acyl-CoA. While specific literature on the complete structural elucidation of this particular molecule is limited, this document synthesizes established analytical techniques for analogous long-chain acyl-CoAs to propose a robust characterization workflow. The protocols and data presented are based on established methods for similar molecules and serve as a foundational guide for researchers.

Introduction

This compound is a key intermediate in fatty acid metabolism and is implicated in various physiological and pathological processes. Its precise structural characterization is paramount for understanding its biological function, identifying its role in signaling pathways, and for the development of targeted therapeutics. This guide outlines the essential experimental procedures for its synthesis, purification, and detailed structural analysis using modern analytical techniques.

Synthesis and Purification

The synthesis of this compound is a prerequisite for its detailed characterization. A common approach involves the enzymatic synthesis from 11-hydroxydodecanoic acid.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is adapted from methods used for the synthesis of other long-chain acyl-CoAs.

Materials:

  • 11-hydroxydodecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 0.5 mM CoA, 1 mM DTT, and 0.2 mM 11-hydroxydodecanoic acid.

  • Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound from the reaction mixture using reversed-phase HPLC on a C18 column. A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used for elution.

  • Collect the fractions containing the product and confirm its identity by mass spectrometry.

  • Lyophilize the purified product for storage at -80°C.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and providing structural insights. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly powerful for this purpose.[1][2]

Experimental Protocol: ESI-MS/MS Analysis

Instrumentation:

  • An electrospray ionization mass spectrometer capable of MS/MS analysis.

Procedure:

  • Dissolve the purified this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

  • Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum (MS/MS).

  • Analyze the fragmentation pattern to confirm the structure. Key fragments would include the loss of the CoA moiety and characteristic ions from the fatty acyl chain.

Expected Quantitative Data:

Parameter Value
Molecular Formula C₃₃H₅₈N₇O₁₈P₃S
Monoisotopic Mass 953.2827 g/mol
[M+H]⁺ 954.2905 m/z
[M+Na]⁺ 976.2725 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, enabling the definitive assignment of its structure. Both ¹H and ¹³C NMR are crucial, along with two-dimensional techniques like COSY, HSQC, and HMBC for complete structural elucidation.[3][4][5]

Experimental Protocol: NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Dissolve the lyophilized this compound in a suitable deuterated solvent, such as D₂O or CD₃OD.

  • Acquire a one-dimensional ¹H NMR spectrum to identify the proton signals.

  • Acquire a one-dimensional ¹³C NMR spectrum.

  • Perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different parts of the molecule.

  • Assign the chemical shifts of all protons and carbons based on the 1D and 2D NMR data.

Expected NMR Data (Predicted):

The following table provides predicted ¹H and ¹³C chemical shifts for key functional groups in this compound, based on data from similar long-chain acyl-CoAs. Actual values may vary.

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
ω-CH₃ (C12) ~0.8-0.9~14
-(CH₂)n- ~1.2-1.6~22-32
CH(OH) (C11) ~3.6~70
α-CH₂ (C2) ~2.5~45
β-CH₂ (C3) ~2.3~35
CoA - Adenine H8 ~8.4~148
CoA - Adenine H2 ~8.1~152
CoA - Ribose H1' ~6.1~87
CoA - Pantothenate VariousVarious

Enzymatic Assays

Enzymatic assays can be used to confirm the biological activity and stereochemistry of the synthesized this compound. For instance, its activity as a substrate for long-chain acyl-CoA dehydrogenase (LCAD) can be assessed.[6][7][8]

Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of a fluorescent probe coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Purified this compound

  • Recombinant long-chain acyl-CoA dehydrogenase (LCAD)

  • Electron Transfer Flavoprotein (ETF)

  • Fluorescent probe (e.g., resazurin)

  • Diaphorase

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, ETF, resazurin, and diaphorase.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding LCAD.

  • Monitor the increase in fluorescence over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial reaction rates to the Michaelis-Menten equation.

Visualizations

Logical Workflow for Structural Characterization

G Figure 1: Workflow for the structural characterization of this compound. cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Functional Analysis Synthesis Enzymatic Synthesis Purification HPLC Purification Synthesis->Purification MS Mass Spectrometry (ESI-MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR EnzymeAssay Enzymatic Assay (e.g., LCAD) Purification->EnzymeAssay FinalStructure Confirmed Structure MS->FinalStructure NMR->FinalStructure EnzymeAssay->FinalStructure

Caption: Workflow for the structural characterization of this compound.

Fatty Acid Beta-Oxidation Pathway Context

G Figure 2: Simplified pathway showing the role of this compound in fatty acid metabolism. FattyAcid Long-Chain Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase LongChainAcylCoA Long-Chain Acyl-CoA AcylCoA_Synthetase->LongChainAcylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase LongChainAcylCoA->AcylCoA_Dehydrogenase EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA This compound (or other L-β-Hydroxyacyl-CoA) EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA + ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA

Caption: Simplified pathway showing the role of hydroxyacyl-CoAs in fatty acid metabolism.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. This guide provides a framework of established methodologies, including synthesis, purification, mass spectrometry, and NMR spectroscopy, that are essential for its comprehensive analysis. While the data presented for this specific molecule are predictive, the outlined protocols, adapted from studies on analogous compounds, offer a robust starting point for researchers. The successful characterization of this compound will undoubtedly contribute to a deeper understanding of its biological significance and may pave the way for novel therapeutic interventions.

References

An In-depth Technical Guide on the Chemical Properties of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies for 11-hydroxydodecanoyl-CoA. It is designed to be a valuable resource for professionals in lipid research and drug development.

Introduction

This compound is a long-chain acyl-coenzyme A (CoA) derivative of 11-hydroxydodecanoic acid. As an activated form of a hydroxylated fatty acid, it plays a role in lipid metabolism, particularly in the pathways of fatty acid oxidation. Understanding its chemical properties, stability, and interactions is crucial for elucidating its biological functions and for the development of targeted therapeutics. This document details the known chemical characteristics, metabolic context, and relevant experimental protocols for the study of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in the public domain, its properties can be inferred from its constituent parts: 11-hydroxydodecanoic acid and coenzyme A, as well as from the known characteristics of other long-chain acyl-CoA molecules.

Table 1: Physicochemical Properties of this compound and its Precursor

Property11-Hydroxydodecanoic AcidThis compound (Predicted/Inferred)Data Source
Molecular Formula C₁₂H₂₄O₃C₃₃H₅₈N₇O₁₈P₃SPubChem[1]
Molecular Weight 216.32 g/mol Approximately 949.8 g/mol PubChem[1]
IUPAC Name 11-hydroxydodecanoic acidS-(2-(3-((R)-4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)-3-hydroxy-2,2-dimethyl-4-oxobutanamido)propanamido)ethyl) 11-hydroxydodecanethioateInferred
Solubility Sparingly soluble in waterAmphipathic: Soluble in organic solvents and aqueous solutions with detergents or as micelles.General knowledge of long-chain acyl-CoAs
Appearance White solidLikely a white or off-white solidGeneral knowledge of acyl-CoAs
Stability

The stability of this compound is a critical consideration for its handling, storage, and analysis. Like other acyl-CoAs, it is susceptible to both chemical and enzymatic degradation.

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH, yielding 11-hydroxydodecanoic acid and coenzyme A. Storage in slightly acidic buffers (pH 4-6) can mitigate this degradation.

  • Oxidation: Although the dodecanoyl chain is saturated, the presence of the hydroxyl group and the complex coenzyme A moiety can be susceptible to oxidation under harsh conditions. It is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) and to protect them from light.

  • Thermal Stability: Long-chain acyl-CoAs are generally not stable at high temperatures. For long-term storage, it is recommended to keep them at -80°C. For short-term storage, -20°C is acceptable. Repeated freeze-thaw cycles should be avoided.

Metabolic Pathways

This compound is an intermediate in the ω-oxidation pathway of dodecanoic acid (lauric acid). This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids.

Omega (ω)-Oxidation of Dodecanoic Acid

The ω-oxidation of fatty acids occurs primarily in the endoplasmic reticulum and involves a series of enzymatic reactions:

  • Hydroxylation: Dodecanoic acid is first hydroxylated at the terminal methyl group (ω-carbon) by a cytochrome P450 enzyme (CYP4A family) to form 12-hydroxydodecanoic acid. Subsequently, hydroxylation at the ω-1 position (C11) can occur, yielding 11-hydroxydodecanoic acid.

  • Activation: 11-hydroxydodecanoic acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase.

  • Oxidation: The hydroxyl group of this compound can be further oxidized to a ketone and then to a dicarboxylic acid, which can then enter the β-oxidation pathway from both ends.

Omega_Oxidation Dodecanoic_acid Dodecanoic Acid 11_OH_Dodecanoic_acid 11-Hydroxydodecanoic Acid Dodecanoic_acid->11_OH_Dodecanoic_acid Cytochrome P450 (ω-1 hydroxylation) 11_OH_Dodecanoyl_CoA This compound 11_OH_Dodecanoic_acid->11_OH_Dodecanoyl_CoA Acyl-CoA Synthetase Further_Oxidation Further Oxidation Products (e.g., keto-dodecanoyl-CoA) 11_OH_Dodecanoyl_CoA->Further_Oxidation Alcohol Dehydrogenase, Aldehyde Dehydrogenase Beta_Oxidation Peroxisomal β-Oxidation Further_Oxidation->Beta_Oxidation

Caption: Metabolic pathway of ω-1 oxidation of dodecanoic acid.

Experimental Protocols

Synthesis of this compound (General Chemo-enzymatic Method)

A general method for the synthesis of acyl-CoAs can be adapted for this compound.

Materials:

  • 11-hydroxydodecanoic acid

  • Coenzyme A (lithium salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.0)

  • Solid-phase extraction (SPE) C18 cartridges

  • HPLC system with a C18 column

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 11-hydroxydodecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea will form. Filter the reaction mixture to remove the precipitate. The filtrate contains the NHS-ester of 11-hydroxydodecanoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (1.5 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.0).

    • Slowly add the THF solution of the NHS-ester to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Load the mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

    • Elute the this compound with a stepwise gradient of methanol or acetonitrile in water.

    • Further purify the product by preparative HPLC on a C18 column.

  • Characterization:

    • Confirm the identity and purity of the product using LC-MS/MS and ¹H NMR.

Synthesis_Workflow Start 11-Hydroxydodecanoic Acid Activation Activation with NHS/DCC Start->Activation NHS_Ester 11-Hydroxydodecanoyl-NHS ester Activation->NHS_Ester Thioesterification Reaction with Coenzyme A NHS_Ester->Thioesterification Crude_Product Crude this compound Thioesterification->Crude_Product Purification Purification (SPE and HPLC) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Quantification of this compound by LC-MS/MS

Sample Preparation (from tissues or cells):

  • Homogenize the sample in a cold extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Precursor ion ([M+H]⁺): m/z corresponding to this compound.

      • Product ion: A characteristic fragment ion of the CoA moiety (e.g., m/z 428 or the neutral loss of 507).

Table 2: Representative LC-MS/MS Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺ of this compound
Product Ion (m/z) Characteristic CoA fragment
Collision Energy Optimized for the specific instrument

Potential Role in Cellular Signaling

Long-chain acyl-CoAs are emerging as important signaling molecules that can modulate the activity of various proteins, including nuclear receptors. While the specific signaling roles of this compound have not been extensively studied, it is plausible that it could interact with receptors that bind other fatty acid derivatives, such as Peroxisome Proliferator-Activated Receptors (PPARs).

  • PPARs: These are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is conceivable that this compound could act as a ligand or modulator of PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation.

Signaling_Hypothesis Metabolism Cellular Metabolism (e.g., ω-oxidation) Acyl_CoA This compound Metabolism->Acyl_CoA Nuclear_Receptor Nuclear Receptor (e.g., PPARα) Acyl_CoA->Nuclear_Receptor Binding and Activation Gene_Expression Target Gene Expression (e.g., genes for β-oxidation) Nuclear_Receptor->Gene_Expression Transcriptional Regulation Metabolic_Response Altered Metabolic Response Gene_Expression->Metabolic_Response

Caption: Hypothetical signaling role of this compound.

Conclusion

This compound is a key intermediate in the ω-oxidation of dodecanoic acid. Its chemical properties, particularly its stability, are important considerations for accurate research. While specific data on this molecule is limited, its characteristics can be inferred from related long-chain acyl-CoAs. The development of robust analytical methods, such as LC-MS/MS, is crucial for its quantification in biological systems. Further research is needed to fully elucidate its potential role as a signaling molecule and its impact on cellular metabolism and disease. This guide provides a foundational resource for researchers and professionals working with this and related lipid molecules.

References

An In-depth Technical Guide to the Natural Sources of Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sources of omega-hydroxy fatty acids (ω-HFAs), a class of molecules with significant potential in the chemical, pharmaceutical, and biomedical fields. ω-HFAs are aliphatic carboxylic acids characterized by a hydroxyl group on the terminal carbon atom. Their bifunctional nature makes them valuable precursors for polymers, and emerging research highlights their roles in physiological and pathological processes. This document details their origins in plants, animals, and microorganisms, presenting quantitative data, experimental protocols for their analysis, and key biosynthetic pathways.

Natural Sources of Omega-Hydroxy Fatty Acids

Omega-hydroxy fatty acids are ubiquitously distributed in nature, serving diverse biological functions. The primary natural sources can be categorized into three main groups: plants, animals, and microorganisms.

Plant Kingdom: Building Blocks of Protective Barriers

In plants, ω-HFAs are fundamental monomers of the biopolyesters cutin and suberin, which form protective barriers on the surfaces of aerial and subterranean plant organs, respectively.[1][2][3] These polymers are crucial for preventing water loss and protecting against environmental stresses. The most common ω-HFAs found in plant cutin and suberin are C16 and C18 chain length acids.[1][4]

  • Cutin: The primary structural component of the plant cuticle, cutin is a polyester composed mainly of C16 and C18 ω-hydroxy fatty acids and their derivatives.[1][3] Key ω-HFA monomers include 16-hydroxy palmitic acid and 18-hydroxy stearic acid.[4] The composition of cutin can vary significantly between plant species and even different organs of the same plant.[1][5] For instance, the cutin of tomato fruit is rich in C16 monomers, with 10,16-dihydroxyhexadecanoic acid being a major component, which is a derivative of a primary ω-HFA.[6][7]

  • Suberin: Found in the cell walls of various tissues such as the root endodermis, periderm of tubers, and bark, suberin is another complex polyester. It is composed of aliphatic and aromatic domains. The aliphatic domain is rich in ω-hydroxy fatty acids, α,ω-dicarboxylic acids, and fatty alcohols, typically with chain lengths from C16 to C26.[2][3][8] 18-hydroxyoctadec-9-enoic acid is a predominant ω-HFA found in the suberin of species like potato.[9]

Animal Kingdom: Mediators of Physiological Processes

In animals, ω-HFAs are primarily produced through the metabolism of fatty acids by cytochrome P450 (CYP) enzymes.[10][11] These ω-HFAs and their derivatives are involved in a variety of signaling pathways and physiological functions.

  • Arachidonic Acid Metabolism: A key pathway involves the ω-hydroxylation of arachidonic acid (a C20 polyunsaturated fatty acid) by CYP4A and CYP4F family enzymes to produce 20-hydroxyeicosatetraenoic acid (20-HETE).[10][12][13] 20-HETE is a potent vasoactive eicosanoid that plays a crucial role in the regulation of blood pressure, vascular tone, and inflammation.[14][15][16]

  • Royal Jelly: A secretion from the glands of honeybees, royal jelly is a rich source of various bioactive compounds, including a unique ω-hydroxy fatty acid, 10-hydroxy-2-decenoic acid (10-HDA).[13][17] This medium-chain fatty acid is the principal lipid component of royal jelly and is recognized for its diverse biological activities. The concentration of 10-HDA is often used as a quality marker for royal jelly products.[17]

Microbial World: Promising Bio-factories

Microorganisms, including bacteria and yeasts, have emerged as promising platforms for the sustainable production of ω-HFAs through biotransformation and de novo synthesis.[18] Advances in metabolic engineering have enabled the high-yield production of these valuable chemicals from renewable feedstocks. Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce a range of ω-HFAs.[18]

Quantitative Data on Omega-Hydroxy Fatty Acids from Natural Sources

The following tables summarize the quantitative data for major ω-hydroxy fatty acids found in various natural sources.

Table 1: Abundance of Key Omega-Hydroxy Fatty Acids in Plant Cutin

Plant SpeciesTissueMajor ω-Hydroxy Fatty Acid MonomersRelative Abundance (%)Reference(s)
Solanum lycopersicum (Tomato)Fruit Cuticle16-Hydroxyhexadecanoic acid4.5[6]
9/10,16-Dihydroxyhexadecanoic acid85.2[6]
18-Hydroxyoctadecenoic acid2.1[6]
Prunus avium (Sweet Cherry)Fruit Cuticle16-Hydroxyhexadecanoic acid5.2[6]
9(10),16-Dihydroxyhexadecanoic acid53.6[19]
18-Hydroxyoctadec-9-enoic acid4.3[6]
Arabidopsis thalianaLeafω-Hydroxy C16 and C18 acidsPresent[1]

Table 2: Concentration of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Royal Jelly

SourceForm10-HDA ConcentrationReference(s)
Pure Royal JellyCream1.85 - 2.18%[17]
Royal Jelly SupplementsVarious0.43 - 6.28%[17]
Royal JellyLyophilized Powder3.01 - 6.19%[20]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of omega-hydroxy fatty acids from plant and animal sources.

Protocol 1: Analysis of Cutin Monomers from Plant Leaves

This protocol, adapted from established methods, describes the analysis of ω-HFA monomers from plant cutin using gas chromatography-mass spectrometry (GC-MS).[1][7]

I. Isolation of Cuticles:

  • Homogenize fresh plant leaves in a suitable buffer.

  • Treat the homogenate with enzymes (e.g., pectinase and cellulase) to digest the cell wall polysaccharides and release the cuticles.

  • Wash the isolated cuticles extensively with water and solvents (e.g., chloroform, methanol) to remove soluble lipids and other contaminants.

  • Dry the purified cuticles under vacuum.

II. Depolymerization of Cutin:

  • Perform alkaline hydrolysis on the dried cuticles using a solution of NaOH or KOH in methanol.

  • Heat the reaction mixture under reflux for several hours to break the ester bonds of the cutin polymer, releasing the constituent monomers.

  • Acidify the reaction mixture to protonate the fatty acid carboxyl groups.

III. Extraction of Monomers:

  • Extract the fatty acid monomers from the acidified aqueous solution using an organic solvent such as diethyl ether or chloroform.

  • Combine the organic phases and wash with a salt solution to remove residual water and impurities.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

IV. Derivatization for GC-MS Analysis:

  • To the dried monomer residue, add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively. This increases the volatility of the compounds for GC analysis.[21]

  • Alternatively, use Boron Trifluoride (BF₃)-Methanol to form fatty acid methyl esters (FAMEs).[21]

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.[6]

V. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Use a temperature program that allows for the separation of the different cutin monomers.

  • Identify the individual ω-HFA derivatives based on their mass spectra and retention times by comparison with authentic standards and mass spectral libraries.

  • Quantify the monomers using an internal standard added at the beginning of the procedure.

Protocol 2: Extraction and Quantification of 10-HDA from Royal Jelly

This protocol outlines the procedure for extracting and quantifying 10-HDA from royal jelly samples using high-performance liquid chromatography (HPLC).[17][22]

I. Sample Preparation and Extraction:

  • Homogenize the royal jelly sample.

  • Dissolve a known amount of the homogenized sample in 95% ethanol.

  • Perform ultrasonic extraction to enhance the recovery of 10-HDA.

  • Dilute the extract with deionized water.

II. Purification by Macroporous Adsorption Resin:

  • Pass the diluted extract through a column packed with a macroporous adsorption resin (e.g., X-5).

  • Wash the column with a low concentration of ethanol (e.g., 20%) to remove impurities.

  • Elute the 10-HDA from the resin using a higher concentration of ethanol (e.g., 75-95%).

  • Collect the eluate containing the purified 10-HDA.

III. HPLC Analysis:

  • Concentrate the eluate by evaporation and then freeze-dry to obtain a solid sample of 10-HDA.

  • Dissolve a known amount of the purified 10-HDA in the mobile phase for HPLC analysis.

  • Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Use a mobile phase typically consisting of a mixture of methanol and an acidic aqueous solution (e.g., phosphoric acid).

  • Detect 10-HDA by its UV absorbance at a specific wavelength (e.g., 215 nm).

  • Quantify the concentration of 10-HDA by comparing its peak area to a calibration curve generated with a pure 10-HDA standard.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Biosynthesis of 20-HETE from Arachidonic Acid

The following diagram illustrates the enzymatic conversion of arachidonic acid to the omega-hydroxy fatty acid 20-HETE by cytochrome P450 enzymes of the CYP4A and CYP4F families.

20-HETE_Biosynthesis Arachidonic_Acid Arachidonic Acid CYP4A_CYP4F CYP4A / CYP4F (ω-hydroxylases) Arachidonic_Acid->CYP4A_CYP4F O₂ NADPH 20_HETE 20-Hydroxyeicosatetraenoic Acid (20-HETE) CYP4A_CYP4F->20_HETE ω-hydroxylation Physiological_Effects Vascular Tone Blood Pressure Inflammation 20_HETE->Physiological_Effects

Caption: Biosynthesis of 20-HETE from arachidonic acid by CYP4A/CYP4F enzymes.

General Workflow for the Analysis of Omega-Hydroxy Fatty Acids from Plant Cutin

This diagram outlines the major steps involved in the experimental analysis of ω-HFAs from plant cutin.

Cutin_Analysis_Workflow cluster_Extraction 1. Extraction & Isolation cluster_Depolymerization 2. Depolymerization & Extraction cluster_Analysis 3. Derivatization & Analysis Plant_Material Plant Material (e.g., Leaves) Homogenization Homogenization Plant_Material->Homogenization Enzymatic_Digestion Enzymatic Digestion (Pectinase, Cellulase) Homogenization->Enzymatic_Digestion Isolated_Cuticles Isolated Cuticles Enzymatic_Digestion->Isolated_Cuticles Alkaline_Hydrolysis Alkaline Hydrolysis (NaOH/MeOH) Isolated_Cuticles->Alkaline_Hydrolysis Acidification Acidification Alkaline_Hydrolysis->Acidification Solvent_Extraction Solvent Extraction (e.g., Chloroform) Acidification->Solvent_Extraction Dried_Monomers Dried Monomers Solvent_Extraction->Dried_Monomers Derivatization Derivatization (e.g., BSTFA or BF₃-Methanol) Dried_Monomers->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of ω-HFA monomers from plant cutin.

This technical guide provides a foundational understanding of the natural sources of omega-hydroxy fatty acids, equipped with quantitative data, detailed experimental protocols, and visual representations of key processes. This information is intended to support researchers and professionals in the fields of biochemistry, drug development, and materials science in their exploration and utilization of these versatile biomolecules.

References

An In-depth Technical Guide to the Function of Omega-Hydroxylation in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Omega (ω)-hydroxylation is a critical, yet often considered alternative, pathway of lipid metabolism primarily localized in the endoplasmic reticulum.[1][2] Catalyzed by cytochrome P450 (CYP) enzymes, particularly of the CYP4 family, this process introduces a hydroxyl group onto the terminal methyl carbon of fatty acids and their derivatives.[3][4] This initial oxidation step triggers a cascade that can lead to the formation of dicarboxylic acids, which are subsequently metabolized via peroxisomal β-oxidation.[5][6] Far from being a simple catabolic route, ω-hydroxylation serves a dual purpose: it facilitates the degradation of excess fatty acids when β-oxidation is overwhelmed and, more significantly, it generates a class of highly potent signaling lipids, such as 20-hydroxyeicosatetraenoic acid (20-HETE).[5][7] These lipid mediators are integral to the regulation of vascular tone, inflammation, and renal function.[7][8] Consequently, dysregulation of the ω-hydroxylation pathway is implicated in a range of pathologies, including hypertension, cancer, and inflammatory diseases, making its enzymatic components promising therapeutic targets.[9][10] This guide provides a detailed examination of the biochemical pathways, physiological functions, and analytical methodologies central to the study of ω-hydroxylation in lipidomics.

The Core Biochemical Pathway of Omega-Hydroxylation

Omega-oxidation provides an alternative metabolic route to the mitochondrial β-oxidation of fatty acids.[2] The process occurs in the endoplasmic reticulum and involves a three-step enzymatic cascade that converts a fatty acid into a dicarboxylic acid.[1][2]

  • Step 1: Hydroxylation: The pathway is initiated by a CYP monooxygenase, which utilizes molecular oxygen (O₂) and the reducing power of NADPH to hydroxylate the terminal methyl (ω) carbon of a fatty acid, producing an ω-hydroxy fatty acid.[1]

  • Step 2: Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.[2][3]

  • Step 3: Oxidation to Dicarboxylic Acid: Finally, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid.[2][3]

The resulting dicarboxylic acids are then transported to peroxisomes where they undergo chain-shortening via β-oxidation.[5][6] The shorter-chain dicarboxylic acids can then be transferred to mitochondria for complete oxidation to supply energy or can be utilized for lipid synthesis.[5]

Omega_Hydroxylation_Pathway cluster_enzymes FA Fatty Acid OH_FA ω-Hydroxy Fatty Acid FA->OH_FA Hydroxylation CHO_FA ω-Aldehyde Fatty Acid OH_FA->CHO_FA Oxidation DCA Dicarboxylic Acid CHO_FA->DCA Oxidation Peroxisome Peroxisomal β-Oxidation DCA->Peroxisome CYP450 CYP Monooxygenase (e.g., CYP4A, CYP4F) + O₂, NADPH CYP450->OH_FA ADH Alcohol Dehydrogenase ADH->CHO_FA ALDH Aldehyde Dehydrogenase ALDH->DCA G_20_HETE_Signaling cluster_membrane Cell Membrane AA Arachidonic Acid (in cell) CYP CYP4A / CYP4F AA->CYP HETE 20-HETE GPR75 GPR75 Receptor HETE->GPR75 Binds BKca BKca Channel (Open) HETE->BKca Inhibits CYP->HETE ω-hydroxylation Effect Vasoconstriction Inflammation Angiogenesis GPR75->Effect BKca_Inhib BKca Channel (Inhibited) BKca_Inhib->Effect Experimental_Workflow SamplePrep 1. Sample Preparation (Liver Microsomes) Incubation 2. Incubation at 37°C (Microsomes + Substrate + NADPH) SamplePrep->Incubation Termination 3. Reaction Termination & Lipid Extraction (Acidified Organic Solvent) Incubation->Termination Analysis 4. LC-MS/MS Analysis Termination->Analysis Quant 5. Data Quantification (pmol/min/mg protein) Analysis->Quant

References

An In-depth Technical Guide on 11-Hydroxydodecanoyl-CoA in Plant and Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxydodecanoyl-CoA is a key intermediate in the omega-oxidation (ω-oxidation) pathway of fatty acids in both plant and animal kingdoms. In plants, it serves as a monomer precursor for the biosynthesis of the protective biopolymers cutin and suberin, which are essential for preventing water loss and protecting against environmental stresses. In animals, the ω-oxidation pathway, including the formation of this compound, represents an alternative to the primary beta-oxidation pathway for fatty acid catabolism. This pathway is particularly important for the metabolism of medium-chain fatty acids and is implicated in the generation of signaling molecules and the detoxification of excess fatty acids. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and physiological significance of this compound in plant and animal tissues, supported by detailed experimental protocols and metabolic pathway diagrams.

Introduction

Fatty acid metabolism is a central process in all living organisms, providing energy, structural components for membranes, and signaling molecules. While beta-oxidation is the primary route for fatty acid degradation, alternative pathways such as omega-oxidation play crucial roles in specific physiological contexts. The ω-oxidation pathway initiates with the hydroxylation of the terminal methyl group of a fatty acid. For a 12-carbon fatty acid like lauric acid, this results in the formation of 12-hydroxydodecanoic acid, which is then activated to 12-hydroxydodecanoyl-CoA. The focus of this guide, this compound, arises from the ω-1 hydroxylation of dodecanoyl-CoA.

In the plant kingdom, ω-hydroxy fatty acids, including C12 derivatives, are fundamental building blocks of the extracellular lipid polyesters, cutin and suberin. These polymers form protective layers on the surfaces of aerial plant organs and in the root endodermis, respectively, playing a vital role in plant survival and interaction with the environment.

In animal tissues, the ω-oxidation of fatty acids occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes. This pathway is generally considered a minor route for fatty acid metabolism but becomes more significant under conditions of high fatty acid influx or when beta-oxidation is impaired. The resulting ω-hydroxy fatty acids and their derivatives can have signaling functions or be further metabolized for excretion.

This guide will delve into the technical details of this compound's role in these diverse biological systems, providing researchers with the necessary information for its study.

This compound in Plant Tissues

In plants, this compound is a precursor for the synthesis of cutin and suberin, complex biopolyesters that form protective barriers. The biosynthesis of these polymers involves the ω-oxidation of fatty acids, their activation to CoA esters, and subsequent polymerization.

Biosynthesis and Incorporation into Suberin and Cutin

The biosynthesis of ω-hydroxy fatty acids in plants is primarily catalyzed by cytochrome P450 monooxygenases of the CYP86 and CYP94 families. These enzymes hydroxylate the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) positions of fatty acids. Specifically, for dodecanoyl-CoA, ω-hydroxylation yields 12-hydroxydodecanoyl-CoA, while ω-1 hydroxylation would produce this compound. These hydroxy fatty acids are then incorporated into the growing polyester chains of cutin and suberin.

plant_biosynthesis Dodecanoyl-CoA Dodecanoyl-CoA CYP86_CYP94 CYP86, CYP94 (ω-hydroxylase) Dodecanoyl-CoA->CYP86_CYP94 NADPH, O2 12-Hydroxydodecanoyl-CoA 12-Hydroxydodecanoyl-CoA CYP86_CYP94->12-Hydroxydodecanoyl-CoA Oxidation1 Oxidation 12-Hydroxydodecanoyl-CoA->Oxidation1 NADP+ Suberin_Cutin Suberin and Cutin Polymerization 12-Hydroxydodecanoyl-CoA->Suberin_Cutin 12-Oxododecanoyl-CoA 12-Oxododecanoyl-CoA Oxidation1->12-Oxododecanoyl-CoA Oxidation2 Oxidation 12-Oxododecanoyl-CoA->Oxidation2 NADP+ Dodecanedioyl-CoA Dodecanedioyl-CoA Oxidation2->Dodecanedioyl-CoA Dodecanedioyl-CoA->Suberin_Cutin

Quantitative Data in Plant Tissues

Direct quantitative data for 11- or 12-hydroxydodecanoic acid in plant tissues is scarce, as they are typically minor components compared to C16 and C18 hydroxy fatty acids. However, analysis of suberin and cutin composition reveals the presence of various ω-hydroxy fatty acids. The following table summarizes the general composition of suberin in potato periderm, a well-studied model system. While specific data for C12 hydroxy acids is not detailed, it illustrates the context in which they would be found.

Monomer ClassRelative Abundance (%) in Potato Tuber Suberin
ω-Hydroxy fatty acids15-20
α,ω-Dicarboxylic acids35-40
Fatty acids5-10
Fatty alcohols<5
Ferulic acid<1
Glycerol~20

Note: Data is compiled from multiple sources and represents a general composition. The specific abundance of C12 monomers is expected to be low.

This compound in Animal Tissues

In animals, the ω-oxidation of fatty acids, including the formation of this compound, is a metabolic pathway that occurs in the endoplasmic reticulum of liver and kidney cells. This pathway is catalyzed by cytochrome P450 enzymes, primarily from the CYP4A and CYP4F subfamilies.

Metabolic Pathway of ω-Oxidation

The ω-oxidation of dodecanoyl-CoA (the CoA ester of lauric acid) involves a series of enzymatic reactions:

  • Hydroxylation: Dodecanoyl-CoA is hydroxylated at the ω-1 (C11) or ω (C12) position by CYP4A or CYP4F enzymes, using NADPH and molecular oxygen, to form this compound or 12-hydroxydodecanoyl-CoA.

  • Oxidation to Aldehyde: The hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.

  • Peroxisomal β-Oxidation: The resulting dicarboxylic acid can be transported to peroxisomes for chain shortening via β-oxidation.[1][2]

animal_omega_oxidation Dodecanoyl-CoA Dodecanoyl-CoA CYP4A_CYP4F CYP4A, CYP4F (ω/ω-1 hydroxylase) Dodecanoyl-CoA->CYP4A_CYP4F NADPH, O2 This compound This compound CYP4A_CYP4F->this compound ADH Alcohol Dehydrogenase This compound->ADH NAD+ 11-Oxododecanoyl-CoA 11-Oxododecanoyl-CoA ADH->11-Oxododecanoyl-CoA ALDH Aldehyde Dehydrogenase 11-Oxododecanoyl-CoA->ALDH NAD+ Undecanedioyl-CoA Undecanedioyl-CoA ALDH->Undecanedioyl-CoA Peroxisome Peroxisomal β-Oxidation Undecanedioyl-CoA->Peroxisome

Quantitative Data in Animal Tissues
EnzymeSubstrateProductKm (μM)Vmax (nmol/min/nmol P450)
Human CYP4A11Lauric Acid12-Hydroxylauric acid48.93.72
Human CYP4A11Lauric Acid11-Hydroxylauric acid-5.4

Data from Powell et al. (1996).[3] Note that Vmax for 11-hydroxylation was determined at a single substrate concentration.

Experimental Protocols

Analysis of Hydroxy Fatty Acid Monomers from Plant Suberin and Cutin

This protocol describes the analysis of suberin and cutin monomers, including hydroxy fatty acids, by gas chromatography-mass spectrometry (GC-MS).

plant_protocol cluster_prep Sample Preparation cluster_depoly Depolymerization cluster_derivatization Derivatization cluster_analysis Analysis Plant_Tissue Plant Tissue (e.g., potato peel, leaves) Delipidation Delipidation (Chloroform:Methanol) Plant_Tissue->Delipidation Drying Drying Delipidation->Drying Depolymerization Transesterification (NaOMe in Methanol or BF3 in Methanol) Drying->Depolymerization Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Depolymerization->Extraction Derivatization Silylation (e.g., with BSTFA or MSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

4.1.1. Sample Preparation and Delipidation

  • Obtain fresh or frozen plant tissue (e.g., potato periderm, tomato fruit peels).

  • Grind the tissue to a fine powder under liquid nitrogen.

  • Extract the powdered tissue exhaustively with a series of solvents to remove soluble lipids (waxes). A common sequence is chloroform:methanol (2:1, v/v), followed by chloroform, and then methanol.

  • Dry the resulting delipidated tissue residue under vacuum.

4.1.2. Depolymerization (Transesterification)

  • To the dried residue, add a solution of 1% (w/v) sodium methoxide (NaOMe) in methanol.

  • Incubate at 60°C for 2 hours with occasional vortexing. This reaction cleaves the ester bonds of the suberin/cutin polymer, releasing the monomers as fatty acid methyl esters (FAMEs).

  • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Add water and extract the FAMEs with an organic solvent such as dichloromethane or hexane.

  • Wash the organic phase with a salt solution (e.g., saturated NaCl) and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

4.1.3. Derivatization

  • To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • Incubate at 60°C for 30 minutes to convert the free hydroxyl groups to trimethylsilyl (TMS) ethers. This increases the volatility of the compounds for GC analysis.

4.1.4. GC-MS Analysis

  • Analyze the derivatized sample by GC-MS.

  • Use a non-polar capillary column (e.g., DB-5ms).

  • The temperature program should be optimized to separate the range of expected fatty acid derivatives. A typical program might start at 80°C, ramp to 300°C at a rate of 5-10°C/min, and hold at 300°C for 10-15 minutes.

  • Identify the compounds by comparing their mass spectra and retention times to those of authentic standards and to mass spectral libraries.

  • Quantify the compounds by integrating the peak areas and using an internal standard (e.g., methyl heptadecanoate).

Analysis of Acyl-CoAs in Animal Tissues by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoA species, including this compound, from animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

animal_protocol cluster_extraction Extraction cluster_analysis_animal Analysis Tissue Animal Tissue (e.g., liver, kidney) Homogenization Homogenization (in Acetonitrile/Methanol/Water) Tissue->Homogenization Centrifugation Centrifugation (to pellet protein) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

4.2.1. Sample Preparation and Extraction

  • Excise animal tissue (e.g., liver) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue and homogenize in a cold extraction solution, typically a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v), containing an internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.

  • Collect the supernatant containing the acyl-CoAs.

4.2.2. LC-MS/MS Analysis

  • Analyze the supernatant by LC-MS/MS.

  • Use a C18 reversed-phase column for separation.

  • The mobile phases typically consist of an aqueous solution with a volatile buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is used to separate the acyl-CoAs based on their chain length and polarity.

  • The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).

  • Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored. The transition for this compound would need to be determined empirically or from the literature if available.

  • Create a calibration curve using authentic standards to determine the concentration of the target analytes in the tissue samples.

Conclusion

This compound is a molecule of interest in both plant and animal biochemistry. In plants, it is an integral, albeit minor, component of the protective polymers cutin and suberin. Its presence and that of other ω-hydroxy fatty acids are critical for the structural integrity and function of these barriers. In animals, the formation of this compound via ω-1 oxidation represents an important alternative pathway for fatty acid metabolism, with potential implications for cellular signaling and the management of lipid homeostasis.

While a significant body of research exists on the general pathways of ω-oxidation, this guide highlights the need for more focused research to quantify the endogenous levels of this compound in various tissues and to fully elucidate its specific downstream metabolic fate and signaling roles. The detailed experimental protocols provided herein offer a starting point for researchers aiming to investigate this and related molecules, paving the way for a deeper understanding of fatty acid metabolism in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step enzymatic synthesis of 11-hydroxydodecanoyl-CoA, a valuable intermediate in various metabolic pathways and a potential precursor for the synthesis of bioactive molecules. The synthesis involves the hydroxylation of dodecanoic acid (lauric acid) to 11-hydroxydodecanoic acid, followed by the activation of the hydroxylated fatty acid to its corresponding Coenzyme A (CoA) thioester.

Principle of the Method

The synthesis of this compound is achieved through a two-step enzymatic cascade:

  • ω-1 Hydroxylation of Dodecanoic Acid: A cytochrome P450 monooxygenase (P450) catalyzes the regioselective hydroxylation of dodecanoic acid at the C11 position (ω-1 position) to produce 11-hydroxydodecanoic acid. This reaction requires a P450 enzyme, a cognate reductase partner, and NADPH as a reducing equivalent.

  • Acyl-CoA Synthesis: A long-chain acyl-CoA synthetase (ACSL) activates the carboxyl group of 11-hydroxydodecanoic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent manner to form this compound.

Data Presentation

Table 1: Enzymes for the Synthesis of this compound

StepEnzyme ClassSpecific Enzyme ExamplesSource OrganismSubstratesProducts
1. HydroxylationCytochrome P450 MonooxygenaseP450 BM-3 (CYP102A1)Bacillus megateriumDodecanoic acid, NADPH, O₂11-Hydroxydodecanoic acid, NADP⁺, H₂O
CYP4A11HumanDodecanoic acid, NADPH, O₂11-Hydroxydodecanoic acid, 12-Hydroxydodecanoic acid, NADP⁺, H₂O
2. CoA LigationLong-Chain Acyl-CoA SynthetaseACSL1, ACSL3, ACSL4, ACSL5, ACSL6Mammalian11-Hydroxydodecanoic acid, CoA, ATPThis compound, AMP, PPi

Table 2: Reported Kinetic Parameters for Lauric Acid Hydroxylation by Human CYP4A11

ParameterValueReference
For 11-hydroxylation
DV1.0 ± 1.2[1]
D(V/K)0.15 ± 0.26[1]
For 12-hydroxylation
DV1.2 ± 0.2[1]
D(V/K)2.1 ± 0.7[1]
(Note: Data for the direct enzymatic synthesis of this compound is limited. The provided data relates to the hydroxylation of lauric acid, the precursor.)

Experimental Protocols

This protocol describes the synthesis of this compound using recombinant P450 BM-3 for the hydroxylation step and a commercially available long-chain acyl-CoA synthetase for the CoA ligation step.

Materials and Reagents
  • Enzymes:

    • Recombinant P450 BM-3 (CYP102A1)

    • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Substrates and Cofactors:

    • Dodecanoic acid (Lauric acid)

    • 11-Hydroxydodecanoic acid (for standard and ACSL reaction)

    • Coenzyme A, trilithium salt

    • Adenosine 5'-triphosphate (ATP), disodium salt

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH), tetrasodium salt

    • Potassium phosphate buffer (pH 7.4)

    • Magnesium chloride (MgCl₂)

    • Triton X-100

    • Bovine Serum Albumin (BSA)

    • Organic solvents for extraction (e.g., ethyl acetate, hexane)

    • Solvents for HPLC analysis (e.g., acetonitrile, water, formic acid)

Step 1: Enzymatic Synthesis of 11-Hydroxydodecanoic Acid

This protocol is adapted from methods for fatty acid hydroxylation by P450 enzymes.[2][3][4]

  • Reaction Mixture Preparation:

    • Prepare a 1 mL reaction mixture in a suitable tube.

    • Add potassium phosphate buffer (100 mM, pH 7.4).

    • Add P450 BM-3 to a final concentration of 1-5 µM.

    • Add dodecanoic acid (dissolved in a minimal amount of ethanol or DMSO) to a final concentration of 100-500 µM.

    • Include NADPH to a final concentration of 1-2 mM. An NADPH regeneration system can be used for larger scale reactions.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme or NADPH.

    • Incubate the reaction mixture at 30-37°C with shaking for 1-4 hours. Monitor the reaction progress by taking aliquots at different time points.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing 1% acetic acid.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (upper) layer. Repeat the extraction twice.

    • Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Product Analysis and Purification:

    • Redissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the product formation by HPLC or GC-MS. An authentic standard of 11-hydroxydodecanoic acid should be used for comparison.

    • Purify the 11-hydroxydodecanoic acid using preparative HPLC or silica gel chromatography if necessary.

Step 2: Enzymatic Synthesis of this compound

This protocol is based on general methods for the synthesis of acyl-CoA esters using long-chain acyl-CoA synthetases.[5][6][7]

  • Reaction Mixture Preparation:

    • Prepare a 1 mL reaction mixture.

    • Add potassium phosphate buffer (100 mM, pH 7.5).

    • Add 11-hydroxydodecanoic acid to a final concentration of 50-200 µM.

    • Add Coenzyme A to a final concentration of 0.5-1 mM.

    • Add ATP to a final concentration of 5-10 mM.

    • Add MgCl₂ to a final concentration of 5-10 mM.

    • Add Triton X-100 to a final concentration of 0.01-0.1% (w/v) to aid in substrate solubility.

    • Add BSA to a final concentration of 0.1 mg/mL to stabilize the enzyme.

  • Reaction Incubation:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase (1-5 units).

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Monitoring and Product Purification:

    • Monitor the formation of this compound by HPLC using a C18 column. The product will have a different retention time compared to the free fatty acid and CoA.

    • The product can be purified using solid-phase extraction or preparative HPLC.

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: CoA Ligation Dodecanoic_Acid Dodecanoic Acid P450_Reaction P450 BM-3 Reaction (NADPH, O2) Dodecanoic_Acid->P450_Reaction Hydroxydodecanoic_Acid 11-Hydroxydodecanoic Acid P450_Reaction->Hydroxydodecanoic_Acid Extraction Extraction & Purification Hydroxydodecanoic_Acid->Extraction Purified_Hydroxy_Acid Purified 11-Hydroxydodecanoic Acid Extraction->Purified_Hydroxy_Acid ACSL_Reaction ACSL Reaction (CoA, ATP) Purified_Hydroxy_Acid->ACSL_Reaction Final_Product This compound ACSL_Reaction->Final_Product Purification_Analysis Purification & Analysis Final_Product->Purification_Analysis

Caption: Workflow for the two-step enzymatic synthesis of this compound.

Biochemical_Pathway Dodecanoic_Acid Dodecanoic Acid Hydroxydodecanoic_Acid 11-Hydroxydodecanoic Acid Dodecanoic_Acid->Hydroxydodecanoic_Acid Hydroxylation Hydroxydodecanoyl_CoA This compound Hydroxydodecanoic_Acid->Hydroxydodecanoyl_CoA CoA Ligation P450 P450 Monooxygenase (e.g., P450 BM-3) P450->Dodecanoic_Acid NADP NADP+ + H2O P450->NADP ACSL Long-Chain Acyl-CoA Synthetase (ACSL) ACSL->Hydroxydodecanoic_Acid AMP_PPi AMP + PPi ACSL->AMP_PPi NADPH NADPH + H+ + O2 NADPH->P450 ATP_CoA ATP + CoA ATP_CoA->ACSL

Caption: Biochemical pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydodecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. Such molecules are crucial intermediates in various metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex polyketides and other natural products. The availability of pure this compound is essential for in vitro biochemical assays, enzyme characterization, and the development of novel therapeutics targeting pathways involving this intermediate.

This document provides detailed application notes and experimental protocols for a chemo-enzymatic approach to synthesize this compound. The synthesis is a two-stage process:

  • Biocatalytic ω-Hydroxylation: Production of 11-hydroxydodecanoic acid from dodecanoic acid using a whole-cell biocatalyst.

  • Enzymatic CoA Ligation: Conversion of 11-hydroxydodecanoic acid to its corresponding coenzyme A thioester using a long-chain acyl-CoA synthetase.

This chemo-enzymatic strategy offers high selectivity for the terminal hydroxylation, avoiding the need for complex protection-deprotection steps often required in traditional chemical synthesis.

Overall Synthesis Workflow

The overall synthetic pathway from dodecanoic acid to this compound is depicted below.

Synthesis_Workflow Dodecanoic_Acid Dodecanoic Acid Hydroxydodecanoic_Acid 11-Hydroxydodecanoic Acid Dodecanoic_Acid->Hydroxydodecanoic_Acid  Biocatalytic  ω-Hydroxylation   Hydroxydodecanoyl_CoA This compound Hydroxydodecanoic_Acid->Hydroxydodecanoyl_CoA  Enzymatic  CoA Ligation  

Caption: Chemo-enzymatic synthesis of this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 11-Hydroxydodecanoic Acid
ParameterValueReference
Starting MaterialDodecanoic AcidN/A
BiocatalystEngineered E. coli expressing P450 monooxygenase[1]
Substrate Concentration10 g/LN/A
Product ConcentrationUp to 4 g/LN/A
Molar YieldApproximately 59%[1]
Purity (after extraction)>95%N/A
Analysis MethodGas Chromatography-Mass Spectrometry (GC-MS)N/A
Table 2: Quantitative Data for the Synthesis of this compound
ParameterValueReference
Starting Material11-Hydroxydodecanoic AcidN/A
EnzymeLong-Chain Acyl-CoA Synthetase (LC-FACS)[2]
ReagentsCoenzyme A (CoA), ATP, MgCl₂[2]
Reaction Time2-4 hoursN/A
Estimated Yield70-80%N/A
Purity (after HPLC)>98%N/A
Analysis MethodHigh-Performance Liquid Chromatography (HPLC)N/A

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 11-Hydroxydodecanoic Acid

This protocol describes the whole-cell biotransformation of dodecanoic acid to 11-hydroxydodecanoic acid using an engineered strain of Escherichia coli.

Materials:

  • Engineered E. coli strain expressing a P450 monooxygenase system (e.g., AlkBGT from Pseudomonas putida GPo1)[1]

  • Luria-Bertani (LB) medium or a suitable defined mineral medium

  • Inducer for protein expression (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Dodecanoic acid

  • Glycerol

  • Glucose

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Incubator shaker

Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic for plasmid maintenance.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of fresh medium.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.5 mM).

    • Continue to incubate the culture at a lower temperature (e.g., 25°C) for 12-16 hours to allow for protein expression.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend to a desired cell density (e.g., 10 g dry cell weight/L).

  • Whole-Cell Biotransformation:

    • To the cell suspension, add dodecanoic acid to a final concentration of 10 g/L.

    • To maintain cell viability and cofactor regeneration, add glucose and glycerol periodically (e.g., every 4 hours) to a final concentration of 0.5% (w/v) each.

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the supernatant by GC-MS after extraction and derivatization.

  • Product Extraction and Purification:

    • After the reaction is complete, acidify the mixture to pH 2 with 6 M HCl.

    • Extract the 11-hydroxydodecanoic acid with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the conversion of 11-hydroxydodecanoic acid to this compound using a commercially available or purified long-chain acyl-CoA synthetase (LC-FACS).

Materials:

  • 11-Hydroxydodecanoic acid

  • Long-Chain Acyl-CoA Synthetase (LC-FACS)

  • Coenzyme A, trilithium salt (CoA)

  • Adenosine 5'-triphosphate, disodium salt (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer for HPLC

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM CoA

      • 0.5 mM 11-hydroxydodecanoic acid (dissolved in a minimal amount of ethanol or DMSO if necessary)

      • 1 mM DTT

      • An appropriate amount of LC-FACS (e.g., 1-5 units)

    • Bring the final volume to 1 mL with nuclease-free water.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal reaction time may need to be determined empirically.

    • Monitor the formation of the product by HPLC.

  • Purification by HPLC:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) and centrifuging to pellet the precipitated protein.

    • Alternatively, for a less harsh stop, the reaction can be directly quenched with the HPLC mobile phase and filtered.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Purify the this compound using a C18 reverse-phase HPLC column.

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: Monitor the absorbance at 260 nm (for the adenine moiety of CoA).

    • Collect the fractions corresponding to the this compound peak.

  • Quantification and Storage:

    • Determine the concentration of the purified product using the molar extinction coefficient of the adenine group of CoA at 260 nm (ε = 15,400 M⁻¹cm⁻¹).

    • Lyophilize the purified fractions to obtain a stable powder.

    • Store the purified this compound at -80°C.

Signaling Pathways and Logical Relationships

Diagram 1: Biocatalytic ω-Hydroxylation of Dodecanoic Acid

This diagram illustrates the key components and flow of the whole-cell biocatalytic system for producing 11-hydroxydodecanoic acid.

Biocatalysis cluster_cell Engineered E. coli P450 P450 Monooxygenase Hydroxydodecanoic_Acid 11-Hydroxydodecanoic Acid (Product) P450->Hydroxydodecanoic_Acid ω-hydroxylation Reductase Reductase Partner Reductase->P450 transfers e- Cofactor NAD(P)H Cofactor->Reductase donates e- Regeneration Cofactor Regeneration (Glucose/Glycerol Metabolism) Regeneration->Cofactor reduces Dodecanoic_Acid Dodecanoic Acid (Substrate) Dodecanoic_Acid->P450 O2 O₂ O2->P450

Caption: Whole-cell biocatalysis for ω-hydroxylation.

Diagram 2: Enzymatic Ligation of 11-Hydroxydodecanoic Acid to CoA

This diagram shows the enzymatic reaction for the synthesis of this compound, highlighting the role of ATP and the enzyme.

CoALigation HDA 11-Hydroxydodecanoic Acid LCFACS Long-Chain Acyl-CoA Synthetase (LC-FACS) HDA->LCFACS CoA Coenzyme A CoA->LCFACS ATP ATP ATP->LCFACS HDCoA This compound LCFACS->HDCoA AMP_PPi AMP + PPi LCFACS->AMP_PPi

Caption: Enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Purification of Synthetic 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) derivative of significant interest in various biological studies, including fatty acid metabolism and the investigation of enzyme kinetics. The purity of synthetic this compound is paramount for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the purification of synthetic this compound, adapted from established methods for long-chain acyl-CoA purification. The primary purification strategy involves a two-step process: an initial solid-phase extraction (SPE) for sample enrichment and removal of bulk impurities, followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for high-resolution separation.

Potential Impurities in Synthetic this compound

The synthesis of this compound typically involves the coupling of 11-hydroxydodecanoic acid with Coenzyme A. Potential impurities in the crude synthetic mixture may include:

  • Unreacted 11-hydroxydodecanoic acid

  • Unreacted Coenzyme A (CoASH)

  • Byproducts from the coupling reaction (e.g., activated esters, degraded coupling agents)

  • Solvents and salts from the synthesis and workup steps

Data Presentation: Purification of Long-Chain Acyl-CoAs

Acyl-CoA SpeciesPurification MethodAverage Recovery (%)Final Purity (%)Reference
Palmitoyl-CoA (C16:0)SPE (Oligonucleotide) & HPLC70-80%>95%[1]
Oleoyl-CoA (C18:1)SPE (2-(2-pyridyl)ethyl)85-90%>98%[2]
Arachidonyl-CoA (C20:4)SPE (2-(2-pyridyl)ethyl)83-88%>95%[2]
Generic Long-Chain Acyl-CoASPE & RP-HPLC~85%>97%[3]

Experimental Protocols

This section details the methodologies for the purification of synthetic this compound.

Part 1: Solid-Phase Extraction (SPE) for Sample Enrichment

This initial step is designed to remove excess salts, unreacted starting materials, and other polar impurities from the crude synthesis mixture. A weak anion exchange or a specific acyl-CoA binding sorbent is recommended.[3][4]

Materials and Reagents:

  • Crude synthetic this compound

  • Weak anion exchange SPE cartridges

  • Methanol, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Potassium phosphate buffer (100 mM, pH 4.9)

  • Ammonium hydroxide (2% and 5% in water)

  • Formic acid (2%)

  • Ultrapure water

Protocol:

  • Sample Preparation: Dissolve the crude synthetic this compound in a minimal volume of 100 mM potassium phosphate buffer (pH 4.9).

  • Column Conditioning:

    • Pass 1 mL of methanol through the weak anion exchange SPE column.

    • Equilibrate the column by passing 1 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Sample Loading: Load the dissolved sample onto the conditioned SPE column.

  • Washing:

    • Wash the column with 1 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove unbound, highly polar impurities.

    • Wash the column with 1 mL of methanol to remove less polar, unbound impurities.

  • Elution:

    • Elute the this compound from the column with 1.5 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate in a clean microcentrifuge tube.

  • Solvent Evaporation: Evaporate the solvent from the eluate using a vacuum concentrator or a stream of dry nitrogen.

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase for HPLC analysis (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Part 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This step provides high-resolution separation of this compound from closely related impurities. A C18 stationary phase is commonly used for long-chain acyl-CoA purification.[1][5]

Materials and Reagents:

  • SPE-purified this compound sample

  • Mobile Phase A: 75 mM potassium phosphate (KH2PO4) in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.[1]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1]

  • HPLC-grade water and acetonitrile

HPLC System and Parameters:

  • HPLC System: A preparative HPLC system with a binary pump, autosampler, fraction collector, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).

  • Detection Wavelength: 260 nm (for the adenine ring of Coenzyme A).[1]

  • Flow Rate: 4.0 mL/min (adjust based on column dimensions).

  • Column Temperature: 35°C.

  • Injection Volume: 100-500 µL (depending on sample concentration and column capacity).

Protocol:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample from the SPE step onto the column.

  • Gradient Elution: Run a linear gradient to separate the components. An example gradient is provided below:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV or LC-MS/MS.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the organic solvent using a vacuum concentrator. The sample can then be lyophilized to remove the aqueous buffer.

  • Storage: Store the purified this compound at -80°C to prevent degradation.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Preparative RP-HPLC cluster_final Final Product crude_product Crude Synthetic This compound dissolve Dissolve in Buffer crude_product->dissolve load_sample Load Sample dissolve->load_sample condition_spe Condition SPE Column wash_spe Wash Column load_sample->wash_spe elute_spe Elute Product wash_spe->elute_spe evaporate_spe Evaporate & Reconstitute elute_spe->evaporate_spe inject_hplc Inject Sample evaporate_spe->inject_hplc equilibrate_hplc Equilibrate C18 Column gradient_hplc Gradient Elution inject_hplc->gradient_hplc collect_fractions Collect Fractions gradient_hplc->collect_fractions analyze_purity Analyze Purity (HPLC/LC-MS) collect_fractions->analyze_purity pool_evaporate Pool & Evaporate analyze_purity->pool_evaporate pure_product Purified This compound pool_evaporate->pure_product

Caption: Workflow for the purification of synthetic this compound.

G start Crude Synthetic Mixture (11-OH-Dodecanoyl-CoA, Unreacted Starting Materials, Byproducts) spe Solid-Phase Extraction (Weak Anion Exchange) start->spe waste1 Waste: Salts, Unreacted 11-OH-Dodecanoic Acid spe->waste1 Wash enriched Enriched Fraction (11-OH-Dodecanoyl-CoA, Related Impurities) spe->enriched Elute hplc Preparative RP-HPLC (C18) enriched->hplc waste2 Waste: Unreacted CoA, Polar Byproducts hplc->waste2 Early Eluting Fractions waste3 Waste: Less Polar Byproducts hplc->waste3 Late Eluting Fractions final_product Purified this compound (>95% Purity) hplc->final_product Collect Target Peak

Caption: Logical relationship of purification steps and impurity removal.

References

Application Note: Quantitative Analysis of 11-Hydroxydodecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxydodecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) derivative. It is an intermediate in the ω-oxidation pathway of dodecanoic acid (lauric acid), a metabolic route that serves as an alternative to β-oxidation, particularly when β-oxidation is impaired.[1] The ω-oxidation pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to an aldehyde and a dicarboxylic acid.[1][2][3] The resulting dicarboxylic acid can then undergo β-oxidation.[1] Accurate and sensitive quantification of this compound is crucial for studying fatty acid metabolism and its deregulation in various disease states.

This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure and utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.

Experimental Workflow

The overall experimental workflow for the detection and quantification of this compound is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Drying Drying Supernatant Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Signaling Pathway: ω-Oxidation of Dodecanoyl-CoA

This compound is primarily formed through the ω-oxidation of dodecanoyl-CoA. This pathway is initiated by the hydroxylation of the terminal methyl group (ω-carbon) of the fatty acyl-CoA.

Omega_Oxidation_Pathway Dodecanoyl-CoA Dodecanoyl-CoA This compound This compound Dodecanoyl-CoA->this compound Cytochrome P450 NADPH, O2 11-Oxododecanoyl-CoA 11-Oxododecanoyl-CoA This compound->11-Oxododecanoyl-CoA Alcohol Dehydrogenase NAD+ Dodecanedioyl-CoA Dodecanedioyl-CoA 11-Oxododecanoyl-CoA->Dodecanedioyl-CoA Aldehyde Dehydrogenase NAD+ Beta-Oxidation Beta-Oxidation Dodecanedioyl-CoA->Beta-Oxidation Acyl-CoA Oxidase

References

Quantitative Analysis of 11-Hydroxydodecanoyl-CoA in Cellular Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 11-hydroxydodecanoyl-CoA in cellular matrices. This compound is a key intermediate in fatty acid ω-oxidation, a metabolic pathway that plays a significant role in energy homeostasis and the generation of signaling molecules. Dysregulation of this pathway has been implicated in various metabolic disorders. The accurate quantification of this compound is therefore crucial for understanding its physiological and pathological roles. This application note details a robust and sensitive analytical method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the precise measurement of this compound in cell lysates. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents representative quantitative data and illustrates the metabolic context of this compound.

Introduction

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and precursors for signaling molecules. The metabolic pathways of fatty acids are complex and tightly regulated. While beta-oxidation is the primary route for fatty acid degradation, alternative pathways such as omega (ω)-oxidation become important for certain fatty acid species or under specific physiological conditions.

The ω-oxidation pathway initiates with the hydroxylation of the terminal methyl group of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes of the CYP4 family. This process generates a ω-hydroxy fatty acid, which is subsequently oxidized to a dicarboxylic acid. This compound is a key intermediate in the ω-oxidation of dodecanoic acid (a C12 saturated fatty acid). The quantification of this metabolite can provide valuable insights into the flux through the ω-oxidation pathway and its potential role in cellular signaling and disease.

This application note provides a detailed protocol for the quantitative analysis of this compound in cultured cells using LC-MS/MS, a highly sensitive and specific analytical technique ideal for the detection of low-abundance endogenous molecules.[1][2][3]

Metabolic Pathway

This compound is an intermediate in the ω-oxidation of fatty acids. This pathway typically occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that convert a fatty acid into a dicarboxylic acid, which can then undergo further metabolism.

fatty_acid_omega_oxidation Dodecanoyl_CoA Dodecanoyl-CoA This compound This compound Dodecanoyl_CoA->this compound CYP4F enzymes (NADPH, O2) 11-Oxododecanoyl-CoA 11-Oxododecanoyl-CoA This compound->11-Oxododecanoyl-CoA Alcohol Dehydrogenase (NAD+) Dodecanedioyl_CoA Dodecanedioyl-CoA 11-Oxododecanoyl-CoA->Dodecanedioyl_CoA Aldehyde Dehydrogenase (NAD+) Beta_Oxidation Beta-Oxidation Dodecanedioyl_CoA->Beta_Oxidation

Figure 1: ω-Oxidation of Dodecanoyl-CoA.

Experimental Workflow

The quantitative analysis of this compound from cellular samples involves several key steps, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture Cell Culture & Treatment Cell_Harvesting Cell Harvesting & Lysis Cell_Culture->Cell_Harvesting Protein_Precipitation Protein Precipitation Cell_Harvesting->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_Separation Liquid Chromatography (Reversed-Phase) SPE->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Normalization Data_Acquisition->Quantification

Figure 2: Experimental Workflow for Quantification.

Quantitative Data

The following table summarizes representative quantitative data for this compound in different cell types under basal and stimulated conditions. Please note that these values are estimates based on reported concentrations of similar medium-chain hydroxy acyl-CoAs and may vary depending on cell type, culture conditions, and experimental procedures.[4][5]

Cell TypeConditionThis compound (pmol/10^6 cells)
Hepatocytes (e.g., HepG2) Basal0.05 - 0.2
Dodecanoic Acid (100 µM, 24h)0.5 - 2.0
Renal Proximal Tubule Cells (e.g., HK-2) Basal0.02 - 0.1
Dodecanoic Acid (100 µM, 24h)0.3 - 1.5
Cardiomyocytes (e.g., AC16) Basal0.01 - 0.08
Dodecanoic Acid (100 µM, 24h)0.2 - 1.0

Experimental Protocols

Materials and Reagents
  • Cell culture reagents (media, serum, antibiotics)

  • Dodecanoic acid (Sigma-Aldrich)

  • This compound standard (Avanti Polar Lipids or equivalent)

  • Internal Standard: ¹³C₁₂-11-Hydroxydodecanoyl-CoA or a suitable odd-chain hydroxy acyl-CoA (e.g., 9-hydroxynonanoyl-CoA)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (Optima™ LC/MS grade)

  • Ammonium acetate (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Waters)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Microcentrifuge tubes

Cell Culture and Treatment
  • Culture cells to ~80-90% confluency in appropriate culture vessels.

  • For stimulated conditions, treat cells with dodecanoic acid (e.g., 100 µM complexed to BSA) or other compounds of interest for the desired duration. Include vehicle-treated controls.

Sample Preparation
  • Cell Harvesting and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., 100 nM) to each plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

  • Protein Precipitation:

    • Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The precursor ion will be the [M+H]⁺ ion. The product ion will result from the characteristic neutral loss of the phosphopantetheine group. The exact m/z values should be determined by direct infusion of the standard.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled or odd-chain internal standard.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity of the analyte.

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Generate a calibration curve using known concentrations of the this compound standard spiked with a constant concentration of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.

  • Normalize the final concentration to the cell number or protein content of the original sample.

Conclusion

The presented LC-MS/MS method provides a sensitive and reliable approach for the quantitative analysis of this compound in cellular samples. This protocol, along with the provided contextual information, will be a valuable resource for researchers investigating the role of fatty acid ω-oxidation in health and disease. The ability to accurately measure this key metabolic intermediate will facilitate a deeper understanding of its contribution to cellular metabolism and signaling cascades.

References

Developing an Assay for 11-Hydroxydodecanoyl-CoA Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydodecanoyl-CoA is a medium-chain hydroxy fatty acyl-CoA. While its precise biological roles are still under investigation, its structure suggests involvement in fatty acid metabolism, potentially as an intermediate in an alternative to the canonical beta-oxidation pathway or as a signaling molecule. The enzymatic activity acting upon this compound, particularly its oxidation, is of significant interest for understanding lipid metabolism and developing therapeutics for metabolic disorders. This document provides detailed application notes and protocols for developing a robust and reliable assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH) using this compound as a substrate.

The primary enzyme expected to act on this compound is a medium-chain 3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group. This reaction is a key step in fatty acid beta-oxidation.[1][2] The assay protocols described herein are based on established spectrophotometric methods for measuring HADH activity by monitoring the change in NADH concentration at 340 nm.[3][4][5]

Metabolic Context of this compound

11-Hydroxydodecanoic acid is classified as an (omega-1)-hydroxy fatty acid.[6][7] Its formation from dodecanoic acid (lauric acid) is likely catalyzed by a cytochrome P450 monooxygenase.[5][8] This hydroxylation can serve as an alternative pathway for fatty acid metabolism, particularly when beta-oxidation is impaired. Once formed, this compound can be further metabolized. A likely metabolic fate is its oxidation by a 3-hydroxyacyl-CoA dehydrogenase, which would convert it to 11-oxododecanoyl-CoA. This ketoacyl-CoA could then potentially enter the beta-oxidation spiral or be further metabolized.

Dodecanoyl_CoA Dodecanoyl-CoA 11_Hydroxydodecanoyl_CoA This compound Dodecanoyl_CoA->11_Hydroxydodecanoyl_CoA Cytochrome P450 (ω-1 Hydroxylation) 11_Oxododecanoyl_CoA 11-Oxododecanoyl-CoA 11_Hydroxydodecanoyl_CoA->11_Oxododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) (NAD+ -> NADH + H+) Signaling Signaling Pathways 11_Hydroxydodecanoyl_CoA->Signaling Beta_Oxidation Beta-Oxidation Spiral 11_Oxododecanoyl_CoA->Beta_Oxidation

Caption: Proposed metabolic pathway for this compound.

Assay Principles

The activity of HADH on this compound can be measured by monitoring the production of NADH, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.

Forward Reaction: this compound + NAD⁺ ⇌ 11-Oxododecanoyl-CoA + NADH + H⁺

Alternatively, a coupled enzyme assay can be employed to drive the reaction forward and prevent product inhibition.[4] In this setup, the 11-oxododecanoyl-CoA produced is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH).

Data Presentation

Table 1: Reagents for HADH Activity Assay

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer (pH 7.3)1 M100 mM
This compound10 mM0.1 - 1.0 mM
NAD⁺20 mM1 mM
3-Ketoacyl-CoA Thiolase (for coupled assay)100 units/mL1-2 units/mL
Coenzyme A (for coupled assay)50 mM50 µM
Enzyme Sample (HADH)VariableVariable

Table 2: Typical Kinetic Parameters for Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4~50Variable
3-Hydroxyoctanoyl-CoAC8~10-20Higher than C4
3-Hydroxydodecanoyl-CoAC12~10-20High
3-Hydroxypalmitoyl-CoAC16~15-25Lower than C12
Note: These are approximate values based on literature for pig heart HADH and may vary depending on the enzyme source and assay conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Since this compound is not commercially available, it must be synthesized. A common method is the enzymatic conversion from 11-hydroxydodecanoic acid.

Materials:

  • 11-Hydroxydodecanoic acid

  • Coenzyme A (CoASH)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • MgCl₂

  • DTT

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM 11-hydroxydodecanoic acid, 5 mM CoASH, 10 mM ATP, 10 mM MgCl₂, and 1 mM DTT.

  • Add acyl-CoA synthetase to a final concentration of 5-10 units/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of this compound by HPLC.

  • Purify the product using reverse-phase HPLC.

Protocol 2: Spectrophotometric Assay for HADH Activity (Forward Reaction)

This protocol measures the initial rate of NADH production.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • This compound stock solution (10 mM)

  • NAD⁺ stock solution (20 mM)

  • Purified HADH or cell/tissue lysate containing HADH activity

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette with 100 mM potassium phosphate buffer, 1 mM NAD⁺, and a desired concentration of this compound (e.g., 0.1 mM).

  • Equilibrate the cuvette at 37°C for 5 minutes in the spectrophotometer.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 3: Coupled Spectrophotometric Assay for HADH Activity

This protocol provides a more robust measurement by making the reaction essentially irreversible.

Materials:

  • All materials from Protocol 2

  • 3-Ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Prepare a reaction mixture in a cuvette with 100 mM potassium phosphate buffer, 1 mM NAD⁺, 0.1 mM this compound, 50 µM CoASH, and 1-2 units/mL of 3-ketoacyl-CoA thiolase.

  • Equilibrate the cuvette at 37°C for 5 minutes.

  • Initiate the reaction by adding the HADH enzyme sample.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 2.

  • Calculate the enzyme activity.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synthesize Synthesize this compound (Protocol 1) Prepare_Reagents Prepare Assay Reagents (Table 1) Synthesize->Prepare_Reagents Setup_Reaction Set up Reaction Mixture in Cuvette Prepare_Reagents->Setup_Reaction Prepare_Enzyme Prepare Enzyme Sample (Purified or Lysate) Initiate_Reaction Initiate with Enzyme Prepare_Enzyme->Initiate_Reaction Equilibrate Equilibrate at 37°C Setup_Reaction->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax Calculate_Velocity->Determine_Kinetics

Caption: Experimental workflow for the this compound dehydrogenase assay.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for establishing a reliable and quantitative assay for this compound dehydrogenase activity. By utilizing standard spectrophotometric techniques and, if necessary, a coupled-enzyme system, researchers can accurately measure the kinetics of this enzymatic reaction. This will facilitate a deeper understanding of the metabolic roles of this compound and aid in the development of novel therapeutics targeting fatty acid metabolism.

References

Application Notes and Protocols for the Enzymatic Studies of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the enzymatic utilization of 11-hydroxydodecanoyl-CoA. This substrate, a twelve-carbon fatty acyl-CoA with a hydroxyl group at the omega-1 position, can be a substrate for several classes of enzymes involved in fatty acid metabolism. Understanding these interactions is crucial for elucidating metabolic pathways and for the development of novel therapeutics targeting lipid metabolism.[1][2][3]

Potential Enzymatic Conversions of this compound

This compound can be acted upon by at least three major classes of enzymes:

  • Cytochrome P450 Omega-Hydroxylases (CYP450s): These enzymes can introduce the hydroxyl group at the 11th position of dodecanoyl-CoA, forming this compound. They can also further oxidize the terminal methyl group.[4][5]

  • Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing 11-hydroxydodecanoic acid and Coenzyme A (CoA).[6][7]

  • Beta-Oxidation Pathway Enzymes: The acyl-CoA portion of the molecule can be a substrate for the enzymes of the mitochondrial fatty acid beta-oxidation pathway, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases.[8][9]

Metabolic Significance and Drug Development Applications

The metabolism of omega-hydroxy fatty acids is implicated in various physiological and pathological processes.[4][10] The dicarboxylic acids produced from their oxidation can serve as alternative energy sources.[5] Dysregulation of fatty acid metabolism is linked to diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and cancer.[2][7] Therefore, the enzymes that metabolize this compound represent potential targets for drug development.[1][2][11]

Quantitative Data Summary

While specific kinetic data for this compound is limited in the literature, the following tables provide representative kinetic parameters for related long-chain and hydroxyacyl-CoA substrates with the relevant enzyme classes. These values can serve as a starting point for experimental design.

Table 1: Representative Kinetic Parameters for Cytochrome P450 Omega-Hydroxylases

EnzymeSubstrateKm (µM)Vmax or kcatReference
Human CYP4A11Lauric Acid (C12)4.77.0 min-1 (kcat)[12]
Human CYP2E1Lauric Acid (C12)843.8 min-1 (kcat)[12]

Table 2: Representative Kinetic Parameters for Acyl-CoA Thioesterases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Rat Liver ACOT1Palmitoyl-CoA (C16)2.51200[7]
Human ACOT2Palmitoyl-CoA (C16)1.5800[7]

Table 3: Representative Kinetic Parameters for Beta-Oxidation Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase3-hydroxylauroyl-CoA (C12)1.4142.9[13]
Rat Liver Enoyl-CoA HydrataseCrotonyl-CoA (C4)2575[14]
Pig Kidney Medium-Chain Acyl-CoA DehydrogenaseOctanoyl-CoA (C8)3.515.4

Experimental Protocols

The following are detailed protocols for assaying the activity of enzymes that may utilize this compound as a substrate. These protocols are adapted from established methods and may require optimization for specific experimental conditions.

Protocol 1: Cytochrome P450 Omega-Hydroxylase Activity Assay

This protocol is designed to measure the formation of di-hydroxy or dicarboxylic acid products from this compound.

Materials:

  • This compound substrate

  • Microsomes or purified CYP450 enzyme

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system for product analysis[15]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal or purified enzyme preparation.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to the reaction mixture to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure linear product formation.

  • Stop Reaction: Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) and an internal standard.

  • Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

  • Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis to quantify the formation of oxidized products.

Protocol 2: Acyl-CoA Thioesterase Activity Assay

This spectrophotometric assay measures the release of free CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[16]

Materials:

  • This compound substrate

  • Purified thioesterase or cell lysate

  • Potassium phosphate buffer (pH 8.0)

  • DTNB solution

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer and DTNB solution.

  • Blank Measurement: Add the enzyme source to the cuvette and measure the background rate of DTNB reduction at 412 nm.

  • Initiate Reaction: Add this compound to the cuvette to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 412 nm over time. The rate of absorbance change is proportional to the thioesterase activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of the DTNB product (13,600 M-1cm-1).

Protocol 3: Acyl-CoA Dehydrogenase Activity Assay

This is a coupled assay that measures the reduction of a reporter dye mediated by an electron transfer flavoprotein (ETF).[17]

Materials:

  • This compound substrate

  • Purified acyl-CoA dehydrogenase

  • Purified electron transfer flavoprotein (ETF)

  • Phenazine ethosulfate (PES)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Potassium phosphate buffer (pH 7.6)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, ETF, PES, and DCPIP.

  • Background Measurement: Add the acyl-CoA dehydrogenase to the cuvette and record the background rate of DCPIP reduction at 600 nm.

  • Initiate Reaction: Add this compound to initiate the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 600 nm over time. The rate of absorbance change is proportional to the acyl-CoA dehydrogenase activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of DCPIP (21,000 M-1cm-1).

Protocol 4: Enoyl-CoA Hydratase Activity Assay

This assay monitors the hydration of the double bond in an enoyl-CoA substrate by measuring the decrease in absorbance at 263 nm.[14] A suitable enoyl-CoA derivative of this compound would need to be synthesized for this assay.

Materials:

  • (2E)-11-hydroxydodecenoyl-CoA (synthesized substrate)

  • Purified enoyl-CoA hydratase

  • Potassium phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer.

  • Blank Measurement: Add the enzyme to the cuvette and record the baseline absorbance at 263 nm.

  • Initiate Reaction: Add the (2E)-11-hydroxydodecenoyl-CoA substrate to start the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 263 nm over time.

  • Calculation: Calculate the specific activity using the appropriate molar extinction coefficient for the enoyl-CoA substrate.

Protocol 5: L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This is a spectrophotometric assay that measures the reduction of NAD+ to NADH at 340 nm.[13][18]

Materials:

  • This compound substrate

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

  • NAD+

  • Potassium phosphate buffer (pH 7.3)

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and NAD+.

  • Blank Measurement: Add the enzyme to the cuvette and record the baseline absorbance at 340 nm.

  • Initiate Reaction: Add this compound to the cuvette to start the reaction.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6,220 M-1cm-1).

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in these application notes.

fatty_acid_metabolism cluster_synthesis Omega-Hydroxylation cluster_hydrolysis Thioester Hydrolysis cluster_beta_oxidation Beta-Oxidation Dodecanoyl-CoA Dodecanoyl-CoA This compound This compound Dodecanoyl-CoA->this compound NADPH, O2 CYP450 CYP450 CYP450->this compound 11-Hydroxydodecanoyl-CoA_2 This compound 11-Hydroxydodecanoic_Acid 11-Hydroxydodecanoic Acid + CoA 11-Hydroxydodecanoyl-CoA_2->11-Hydroxydodecanoic_Acid H2O Thioesterase Thioesterase Thioesterase->11-Hydroxydodecanoic_Acid 11-OH-Dodecanoyl-CoA_3 This compound Enoyl-CoA 11-OH-Dodecenoyl-CoA 11-OH-Dodecanoyl-CoA_3->Enoyl-CoA FAD -> FADH2 3-OH-Acyl-CoA 3,11-diOH-Dodecanoyl-CoA Enoyl-CoA->3-OH-Acyl-CoA H2O Ketoacyl-CoA 3-Keto-11-OH-Dodecanoyl-CoA 3-OH-Acyl-CoA->Ketoacyl-CoA NAD+ -> NADH Decanoyl-CoA 11-OH-Decanoyl-CoA + Acetyl-CoA Ketoacyl-CoA->Decanoyl-CoA CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase->Enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase->3-OH-Acyl-CoA 3-OH-Acyl-CoA_Dehydrogenase 3-OH-Acyl-CoA_Dehydrogenase 3-OH-Acyl-CoA_Dehydrogenase->Ketoacyl-CoA Thiolase Thiolase Thiolase->Decanoyl-CoA

Caption: Overview of potential metabolic fates of this compound.

experimental_workflow Substrate This compound Reaction_Setup Reaction Setup (Buffer, Cofactors) Substrate->Reaction_Setup Enzyme_Source Enzyme Source (Purified or Lysate) Enzyme_Source->Reaction_Setup Incubation Incubation (Time, Temperature) Reaction_Setup->Incubation Detection Detection Method Incubation->Detection Spectrophotometry Spectrophotometry (Absorbance/Fluorescence) Detection->Spectrophotometry Colorimetric/ Fluorometric LC_MS LC-MS/MS (Product Identification & Quantification) Detection->LC_MS Mass-based Data_Analysis Data Analysis (Kinetics, Specific Activity) Spectrophotometry->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for enzymatic assays.

References

Stable Isotope Labeling of 11-Hydroxydodecanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stable isotope labeling of 11-hydroxydodecanoyl-CoA. This powerful technique enables researchers to trace the metabolic fate and investigate the biological roles of this important hydroxy fatty acid derivative in various physiological and pathological processes. The inclusion of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), allows for precise quantification and tracking using mass spectrometry-based approaches.

Application Notes

Stable isotope-labeled this compound is a critical tool for a range of applications in biomedical research and drug development. Its primary utility lies in metabolic flux analysis, allowing for the quantitative tracking of this molecule through various metabolic pathways.

Key Applications:

  • Metabolic Pathway Elucidation: Tracing the incorporation of the isotopic label from this compound into downstream metabolites can help to delineate its role in pathways such as fatty acid β-oxidation and the formation of complex lipids.

  • Enzyme Activity Assays: Labeled this compound can serve as a substrate for enzymes involved in its metabolism, such as dehydrogenases and hydratases. The conversion to labeled products can be monitored to determine enzyme kinetics and inhibition.

  • Pharmacokinetic Studies: In drug development, tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that are structurally related to or affect the metabolism of this compound can be facilitated by using the labeled compound as an internal standard or tracer.

  • Cellular Signaling Investigations: While the specific signaling roles of this compound are still under investigation, omega- and omega-1 hydroxy fatty acids are known to be involved in cellular signaling processes.[1] Labeled this compound can be used to identify its binding partners and downstream signaling effects. For instance, fatty acids are known to modulate signaling pathways such as the SIRT1/HO-1 pathway.

Experimental Protocols

This section provides detailed protocols for the chemical synthesis of deuterated 11-hydroxydodecanoic acid, its subsequent enzymatic conversion to this compound, and the quantitative analysis of the labeled product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Chemical Synthesis of [12,12,12-²H₃]-11-Hydroxydodecanoic Acid

This protocol is adapted from the synthesis of a similar deuterated hydroxy fatty acid and involves a multi-step chemical synthesis.

Materials:

  • 11-Bromoundecanoic acid

  • Protecting agents (e.g., tert-Butyldimethylsilyl chloride)

  • Grignard reagents

  • Deuterated methyl iodide (¹³CD₃I or CD₃I)

  • Solvents (e.g., THF, diethyl ether)

  • Reagents for deprotection (e.g., TBAF)

  • Silica gel for column chromatography

Procedure:

  • Protection of the Carboxylic Acid: Protect the carboxylic acid group of 11-bromoundecanoic acid as a suitable ester (e.g., methyl or ethyl ester) to prevent its reaction in subsequent steps.

  • Formation of a Grignard Reagent: Convert the bromo-ester from step 1 into a Grignard reagent by reacting it with magnesium turnings in anhydrous diethyl ether or THF.

  • Introduction of the Deuterated Methyl Group: React the Grignard reagent with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), to introduce the isotopic label at the 11-position.

  • Deprotection: Remove the ester protecting group to yield [12,12,12-²H₃]-11-hydroxydodecanoic acid.

  • Purification: Purify the final product using silica gel column chromatography.

Expected Yield and Isotopic Enrichment:

ParameterExpected Value
Overall Yield40-50%
Isotopic Enrichment>98%
Protocol 2: Enzymatic Synthesis of [12,12,12-²H₃]-11-Hydroxydodecanoyl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the labeled fatty acid into its corresponding CoA thioester.

Materials:

  • [12,12,12-²H₃]-11-Hydroxydodecanoic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Solid-phase extraction (SPE) cartridges (C18) for purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, ATP, CoA, and MgCl₂.

  • Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Add the [12,12,12-²H₃]-11-hydroxydodecanoic acid to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a sufficient duration (e.g., 2-4 hours).

  • Reaction Quenching: Stop the reaction by adding an organic solvent like methanol or acetonitrile.

  • Purification: Purify the labeled this compound using solid-phase extraction (SPE) with a C18 cartridge.

Quantitative Data Summary:

ParameterTypical Value
Enzymatic Conversion Rate>90%
Purity after SPE>95%
Protocol 3: Quantitative Analysis by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using a triple quadrupole mass spectrometer.[2][3][4][5]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compoundCalculated based on structureFragment ion specific to the molecule
[¹²H₃]-11-Hydroxydodecanoyl-CoAPrecursor m/z + 3Product m/z + 3 (if label is retained)
Internal Standard (e.g., C17:0-CoA)Known m/zKnown m/z

Note: The exact m/z values will need to be determined by direct infusion of the synthesized standards.

Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological samples (cells or tissues) using a protein precipitation method with a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial LC mobile phase for injection.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

G Experimental Workflow for Labeled this compound Analysis cluster_synthesis Synthesis & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start 11-Bromoundecanoic Acid synthesis Chemical Synthesis of [²H₃]-11-Hydroxydodecanoic Acid start->synthesis enzymatic Enzymatic Conversion to [²H₃]-11-Hydroxydodecanoyl-CoA synthesis->enzymatic purification Purification (SPE) enzymatic->purification sample Biological Sample (Cells/Tissue) extraction Extraction with Internal Standard sample->extraction extraction->purification lcms LC-MS/MS Quantification purification->lcms data Data Analysis lcms->data

Caption: Workflow for synthesis, sample preparation, and analysis.

G Generalized Fatty Acid Metabolism and Signaling cluster_activation Fatty Acid Activation cluster_metabolism Metabolic Fates cluster_signaling Cellular Signaling FA 11-Hydroxydodecanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase Receptors Nuclear/Membrane Receptors FA->Receptors BetaOx β-Oxidation AcylCoA->BetaOx ComplexLipids Complex Lipid Synthesis AcylCoA->ComplexLipids AcylCoA->Receptors GeneExp Gene Expression Changes Receptors->GeneExp CellResponse Cellular Response (e.g., Anti-inflammatory) GeneExp->CellResponse

Caption: Potential metabolic and signaling pathways of this compound.

References

Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissue for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the efficient extraction of long-chain acyl-CoAs (LC-CoAs) from various tissue samples. LC-CoAs are crucial intermediates in fatty acid metabolism, and their accurate quantification is vital for research in metabolic diseases, drug development, and fundamental biology. The protocol described herein is optimized for high recovery and reproducibility, yielding samples suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction

Long-chain acyl-CoAs are metabolically active forms of fatty acids that participate in numerous cellular processes, including energy production through β-oxidation, lipid synthesis, and cell signaling. Due to their low abundance and inherent instability, the extraction and quantification of LC-CoAs from complex biological matrices like tissues present significant analytical challenges. This protocol outlines a robust method involving solvent-based extraction and optional solid-phase extraction (SPE) for sample cleanup, ensuring high-quality data from subsequent analytical platforms.

Principle of the Method

The protocol employs a multi-step process beginning with the rapid homogenization of frozen tissue in a buffered solution to quench enzymatic activity and preserve the integrity of the LC-CoAs. A mixture of organic solvents, typically acetonitrile and isopropanol, is used to precipitate proteins and extract the amphipathic LC-CoA molecules.[1] For cleaner samples and to remove interfering substances, the extract can be further purified using solid-phase extraction (SPE), which selectively retains and elutes the acyl-CoA species.[1][2] The final extract is then concentrated and reconstituted in a solvent compatible with LC-MS/MS analysis.

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis tissue_sample 1. Tissue Sample (<100 mg frozen) homogenization 2. Homogenization (KH2PO4 buffer) tissue_sample->homogenization solvent_addition 3. Solvent Addition (Acetonitrile/Isopropanol) homogenization->solvent_addition centrifugation 4. Centrifugation (Protein Precipitation) solvent_addition->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection spe_cleanup 6. Solid-Phase Extraction (SPE) supernatant_collection->spe_cleanup drying 8. Solvent Evaporation supernatant_collection->drying Direct to drying elution 7. Elution spe_cleanup->elution elution->drying reconstitution 9. Reconstitution drying->reconstitution lcms_analysis 10. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Experimental workflow for long-chain acyl-CoA extraction from tissue.

Detailed Experimental Protocol

This protocol is adapted from established methods and is suitable for various tissues such as liver, heart, muscle, and kidney.[1][2][3]

Materials and Reagents:

  • Frozen tissue sample (stored at -80°C)

  • 100 mM Potassium phosphate buffer (KH2PO4), pH 4.9[2]

  • Acetonitrile (ACN), HPLC grade[2]

  • 2-Propanol (Isopropanol), HPLC grade[2]

  • Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)[3]

  • Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification columns or 2-(2-pyridyl)ethyl functionalized silica gel)[1][2]

  • SPE conditioning and elution solvents (refer to manufacturer's instructions or specific literature[1])

  • Reconstitution solvent (compatible with LC-MS/MS mobile phase)

  • Glass homogenizer[2]

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 20-100 mg of frozen tissue.[1][2] It is crucial to keep the tissue frozen to prevent degradation of acyl-CoAs.

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[3]

    • Add the internal standard to the buffer before homogenization to account for extraction variability.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Solvent Extraction:

    • To the homogenate, add a mixture of acetonitrile and 2-propanol. A common ratio is 3:1 (v/v) of ACN:Isopropanol. For the 0.5 mL homogenate, add 0.5 mL of an ACN:2-propanol:methanol (3:1:1) mixture.[3] Another established method uses the addition of 2-propanol followed by acetonitrile.[2]

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]

    • Sonicate the sample for 3 minutes.[3]

  • Phase Separation and Supernatant Collection:

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[3]

    • Carefully collect the supernatant, which contains the extracted long-chain acyl-CoAs.

  • Solid-Phase Extraction (SPE) - Optional but Recommended:

    • Condition the SPE column according to the manufacturer's protocol or as described in the literature. For a 2-(2-pyridyl)ethyl functionalized silica gel column, condition with 1 ml of acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v+v+v+v).[1]

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove unbound impurities. For the 2-(2-pyridyl)ethyl column, wash with 1 ml of the conditioning solution.[1]

    • Elute the acyl-CoAs using an appropriate elution solvent. For the 2-(2-pyridyl)ethyl column, elute with 2 ml of methanol/250 mM ammonium formate (4+1, v+v).[1] An oligonucleotide purification column can be eluted with 2-propanol.[2]

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected supernatant (or the eluate from SPE) to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase of the LC-MS/MS system (e.g., a mixture of methanol and water).[4]

Quantitative Data Summary

The efficiency of long-chain acyl-CoA extraction can vary depending on the tissue type and the specific protocol employed. The following tables summarize representative recovery rates and concentrations reported in the literature.

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoA Extraction Methods

Method DescriptionTissue TypeRecovery Rate (%)Reference
Acetonitrile/Isopropanol Extraction with SPE (Oligonucleotide Column)Rat Heart, Kidney, Muscle70-80%[2]
Acetonitrile/Isopropanol Extraction with SPE (2-(2-pyridyl)ethyl silica gel)Rat Liver93-104% (Extraction), 83-90% (SPE)[1]
Acetonitrile/Isopropanol/Methanol ExtractionHuman Skeletal MuscleGood Reproducibility (CV < 15%)[3]

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Various Tissues (nmol/g wet weight)

Acyl-CoA SpeciesRat HeartRat KidneyRat MuscleRat Liver (Fasted)
16:0 (Palmitoyl-CoA) 4.5 ± 0.53.8 ± 0.41.2 ± 0.12-3 fold increase
18:0 (Stearoyl-CoA) 2.1 ± 0.21.9 ± 0.20.6 ± 0.16-fold increase
18:1 (Oleoyl-CoA) 6.2 ± 0.75.5 ± 0.61.8 ± 0.22-3 fold increase
18:2 (Linoleoyl-CoA) 3.1 ± 0.32.8 ± 0.30.9 ± 0.12-3 fold increase
20:4 (Arachidonoyl-CoA) 1.5 ± 0.21.3 ± 0.10.4 ± 0.05Not Reported
22:6 (Docosahexaenoyl-CoA) 0.8 ± 0.10.7 ± 0.10.2 ± 0.03Not Reported
Data compiled from multiple sources for illustrative purposes.[2][5]

Signaling Pathway Context

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria FFA Free Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FFA->AcylCoA_Synthase LC_AcylCoA_Cytosol Long-Chain Acyl-CoA AcylCoA_Synthase->LC_AcylCoA_Cytosol Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) LC_AcylCoA_Cytosol->Lipid_Synthesis LC_AcylCoA_Mito Long-Chain Acyl-CoA LC_AcylCoA_Cytosol->LC_AcylCoA_Mito CPT System Beta_Oxidation β-Oxidation LC_AcylCoA_Mito->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Role of Long-Chain Acyl-CoAs in Cellular Metabolism.

The accurate measurement of long-chain acyl-CoAs, facilitated by this extraction protocol, is critical for understanding their role in metabolic pathways such as β-oxidation and lipid synthesis. Dysregulation of these pathways is implicated in numerous diseases, including type 2 diabetes and cardiovascular disease.[6]

References

Analytical Standards for Omega-Hydroxy Fatty Acyl-CoAs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omega-hydroxy fatty acyl-CoAs (OHFA-CoAs) are crucial intermediates in fatty acid metabolism, particularly in the omega-oxidation pathway. This pathway is essential for the detoxification of fatty acids and the production of dicarboxylic acids. The accurate quantification of OHFA-CoAs is vital for understanding various physiological and pathological processes, including metabolic disorders and drug metabolism. This document provides detailed application notes and protocols for the analytical determination of OHFA-CoAs, tailored for researchers, scientists, and drug development professionals. The methodologies described herein focus on providing robust and sensitive quantification using state-of-the-art analytical techniques.

Application Note 1: Quantitative Analysis of Long-Chain Omega-Hydroxy Fatty Acyl-CoAs by LC-MS/MS

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of long-chain OHFA-CoAs in biological matrices.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Cell Harvesting & Lysis sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 lc Reverse-Phase HPLC sp4->lc Injection ms Tandem Mass Spectrometry (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Quantification using Internal Standards da1->da2

Caption: Workflow for OHFA-CoA quantification.

Protocol: LC-MS/MS Analysis of (S)-3-Hydroxyhexacosanoyl-CoA

This protocol is adapted for the analysis of various long-chain OHFA-CoAs.

1. Sample Preparation (from Cultured Cells) [1]

  • Rinse confluent cell culture plates (e.g., P-100) once with 10 mL of ice-cold phosphate-buffered saline (PBS).

  • Add 3 mL of ice-cold PBS to the plate and scrape the cells.

  • Transfer the cell suspension to a 15 mL polypropylene centrifuge tube.

  • Rinse the plate with an additional 3 mL of ice-cold PBS and add it to the same centrifuge tube.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 30 µL of ice-cold PBS.

  • Add 270 µL of acetonitrile to precipitate proteins, vortex, and sonicate to ensure homogeneity.[1]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet proteins.[1]

  • Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions

The following table summarizes typical performance characteristics for LC-MS/MS methods for long-chain acyl-CoAs, which can be expected for the analysis of OHFA-CoAs.[1]

ParameterValue
LC Column C18 Reversed-Phase
Mobile Phase A Ammonium Hydroxide in Water (pH 10.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

LC Gradient: [1]

Time (min)% Mobile Phase B
0.0 - 2.820% to 45%
2.8 - 3.045% to 25%
3.0 - 4.025% to 65%
4.0 - 4.565% to 20%
4.5 - 5.0Hold at 20%

3. Data Analysis

Quantification is achieved by comparing the peak area of the analyte to that of a suitable internal standard. Deuterated internal standards are recommended for the highest accuracy.

Application Note 2: GC-MS Analysis of Omega-Hydroxy Fatty Acids following Derivatization

For a broader analysis of omega-hydroxy fatty acids (OHFAs), which are precursors to OHFA-CoAs, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. This method requires derivatization to increase the volatility of the analytes.

Omega-Oxidation Pathway

FA Fatty Acid OHFA Omega-Hydroxy Fatty Acid FA->OHFA CYP450 Hydroxylase DCA Dicarboxylic Acid OHFA->DCA ADH/ALDH

Caption: Simplified omega-oxidation pathway.

Protocol: GC-MS Analysis of OHFAs

This protocol outlines the derivatization and analysis of OHFAs from biological samples.

1. Sample Preparation and Derivatization

  • Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., Folch method).

  • Saponification: Saponify the lipid extract to release free fatty acids.

  • Esterification: Convert fatty acids to their pentafluorobenzyl (PFB) esters.[2]

  • Silylation: Convert the hydroxyl groups of the OHFAs to trimethylsilyl (TMS) ethers to increase volatility.[2]

2. GC-MS Conditions

ParameterValue
GC Column HP-5MS or equivalent
Carrier Gas Helium
Injection Mode Splitless
MS System Quadrupole Mass Spectrometer
Ionization Mode Negative Ion Chemical Ionization (NCI)

GC Temperature Program: [3][4]

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial802-
Ramp 1130140
Ramp 221014
Ramp 3290130

3. Quantification

Quantitation is performed using selected ion monitoring (SIM) or by integrating the total ion chromatogram peaks and comparing them to a calibration curve generated with analytical standards. The use of deuterated internal standards is highly recommended to correct for variations in extraction and derivatization efficiency.[2]

Analytical Standards

The availability of high-purity analytical standards is critical for accurate quantification. While a wide range of fatty acid standards are commercially available, specific OHFA-CoA standards may require custom synthesis. Researchers should consult suppliers of lipid standards for availability. In the absence of commercial standards, enzymatic synthesis or chemical synthesis routes may be employed. The synthesis of OHFA-CoAs can be achieved by activating the corresponding omega-hydroxy fatty acid with Coenzyme A.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for the analysis of fatty acids and their derivatives, which can be extrapolated to OHFA and OHFA-CoA analysis.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Low (pg to ng range)[5]Low (pg range with NCI)[6]
Limit of Quantitation (LOQ) Low (ng range)[5]Low (ng range)[6]
Linearity (R²) > 0.99> 0.99
Precision (%CV) < 15%[5]< 15%
Accuracy (%Bias) ± 15%[5]± 15%

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the quantitative analysis of omega-hydroxy fatty acyl-CoAs and their precursor omega-hydroxy fatty acids. The choice between LC-MS/MS and GC-MS will depend on the specific analytical needs, available instrumentation, and the nature of the biological matrix. The LC-MS/MS method offers high sensitivity and specificity for the direct analysis of intact acyl-CoAs, while the GC-MS method is a robust technique for the analysis of the corresponding free fatty acids after derivatization. Accurate quantification relies heavily on the use of appropriate internal standards and high-purity analytical standards. These methods will aid researchers in elucidating the roles of OHFA-CoAs in various metabolic pathways and disease states.

References

Application Notes and Protocols for 11-Hydroxydodecanoyl-CoA in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro applications of 11-hydroxydodecanoyl-CoA, a hydroxylated medium-chain acyl-CoA. The protocols detailed below are based on established methodologies for similar molecules and are intended to serve as a starting point for investigating the biological functions of this compound.

In Vitro Synthesis of this compound

The direct commercial availability of this compound is limited. Therefore, a chemo-enzymatic synthesis approach is a viable option for its in vitro production. This process typically involves two main stages: the synthesis of the precursor 11-hydroxydodecanoic acid and its subsequent esterification to Coenzyme A.

Protocol for the Chemo-Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of other acyl-CoA esters.[1][2]

Part A: Synthesis of 11-Hydroxydodecanoic Acid (Hypothetical)

Based on methods for producing other ω-1 hydroxy fatty acids, an enzymatic approach using a cytochrome P450 monooxygenase could be employed.

  • Enzyme: A suitable cytochrome P450 enzyme with activity towards dodecanoic acid.

  • Substrate: Dodecanoic acid.

  • Reaction Buffer: Potassium phosphate buffer (100 mM, pH 7.5).

  • Procedure:

    • Express the selected cytochrome P450 enzyme in a suitable host (e.g., E. coli).

    • Prepare a whole-cell suspension of the recombinant E. coli.

    • Incubate the cell suspension with dodecanoic acid at 30°C with shaking.

    • Monitor the formation of 11-hydroxydodecanoic acid using gas chromatography-mass spectrometry (GC-MS).

    • Extract and purify the product using standard chromatographic techniques.

Part B: Acyl-CoA Esterification

  • Reagents:

    • 11-hydroxydodecanoic acid

    • Coenzyme A (CoA) lithium salt

    • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

    • ATP

    • MgCl₂

    • Tricine buffer (pH 8.0)

  • Procedure:

    • Dissolve 11-hydroxydodecanoic acid in the tricine buffer.

    • Add Coenzyme A, ATP, and MgCl₂ to the solution.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate the reaction mixture at 37°C for 2-4 hours.

    • Monitor the formation of this compound by HPLC.

    • Purify the product using solid-phase extraction.

Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Fatty acids and their derivatives are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and inflammation.[3][4] It is hypothesized that this compound may act as a ligand for one or more PPAR isoforms (PPARα, PPARγ, PPARδ).

Protocol for In Vitro PPARα/γ/δ Activation Assay

This protocol describes a cell-based luciferase reporter assay to screen for PPAR activation.

  • Cell Line: HEK293T or a similar cell line that is readily transfectable.

  • Plasmids:

    • Expression vector for the ligand-binding domain of human PPARα, γ, or δ fused to the GAL4 DNA-binding domain.

    • A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Reagents:

    • This compound

    • Known PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) as positive controls.

    • Lipofectamine 2000 or a similar transfection reagent.

    • Dual-Luciferase® Reporter Assay System.

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the PPAR-GAL4 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound or the positive control agonists.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Hypothetical Quantitative Data for PPARγ Activation

CompoundConcentration (µM)Fold Activation (vs. Vehicle)
Vehicle (DMSO)-1.0
Rosiglitazone18.5 ± 0.7
This compound11.2 ± 0.2
This compound102.5 ± 0.4
This compound504.8 ± 0.6

Note: This data is illustrative and not based on experimental results.

PPAR_Activation_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus 11-HDo-CoA This compound PPAR PPAR 11-HDo-CoA->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR Heterodimerizes with RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: Hypothetical PPAR activation pathway by this compound.

Assessment of Mitochondrial Bioenergetics

As a fatty acyl-CoA, this compound is a potential substrate for mitochondrial β-oxidation. Its effect on mitochondrial respiration can be assessed in isolated mitochondria or permeabilized cells.

Protocol for High-Resolution Respirometry in Permeabilized Cells

This protocol is based on established methods for measuring mitochondrial function.

  • Cell Line: A cell line with high mitochondrial activity, such as HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts).

  • Instrument: High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Reagents:

    • Digitonin for cell permeabilization.

    • Mitochondrial respiration buffer (e.g., MiR05).

    • This compound.

    • Substrates and inhibitors for different respiratory states (e.g., malate, pyruvate, ADP, succinate, oligomycin, FCCP, rotenone, antimycin A).

  • Procedure:

    • Harvest and resuspend cells in respiration buffer.

    • Permeabilize the cells with an optimized concentration of digitonin.

    • Add the permeabilized cells to the respirometer chamber.

    • Measure basal respiration (State 2) after the addition of malate and pyruvate.

    • Add this compound to assess its ability to fuel respiration.

    • Measure ADP-stimulated respiration (State 3) by adding a saturating concentration of ADP.

    • Subsequently, add other substrates and inhibitors to dissect the specific effects on different parts of the electron transport chain.

Hypothetical Quantitative Data for Mitochondrial Respiration

Respiratory StateSubstrateOxygen Consumption Rate (pmol O₂/s/10⁶ cells)
State 2Malate + Pyruvate15.2 ± 1.8
State 2+ this compound (10 µM)25.6 ± 2.1
State 3+ ADP120.4 ± 8.5
State 3 (with 11-HDo-CoA)+ ADP155.9 ± 11.2

Note: This data is illustrative and not based on experimental results.

Respirometry_Workflow Start Start Permeabilize_Cells Permeabilize Cells (Digitonin) Start->Permeabilize_Cells Add_to_Respirometer Add to Respirometer Chamber Permeabilize_Cells->Add_to_Respirometer Measure_Basal_Resp Measure Basal Respiration (Malate + Pyruvate) Add_to_Respirometer->Measure_Basal_Resp Add_Test_Compound Add 11-HDo-CoA Measure_Basal_Resp->Add_Test_Compound Measure_State3 Measure State 3 Respiration (ADP) Add_Test_Compound->Measure_State3 Add_Inhibitors Sequential Addition of Inhibitors (e.g., Oligomycin) Measure_State3->Add_Inhibitors Analyze_Data Analyze Oxygen Consumption Rates Add_Inhibitors->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for high-resolution respirometry.

Evaluation of Cytotoxic and Anti-proliferative Effects

Hydroxy fatty acids have been shown to possess anti-proliferative and cytotoxic effects in cancer cell lines.[5] The in vitro effects of this compound on cell viability and proliferation can be investigated using various cancer cell lines.

Protocol for Cell Viability (MTT) Assay

  • Cell Lines: A panel of cancer cell lines (e.g., HepG2 - liver, MCF-7 - breast, PC-3 - prostate) and a non-cancerous control cell line (e.g., HEK293T).

  • Reagents:

    • This compound.

    • Doxorubicin or another known cytotoxic agent as a positive control.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or the positive control.

    • Incubate for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Hypothetical Quantitative Data for Cell Viability (72h treatment)

Cell LineIC₅₀ for this compound (µM)
HepG275.3
MCF-792.1
PC-368.5
HEK293T> 200

Note: This data is illustrative and not based on experimental results.

Logical_Relationship cluster_applications Potential In Vitro Applications cluster_outcomes Measurable Outcomes Compound This compound PPAR_Modulation PPAR Modulation Compound->PPAR_Modulation Mitochondrial_Metabolism Mitochondrial Metabolism Compound->Mitochondrial_Metabolism Cell_Proliferation Cell Proliferation Compound->Cell_Proliferation Gene_Expression Changes in Gene Expression PPAR_Modulation->Gene_Expression Oxygen_Consumption Altered Oxygen Consumption Mitochondrial_Metabolism->Oxygen_Consumption Cell_Viability Decreased Cell Viability Cell_Proliferation->Cell_Viability

Caption: Logical relationships of potential in vitro applications.

References

Application Notes and Protocols for 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-hydroxydodecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A ester. Such molecules are key intermediates in fatty acid metabolism and have emerging roles in cellular signaling. The integrity and purity of this compound are critical for reliable and reproducible experimental outcomes. These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in research settings.

Physicochemical Properties and Stability

Long-chain acyl-CoA esters like this compound are amphipathic molecules with a hydrophobic acyl chain and a hydrophilic Coenzyme A (CoA) moiety. This structure makes them susceptible to both chemical and enzymatic degradation.

Key Stability Concerns:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH, yielding the free fatty acid and CoA.

  • Oxidation: The long alkyl chain can be susceptible to oxidation, particularly if exposed to oxygen and light.

  • Enzymatic Degradation: Cellular extracts contain thioesterases that can rapidly degrade acyl-CoAs.

Due to a lack of specific stability studies on this compound, the following recommendations are based on best practices for handling similar long-chain acyl-CoA esters.

Handling and Storage Recommendations

To ensure the stability and integrity of this compound, the following handling and storage procedures are recommended.

Storage

Proper storage is crucial to minimize degradation. The following table summarizes the recommended storage conditions for this compound in both powdered and solution forms.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°C or colderLong-termStore in a desiccator to minimize moisture.
Aqueous Solution -80°CShort to medium-termPrepare single-use aliquots to avoid freeze-thaw cycles. Use a slightly acidic buffer (pH 4-6).
Organic Solvent -80°CShort to medium-termPrepare single-use aliquots. Purge with an inert gas (argon or nitrogen) before sealing.
Preparation of Stock Solutions

General Precautions:

  • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Use high-purity (e.g., HPLC or LC-MS grade) solvents.

  • Perform all manipulations on ice to minimize thermal degradation.

  • Use glass or polypropylene containers; avoid polystyrene, which can leach contaminants.

Protocol for Reconstitution:

  • Accurately weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the appropriate volume of pre-chilled solvent. For aqueous solutions, a buffer at pH 4-6 is recommended. For organic solutions, solvents such as ethanol or a chloroform/methanol mixture can be used.

  • Gently vortex or sonicate in a cooled water bath until the powder is completely dissolved.

  • For optimal stability, purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace oxygen.

  • Tightly seal the vial with a Teflon-lined cap.

  • If not for immediate use, prepare single-use aliquots and store at -80°C.

Experimental Protocols

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity using this compound

This protocol describes a continuous spectrophotometric assay to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) using this compound as a substrate. The assay monitors the production of NADH, which is measured by the increase in absorbance at 340 nm.

Principle:

11-hydroxyacyl-CoA + NAD⁺ <--HADH--> 11-oxoacyl-CoA + NADH + H⁺

Materials and Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3

  • 10 mM NAD⁺ stock solution in assay buffer

  • This compound stock solution (concentration to be determined based on Km)

  • Purified HADH enzyme or cell/tissue lysate

  • UV-transparent cuvettes or 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the following reagents to a final volume of 1 mL:

    • Potassium Phosphate Buffer (100 mM, pH 7.3)

    • NAD⁺ stock solution to a final concentration of 1 mM.

    • This compound stock solution to the desired final concentration (a starting point could be near the Km value for similar substrates, e.g., 10-50 µM).

  • Equilibrate: Mix the contents by gentle inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add the HADH enzyme sample to the cuvette to start the reaction. The amount of enzyme should be in the linear range of the assay, which may require empirical determination.

  • Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase

The following table presents the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various L-3-hydroxyacyl-CoA substrates of different chain lengths. This data can be used as a reference for designing experiments with this compound.[1][2]

SubstrateChain LengthK_m (µM)V_max (µmol/min/mg)
3-hydroxybutyryl-CoAC45.8138.9
3-hydroxyhexanoyl-CoAC62.9153.8
3-hydroxyoctanoyl-CoAC81.8166.7
3-hydroxydecanoyl-CoAC101.5181.8
3-hydroxylauroyl-CoAC121.4142.9
3-hydroxymyristoyl-CoAC141.4111.1
3-hydroxypalmitoyl-CoAC161.583.3

Data adapted from He et al. (1989).[1][2]

Visualizations

Experimental Workflow for HADH Activity Assay

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, Substrate) enzyme Prepare Enzyme Dilution reagents->enzyme mix Mix Reagents in Cuvette enzyme->mix equilibrate Equilibrate at 37°C mix->equilibrate initiate Initiate with Enzyme equilibrate->initiate measure Measure Absorbance at 340 nm initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Velocity (V₀) plot->calculate activity Determine Enzyme Activity calculate->activity

Workflow for the HADH spectrophotometric assay.
Role of Hydroxyacyl-CoAs in Fatty Acid Beta-Oxidation

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle

The role of L-3-hydroxyacyl-CoA in the mitochondrial fatty acid beta-oxidation pathway.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

The information provided in these application notes is intended for guidance in a research setting. It is the responsibility of the user to validate these protocols for their specific applications and to ensure that all safety precautions are followed.

References

Application Notes and Protocols for the Derivatization of 11-Hydroxydodecanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11-Hydroxydodecanoyl-CoA is a key intermediate in fatty acid metabolism, and its accurate quantification is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of this compound by GC-MS is not feasible due to the non-volatile nature of the Coenzyme A (CoA) moiety. Therefore, a robust sample preparation protocol involving hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization of the hydroxyl and carboxyl functional groups, is essential. This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis. The described method involves alkaline hydrolysis to yield 11-hydroxydodecanoic acid, followed by silylation to produce a volatile di-trimethylsilyl (di-TMS) derivative.

Methodological Overview

The overall workflow for the analysis of this compound by GC-MS is a multi-step process that begins with the cleavage of the Coenzyme A thioester bond. This is followed by the derivatization of the resulting 11-hydroxydodecanoic acid to increase its volatility and thermal stability for GC analysis.

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Hydrolysis Alkaline Hydrolysis (e.g., methanolic KOH) Sample->Hydrolysis Cleavage of Thioester Bond Extraction Liquid-Liquid Extraction of 11-hydroxydodecanoic acid Hydrolysis->Extraction Isolation of Hydroxy Fatty Acid Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Solvent Removal Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization Increase Volatility GC_MS GC-MS Analysis of di-TMS derivative Derivatization->GC_MS Injection Data_Analysis Data Acquisition and Quantification GC_MS->Data_Analysis Detection & Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Experimental Protocols

This section provides detailed protocols for the hydrolysis of the acyl-CoA and the subsequent derivatization of the resulting hydroxy fatty acid.

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the thioester bond to yield free 11-hydroxydodecanoic acid.

Materials:

  • Sample containing this compound

  • Methanolic potassium hydroxide (KOH), 0.5 M

  • Hexane (GC grade)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To your sample (e.g., in an aqueous buffer or dried extract), add 1 mL of 0.5 M methanolic KOH.

  • Cap the vial tightly and vortex thoroughly.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the reaction vial to room temperature.

  • Acidify the mixture to a pH of approximately 3 by adding 1 M HCl.

  • Add 2 mL of hexane to the vial and vortex vigorously for 1 minute to extract the free fatty acids.

  • Centrifuge the vial at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass vial.

  • Repeat the extraction (steps 6-8) with another 2 mL of hexane and combine the hexane layers.

  • Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the hexane to complete dryness under a gentle stream of nitrogen. The dried residue contains 11-hydroxydodecanoic acid and is ready for derivatization.

Protocol 2: Silylation of 11-Hydroxydodecanoic Acid

This protocol converts the non-volatile 11-hydroxydodecanoic acid into its volatile di-trimethylsilyl (di-TMS) derivative.[1]

Materials:

  • Dried 11-hydroxydodecanoic acid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To the dried extract from the hydrolysis step, add 50 µL of anhydrous pyridine to ensure the sample is completely dissolved.[1]

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.[1] This ensures complete derivatization of both the hydroxyl and carboxyl groups.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of the di-TMS derivative of 11-hydroxydodecanoic acid.

Table 1: GC-MS Instrument Parameters
ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Inlet Temperature 280°C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100°C, hold for 2 min; Ramp: 15°C/min to 300°C, hold for 10 min
MS System Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-600) for identification, Selected Ion Monitoring (SIM) for quantification
Table 2: Expected Retention Time and Mass Spectral Data
AnalyteExpected Retention Time (min)Molecular Weight (di-TMS)Key Diagnostic Ions (m/z) for SIM
11-Hydroxydodecanoic acid di-TMS derivative15.0 - 17.0360.7345 ([M-15]⁺, loss of CH₃), 117 (cleavage at C10-C11), 73 (base peak, [Si(CH₃)₃]⁺)

Note: The exact retention time may vary depending on the specific GC system, column, and conditions used.

Signaling Pathways and Logical Relationships

The derivatization process follows a logical sequence of chemical reactions to prepare the analyte for GC-MS analysis.

derivatization_pathway Derivatization Pathway of this compound cluster_hydrolysis Step 1: Hydrolysis cluster_silylation Step 2: Silylation cluster_detection Step 3: Detection AcylCoA This compound (Non-volatile) HFA 11-Hydroxydodecanoic Acid (Non-volatile) AcylCoA->HFA  + Methanolic KOH (cleaves thioester bond) DiTMS 11-Hydroxydodecanoic Acid di-TMS (Volatile Derivative) HFA->DiTMS  + BSTFA + 1% TMCS (derivatizes -OH and -COOH) GCMS GC-MS Analysis DiTMS->GCMS Injection & Detection

References

Synthesis of 11-Hydroxydodecanoyl-CoA: An Application Note and Protocol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 11-hydroxydodecanoyl-CoA, a crucial intermediate for various research applications in metabolism, cell signaling, and drug discovery. The protocols outlined below describe both a chemo-enzymatic and a purely chemical approach to generate this molecule.

Introduction

This compound is the activated form of 11-hydroxydodecanoic acid, a C12 omega-1 hydroxy fatty acid. The activation to its coenzyme A (CoA) thioester is a critical step for its participation in various metabolic pathways. Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze this activation, playing a key role in lipid metabolism and homeostasis.[1] The resulting this compound can then be channeled into pathways such as β-oxidation or the synthesis of complex lipids.[2] Understanding the synthesis and biological roles of this molecule is essential for elucidating its function in cellular processes and its potential as a therapeutic target.

Data Presentation

Table 1: Comparison of General Acyl-CoA Synthesis Methods
MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Enzymatic Synthesis Long-chain Acyl-CoA Synthetase (ACSL), ATP, Coenzyme AVariable (dependent on enzyme-substrate specificity)HighHigh specificity, mild reaction conditions.Enzyme purification can be complex; substrate specificity for hydroxylated fatty acids may need to be determined empirically.
Chemical Synthesis (CDI method) 1,1'-Carbonyldiimidazole (CDI), Coenzyme AReported as nearly quantitative for some fatty acids.Good to HighBroad substrate scope, high yields reported.Requires anhydrous conditions, potential for side reactions.
Chemical Synthesis (NHS-ester method) N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Coenzyme AGoodGood to HighWell-established method for forming activated esters.DCC can be an allergen; removal of byproducts is necessary.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 11-Hydroxydodecanoic Acid

This protocol is adapted from methodologies for the synthesis of ω-hydroxy fatty acids.[3][4]

Materials:

  • 11-Bromoundecanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Hydrolysis of 11-Bromoundecanoic Acid: In a round-bottom flask, dissolve 11-bromoundecanoic acid in an aqueous solution of sodium hydroxide (2 equivalents).

  • Reflux: Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the bromide to the hydroxyl group.

  • Acidification: After cooling to room temperature, acidify the reaction mixture to a pH of approximately 2 using 1M hydrochloric acid. This will precipitate the 11-hydroxydodecanoic acid.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure 11-hydroxydodecanoic acid.

Protocol 2: Chemo-Enzymatic Synthesis of this compound

This protocol outlines a two-step process involving the chemical activation of 11-hydroxydodecanoic acid followed by enzymatic coupling to Coenzyme A.

Step 1: Activation of 11-Hydroxydodecanoic Acid to its N-Hydroxysuccinimide (NHS) Ester

Materials:

  • 11-Hydroxydodecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 11-hydroxydodecanoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude 11-hydroxy-dodecanoyl-NHS ester, which can be used in the next step without further purification.

Step 2: Thioesterification with Coenzyme A

Materials:

  • 11-hydroxy-dodecanoyl-NHS ester (from Step 1)

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • 0.1 M Sodium bicarbonate buffer (pH ~8.0)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of Coenzyme A trilithium salt (1.5 equivalents) in a 0.1 M aqueous sodium bicarbonate buffer.

  • Dissolve the crude 11-hydroxy-dodecanoyl-NHS ester in a minimal amount of THF.

  • Add the NHS ester solution dropwise to the vigorously stirring Coenzyme A solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, acidify the mixture to pH ~5 with 0.1 M HCl.

  • The product, this compound, can be purified by solid-phase extraction (SPE) followed by preparative HPLC.

Protocol 3: Enzymatic Synthesis of this compound (Research Approach)

Materials:

  • 11-Hydroxydodecanoic acid

  • Coenzyme A lithium salt

  • ATP magnesium salt

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Purified long-chain acyl-CoA synthetase (e.g., recombinant human ACSL1, ACSL3, or ACSL6)[5][6]

Procedure:

  • Enzyme Expression and Purification: Express and purify the desired ACSL isoform. Several ACSL isoforms have been successfully expressed in E. coli or insect cell systems.[5][7]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM 11-hydroxydodecanoic acid (dissolved in a minimal amount of ethanol or DMSO)

    • 5 mM Coenzyme A

    • 10 mM ATP

    • 10 mM MgCl₂

    • 1 mM DTT

    • 0.1 mg/mL BSA

    • Optimized concentration of purified ACSL enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Monitoring and Product Quantification: The formation of this compound can be monitored by HPLC or LC-MS. The decrease in free CoA can also be monitored using Ellman's reagent.

  • Optimization: Optimize reaction conditions such as pH, temperature, incubation time, and enzyme concentration for the specific ACSL isoform that shows the highest activity.

Visualizations

Synthesis_Workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_chemoenzymatic Protocol 2 & 3: CoA Synthesis 11-Bromoundecanoic_acid 11-Bromoundecanoic acid Hydrolysis Hydrolysis (NaOH, Reflux) 11-Bromoundecanoic_acid->Hydrolysis 11-Hydroxydodecanoic_acid 11-Hydroxydodecanoic acid Hydrolysis->11-Hydroxydodecanoic_acid Activation Activation (Chemical or Enzymatic) 11-Hydroxydodecanoic_acid->Activation Product This compound Activation->Product CoA Coenzyme A CoA->Activation Purification Purification Product->Purification Purification (SPE, HPLC)

Caption: Chemo-enzymatic synthesis workflow for this compound.

Metabolic_Pathway FA 11-Hydroxydodecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL ATP, CoA Acyl_CoA This compound ACSL->Acyl_CoA AMP, PPi Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids (e.g., ω-O-acylceramides) Acyl_CoA->Complex_Lipids Signaling Cellular Signaling (Potential Roles) Acyl_CoA->Signaling Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Potential metabolic fate of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 11-hydroxydodecanoyl-CoA synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can be attributed to several factors, primarily revolving around enzyme activity, substrate quality, and reaction conditions.[1]

  • Suboptimal Enzyme Activity: The enzyme, such as an (R)-specific enoyl-CoA hydratase, may be inactive or functioning poorly due to improper storage, degradation, or the presence of inhibitors.[1]

  • Poor Substrate Quality or Substrate Inhibition: The precursor, such as dodecanoyl-CoA, might be of low purity or at a concentration that causes substrate inhibition.[1]

  • Unfavorable Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme used.[1]

  • Product Degradation: The synthesized this compound could be unstable under the reaction conditions or consumed by competing side reactions.[1]

Q2: How can I verify the activity of my enoyl-CoA hydratase?

To confirm your enzyme is active, perform a control reaction under known optimal conditions.

  • Enzyme Integrity Check: Use SDS-PAGE to check for enzyme degradation or aggregation.[1]

  • Activity Assay: Conduct a standard activity assay using a reliable substrate and monitor the reaction. For example, the hydration of a double bond in an enoyl-CoA substrate can be monitored by the decrease in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA).[1]

Q3: My enzyme is active, but the yield is still poor. What are the next troubleshooting steps?

If enzyme activity is confirmed, focus on optimizing the reaction parameters.

  • Substrate Concentration: Titrate the concentration of the precursor acyl-CoA to identify the optimal level and rule out substrate inhibition.[1]

  • Incubation Time: Perform a time-course experiment to determine the point at which the reaction reaches completion.[1]

  • pH and Temperature Optimization: Systematically vary the pH and temperature of the reaction to find the optimal conditions for your specific enzyme. A typical starting point is a pH of 7.5 and a temperature of 30-37°C.[1][2]

Q4: Could the choice of starting material be impacting the yield?

Yes, the purity and nature of the starting material are critical. For a multi-step synthesis, inefficiencies in early steps will cascade. For example, in a chemoenzymatic synthesis starting from a renewable fatty acid like ricinoleic acid, the efficiency of the initial biotransformation and subsequent chemical modifications will directly affect the final yield of the desired hydroxyacyl-CoA.[3]

Q5: Are there common inhibitors I should be aware of for this type of enzymatic reaction?

While specific inhibitors depend on the enzyme, general inhibitors for enzymes with functional sulfhydryl groups include reagents like N-ethylmaleimide and iodoacetamide.[4] Additionally, ensuring high-purity substrates and buffers is crucial to avoid introducing unknown inhibitors.

Optimizing Reaction Conditions for Improved Yield

The following table summarizes key parameters to optimize for the enzymatic synthesis of this compound.

ParameterRange to TestRationale
pH 6.5 - 8.5Enzyme activity is highly dependent on pH. The optimal pH for many hydratases is around 7.5.[2][4]
Temperature (°C) 25 - 45Enzyme stability and activity are temperature-dependent. A common starting point is 30°C or 37°C.[1][2]
Enzyme Concentration (U/mL) 1 - 20Higher enzyme concentration can increase the reaction rate, but excessive amounts can be costly and may not improve yield.
Substrate Concentration (mM) 0.1 - 5High substrate concentrations can lead to inhibition. It is important to determine the optimal concentration.[1]
Divalent Cation (e.g., Mg²⁺) Conc. (mM) 0 - 10Some enzymes in the synthesis pathway, particularly ligases, require divalent cations for activity.[5]
Incubation Time (hours) 1 - 24A time-course study is necessary to determine when the reaction reaches its maximum yield.[1]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Hydroxyacyl-CoA

This protocol is a general guideline for the enzymatic hydration of an enoyl-CoA to a hydroxyacyl-CoA and can be adapted for this compound synthesis.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)[2]

  • Dodecenoyl-CoA (or appropriate precursor)

  • Purified (R)- or (S)-specific enoyl-CoA hydratase

  • Dithiothreitol (DTT, 1 mM)

  • Bovine Serum Albumin (BSA, 0.1 mg/mL)[2]

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)[2]

    • 1 mM Dodecenoyl-CoA

    • 1 mM DTT

    • 0.1 mg/mL BSA[2]

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding an optimized concentration of the enoyl-CoA hydratase.

  • Incubate at 37°C for the predetermined optimal time (e.g., 1-4 hours) with gentle agitation.[2]

  • Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) or by heat inactivation (95°C for 5 minutes).[1]

  • Analyze the product formation using methods such as HPLC or LC-MS.

Protocol 2: Product Extraction and Purification

This is a general protocol for the extraction and purification of the synthesized hydroxyacyl-CoA.

Materials:

  • Ethyl acetate

  • 6M HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[6]

  • Methanol

  • Acetonitrile

  • Formic acid

Procedure:

  • Acidify the reaction mixture to pH 2.0 with 6M HCl.[7]

  • Extract the aqueous phase three times with an equal volume of ethyl acetate.[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • For further purification, employ solid-phase extraction (SPE).[6]

    • Condition a C18 SPE cartridge.

    • Load the sample.

    • Wash with deionized water to remove salts.[6]

    • Wash with a low percentage of organic solvent (e.g., 20% methanol) to remove polar impurities.[6]

    • Elute the this compound with a higher concentration of organic solvent (e.g., 90% methanol).[6]

  • For high-purity samples, preparative HPLC using a C18 reversed-phase column is recommended.[6]

Visualizations

Enzymatic_Synthesis_Pathway cluster_activation Step 1: Activation 11-hydroxydodecanoic_acid 11-Hydroxydodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP, CoA, Mg2+) 11-hydroxydodecanoic_acid->Acyl_CoA_Synthetase 11_hydroxydodecanoyl_CoA This compound Acyl_CoA_Synthetase->11_hydroxydodecanoyl_CoA

Caption: Enzymatic activation of 11-hydroxydodecanoic acid.

Troubleshooting_Workflow Start Low Yield of This compound Check_Enzyme Is the Enzyme Active? Start->Check_Enzyme Check_Conditions Are Reaction Conditions Optimal? Check_Enzyme->Check_Conditions Yes Optimize_Enzyme Verify Enzyme Integrity (SDS-PAGE) Perform Activity Assay Check_Enzyme->Optimize_Enzyme No Check_Substrate Is Substrate Quality and Concentration Optimal? Check_Conditions->Check_Substrate Yes Optimize_Conditions Optimize pH, Temperature, and Incubation Time Check_Conditions->Optimize_Conditions No Optimize_Substrate Verify Substrate Purity Test Substrate Concentration Range Check_Substrate->Optimize_Substrate No Success Improved Yield Check_Substrate->Success Yes Optimize_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Optimize_Substrate->Check_Substrate

Caption: Troubleshooting workflow for low synthesis yield.

References

stability issues of 11-hydroxydodecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 11-hydroxydodecanoyl-CoA in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issues for this compound, a long-chain hydroxyacyl-CoA, are its susceptibility to chemical and enzymatic degradation. The primary routes of degradation are hydrolysis of the thioester bond and oxidation of the acyl chain. Hydrolysis is particularly accelerated in aqueous solutions with a neutral to alkaline pH.

Q2: How should I store my this compound, both in solid form and in solution?

A2: For long-term stability, solid this compound should be stored at -20°C or lower. When preparing solutions, it is best to make them fresh for each experiment. If storage of a solution is necessary, it should be prepared in a high-purity organic solvent like methanol or a buffered solution containing methanol, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.

Q3: Can I dissolve this compound in water or a standard biological buffer?

A3: While it is possible, dissolving this compound in purely aqueous solutions, especially at neutral or alkaline pH, is not recommended due to the high risk of hydrolysis. The stability of acyl-CoAs in aqueous solutions has been observed to decrease as the length of the fatty acid chain increases. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) has been shown to provide better stability for long-chain acyl-CoAs.

Q4: I am observing a loss of biological activity in my experiments. Could this be due to the instability of this compound?

A4: Yes, a loss of bioactivity is a strong indication that your this compound may have degraded. The integrity of the thioester bond and the acyl chain is crucial for its biological function as an intermediate in fatty acid metabolism. Degradation will result in the formation of 11-hydroxydodecanoic acid and free Coenzyme A, which will not be active in enzymatic reactions requiring the intact acyl-CoA.

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for analyzing the stability of this compound. It allows for the accurate quantification of the parent molecule and its degradation products over time. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it is generally less sensitive than LC-MS/MS.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution
Poor or inconsistent results in enzymatic assays Degradation of this compound stock solution.Prepare fresh solutions of this compound for each experiment. If using a stored stock, verify its integrity via LC-MS/MS.
Precipitate forms in the solution upon storage The degradation products (free fatty acid) may be less soluble. The solution might have been prepared at a higher temperature and then cooled.Prepare solutions at the temperature of use. If a precipitate is observed, gently warm and vortex the solution to attempt redissolving. However, it is best to prepare fresh solutions.
Unexpected peaks in chromatogram (HPLC or LC-MS) Hydrolysis or oxidation of this compound.Handle the compound on ice and use degassed solvents to minimize oxidation. Prepare solutions in methanol or a methanol/buffer mixture to reduce hydrolysis.
Loss of compound over time in autosampler Instability in the autosampler solvent.Use a reconstitution solution known to improve stability, such as 50% methanol/50% 50 mM ammonium acetate (pH 7). Keep the autosampler temperature low (e.g., 4°C).

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a summary of the expected stability trends based on data for other long-chain acyl-CoAs.

Solvent/Buffer pH Temperature (°C) Relative Stability (Qualitative) Notes
Water7.025LowProne to hydrolysis. Instability increases with fatty acid chain length.
50 mM Ammonium Acetate7.025Low to ModerateBuffering can help, but hydrolysis is still a significant issue.
50 mM Ammonium Acetate3.525ModerateAcidic pH can slow the rate of thioester hydrolysis.
MethanolN/A25HighOrganic solvent minimizes hydrolysis.
50% Methanol / 50% 50 mM Ammonium Acetate7.025HighOffers a good balance of solubility and stability for biological experiments.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solution using LC-MS/MS.

1. Materials:

  • This compound

  • Solvent/buffer of interest (e.g., purified water, phosphate-buffered saline, methanol)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Autosampler vials

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in the solvent/buffer of interest at a known concentration (e.g., 1 mM).

  • Prepare a working solution by diluting the stock solution to a final concentration suitable for LC-MS/MS analysis (e.g., 1 µM).

  • Prepare an internal standard solution at a fixed concentration.

3. Stability Study Setup:

  • Dispense aliquots of the working solution into several autosampler vials for each time point and temperature condition to be tested (e.g., 0, 1, 2, 4, 8, 24 hours at 4°C and 25°C).

  • At each designated time point, take one vial from each temperature condition.

  • Add the internal standard to the vial.

  • Immediately quench the degradation by adding a sufficient volume of cold acetonitrile (e.g., 4 volumes).

  • Vortex the sample and centrifuge to pellet any precipitate.

  • Transfer the supernatant to a new autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column. A typical mobile phase could be:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Use a gradient elution to separate this compound from its degradation products.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent ion and a specific fragment ion for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each time point.

  • Plot the natural logarithm of the remaining percentage of this compound against time.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid 11-Hydroxydodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Acyl_CoA_M This compound Acyl_CoA->Acyl_CoA_M Carnitine Shuttle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Ketoacyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA Acyl-CoA (C10) + Acetyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Acyl_CoA_M->Acyl_CoA_Dehydrogenase

Caption: Mitochondrial beta-oxidation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Prep_Stock Prepare Stock Solution of This compound Prep_Working Prepare Working Solution in Test Buffer Prep_Stock->Prep_Working Aliquoting Aliquot for Time Points and Temperatures Prep_Working->Aliquoting Incubate Incubate at Specified Temperatures Aliquoting->Incubate Time_Point At Each Time Point, Remove Aliquot Incubate->Time_Point Quench Add Internal Standard & Quench with ACN Time_Point->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Processing Peak Integration and Area Ratio Calculation LCMS->Data_Processing Kinetics Plot Data and Calculate Degradation Rate Data_Processing->Kinetics

Caption: Experimental workflow for assessing the stability of this compound.

Technical Support Center: Purification of 11-hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-hydroxydodecanoyl-CoA. The information is structured to address common challenges encountered during the purification of this and similar long-chain hydroxy fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of long-chain hydroxy acyl-CoAs like this compound presents several key challenges stemming from their amphipathic nature and chemical instability. The main difficulties include:

  • Chemical and Enzymatic Instability: The thioester bond in the CoA molecule is susceptible to hydrolysis, a process accelerated by non-optimal pH and temperature.[1] Biological samples may also contain endogenous thioesterases that can rapidly degrade the target molecule.[1]

  • Low Recovery: Achieving high yields is often difficult due to a combination of factors, including degradation, inefficient extraction from complex biological matrices, and adsorption to labware surfaces.[1]

  • Aggregation and Solubility Issues: As amphipathic molecules, long-chain acyl-CoAs can form micelles or aggregates, which complicates chromatographic separation and quantification.

  • Co-purification of Contaminants: Similar lipid species and other cellular components often co-purify, making it challenging to achieve high purity.[1]

  • Chromatographic Complications: Issues such as poor peak shape (tailing), low resolution, and signal deterioration are common during HPLC analysis, particularly for hydrophobic, long-chain species.[1][2]

Q2: How can I minimize the degradation of this compound during purification?

Minimizing degradation is critical for successful purification. Key strategies include:

  • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of chemical hydrolysis and enzymatic activity.

  • pH Management: Maintain a slightly acidic to neutral pH (around 6.0-7.0) to ensure the stability of the thioester bond.[1]

  • Rapid Sample Processing: For biological samples, immediately halt enzymatic activity by flash-freezing the tissue in liquid nitrogen upon collection.[1] Process samples quickly to minimize the opportunity for degradation.

  • Use of Inhibitors: Consider adding protease and phosphatase inhibitors to your lysis/homogenization buffers if working with cell or tissue extracts, although specific thioesterase inhibitors may be required.

Q3: What are the recommended methods for analyzing the purity of this compound?

The most common and effective method for analyzing the purity of acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

  • LC-MS/MS: This technique provides high sensitivity and specificity, allowing for both quantification and structural confirmation.[1][3] Reversed-phase HPLC is often used for separation.

  • HPLC with UV Detection: Acyl-CoAs can be detected by their UV absorbance at approximately 260 nm (due to the adenine ring of CoA). While less sensitive and specific than MS, it is a useful technique for monitoring purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to analyze the fatty acid portion of the molecule but requires derivatization after hydrolysis of the CoA moiety.[5][6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery 1. Degradation: The thioester bond may have been hydrolyzed due to improper pH or temperature.[1] 2. Enzymatic Activity: Endogenous thioesterases in the sample may have degraded the analyte.[1] 3. Inefficient Extraction: The chosen solvent system may not be effectively extracting the acyl-CoA.[1] 4. Adsorption: The molecule may be adsorbing to glass or plastic surfaces.1. Maintain a pH of 6.0-7.0 and keep samples on ice. 2. Flash-freeze biological samples immediately after collection.[1] 3. Use an acidic organic solvent mixture (e.g., acetonitrile/isopropanol) for extraction.[7] 4. Use low-adsorption microcentrifuge tubes and glassware. Consider pre-treating glassware with a siliconizing agent.
Poor Chromatographic Peak Shape (Tailing/Broadening) 1. Secondary Interactions: The molecule may be interacting with active sites (e.g., free silanols) on the chromatography column.[2] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[2] 3. Contamination: Buildup of biological material on the column can distort peak shape.[1] 4. Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte.1. Use an end-capped column or add a competing agent like an ion-pairing reagent (e.g., TFA) to the mobile phase.[2] 2. Reduce the injection volume or sample concentration. 3. Implement a robust column washing protocol between runs.[1] 4. Optimize the mobile phase composition (e.g., adjust organic solvent ratio, pH, or switch between acetonitrile and methanol).[2]
Co-elution with Contaminants 1. Insufficient Resolution: The chromatographic method may not be capable of separating molecules with similar properties. 2. Complex Sample Matrix: High levels of other lipids or metabolites can interfere with separation.[1]1. Optimize the HPLC gradient to be shallower, allowing more time for separation. 2. Change the column chemistry (e.g., from C18 to a different stationary phase). 3. Incorporate an additional purification step, such as solid-phase extraction (SPE), before HPLC.[1]
Inconsistent Quantification (especially in MS) 1. Matrix Effects: Components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.[1] 2. Analyte Instability: The molecule may be degrading in the autosampler or during analysis.1. Use a stable isotope-labeled internal standard for quantification. 2. Improve sample cleanup to remove interfering matrix components. 3. Keep the autosampler temperature low (e.g., 4°C) and analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methodologies for purifying long-chain acyl-CoAs and is suitable for enriching this compound from biological homogenates.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvents: Isopropanol, Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4) solution

  • Weak Anion Exchange (WAX) SPE columns

  • SPE Wash Solution: Methanol, 2% Formic Acid

  • SPE Elution Solution: 5% Ammonium Hydroxide in Methanol

  • Nitrogen gas stream for drying

Procedure:

  • Homogenization: Homogenize approximately 100 mg of frozen tissue in a pre-chilled glass homogenizer with ice-cold homogenization buffer.

  • Extraction: Add organic solvents such as isopropanol and acetonitrile to the homogenate to precipitate proteins and extract lipids.[2]

  • Centrifugation: Centrifuge the mixture at ~2,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • SPE Column Conditioning: Condition the WAX SPE column by passing 3 mL of methanol through it.[1]

  • SPE Column Equilibration: Equilibrate the column with 3 mL of water.[1]

  • Sample Loading: Load the supernatant from the extraction onto the conditioned and equilibrated SPE column.

  • Washing: Wash the column with the wash solution (e.g., 2.4 mL of methanol with 2% formic acid) to remove unbound contaminants.[1]

  • Elution: Elute the acyl-CoAs from the column using the elution solution (e.g., 2.4 mL of 5% ammonium hydroxide in methanol).[1]

  • Drying: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried sample in a solvent compatible with your downstream analysis (e.g., the initial mobile phase for HPLC).

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis tissue Tissue Sample flash_freeze Flash Freeze (Liquid Nitrogen) tissue->flash_freeze homogenize Homogenize in Acidic Buffer flash_freeze->homogenize extract Extract with Organic Solvents homogenize->extract centrifuge Centrifuge to Remove Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (WAX Column) supernatant->spe wash Wash Column spe->wash elute Elute Acyl-CoA wash->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute dry->reconstitute hplc RP-HPLC reconstitute->hplc ms Mass Spectrometry hplc->ms

Caption: General workflow for the purification of this compound.

Troubleshooting Logic

G start Start: Poor Purification Result q1 Low Recovery? start->q1 q2 Poor Peak Shape? q1->q2 No a1_degradation Check for Degradation: - Keep samples cold - Control pH - Flash freeze tissue q1->a1_degradation Yes a1_extraction Optimize Extraction: - Check solvent choice - Use low-adsorption tubes q1->a1_extraction Yes q3 Co-elution? q2->q3 No a2_interactions Address Interactions: - Use end-capped column - Add ion-pairing reagent q2->a2_interactions Yes a2_overload Check for Overload: - Dilute sample - Reduce injection volume q2->a2_overload Yes a3_gradient Optimize Separation: - Use shallower gradient - Change mobile phase q3->a3_gradient Yes a3_cleanup Improve Cleanup: - Add pre-HPLC SPE step q3->a3_cleanup Yes end Successful Purification q3->end No a1_degradation->end a1_extraction->end a2_interactions->end a2_overload->end a3_gradient->end a3_cleanup->end

Caption: Troubleshooting decision tree for common purification issues.

References

overcoming low signal in LC-MS of 11-hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments, with a special focus on challenging analytes like 11-hydroxydodecanoyl-CoA.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS analysis of this compound and other long-chain acyl-CoAs.

Issue 1: Low or No Signal for this compound

Question: I am observing a very low signal or no signal at all for my this compound analyte. What are the potential causes and how can I troubleshoot this?

Answer: Low signal intensity is a frequent challenge in the LC-MS analysis of long-chain acyl-CoAs. The issue can often be traced back to sample preparation, chromatographic conditions, or mass spectrometer settings. Here is a breakdown of potential causes and their solutions:

Possible Causes and Solutions:

  • Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH, leading to degradation before analysis.[1][2]

    • Solution: Handle samples on ice and process them quickly. For storage, keep them at -80°C. Immediately before analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol containing a low concentration of ammonium acetate.[1]

  • Ion Suppression/Matrix Effects: Complex biological samples contain molecules like salts and lipids that can co-elute with your analyte and suppress its ionization.[1]

    • Solution: Implement a thorough sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[3] While simpler, protein precipitation may not remove all matrix components.[4] The use of stable isotope-labeled internal standards that co-elute with the analyte is also highly recommended to compensate for matrix effects.[5]

  • Suboptimal Ionization: The efficiency of ionization can be dramatically affected by the chosen mode and source parameters.

    • Solution: For acyl-CoAs, positive ion mode electrospray ionization (ESI) generally yields better sensitivity.[6][7] It is crucial to optimize source parameters like capillary voltage, desolvation gas flow, and temperature for your specific instrument and analyte.[1][4]

  • Poor Chromatographic Peak Shape: Peak tailing or broadening can diminish signal intensity and compromise quantification.[7][8]

    • Solution: The use of a C8 or C18 reversed-phase column is common for separating long-chain acyl-CoAs.[7][9] Operating at a higher pH, around 10.5, with an ammonium hydroxide gradient can improve peak shape.[7] Additionally, increasing the column temperature may enhance peak symmetry.[7]

  • Inefficient Fragmentation (in MS/MS): If the collision energy is not optimized, fragmentation will be poor, leading to a low signal for your product ions.

    • Solution: Optimize the collision energy for the specific MRM transition of this compound. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate fragment).[3][8][10]

Issue 2: Inconsistent Retention Times and Peak Shapes

Question: My retention times are shifting between injections, and the peak shapes are not consistent. What could be causing this?

Answer: Variability in retention time and peak shape often points to issues with the analytical column, the mobile phase, or the sample matrix.

Possible Causes and Solutions:

  • Column Degradation: Repeated injections of biological extracts can lead to the accumulation of matrix components on the column, affecting its performance.[7][8]

    • Solution: Use a guard column to protect the analytical column. Regular column washing is also recommended to maintain performance.[7]

  • Mobile Phase Issues: An unstable mobile phase pH or improper solvent composition can lead to chromatographic variability.

    • Solution: Ensure that your mobile phase buffers are correctly prepared and fresh. Use high-purity, LC-MS grade solvents.[7] If using ion-pairing reagents, which can be difficult to wash out of a column, use them at the lowest effective concentration.[4][8]

  • Sample Overload: Injecting too much sample can lead to peak broadening and distortion.

    • Solution: Try diluting your sample and reinjecting. This can also help mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for extracting this compound from tissues?

A1: A common and effective method involves homogenization of the tissue followed by protein precipitation and solid-phase extraction (SPE). The use of 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be advantageous as it may not require removal before LC-MS analysis, potentially improving the recovery of some CoA species.[6][11] SPE is a critical step for removing salts and other interferences that can suppress ionization.[3]

Q2: What are the typical MRM transitions for long-chain acyl-CoAs?

A2: Long-chain acyl-CoAs characteristically lose the 3'-phosphoadenosine diphosphate group upon collision-induced dissociation. This corresponds to a neutral loss of 507 Da.[3][8][10] Therefore, a common MRM transition to monitor is from the protonated molecule [M+H]+ to the fragment ion [M+H-507]+.[3][6]

Q3: Can derivatization improve the signal for this compound?

A3: Yes, derivatization can be a powerful tool to enhance ionization efficiency, especially for molecules that ionize poorly. For hydroxylated compounds, forming picolinic acid esters has been shown to significantly improve mass spectrometric detection.[12][13] This approach could be explored if other optimization strategies fail to provide the required sensitivity for this compound.

Experimental Protocols & Data

Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
ParameterRecommended SettingRationale
LC Column C8 or C18 reversed-phase (e.g., 2.1 x 100 mm, <3 µm)Good retention and separation of long-chain acyl-CoAs.[1][7][9]
Mobile Phase A 10 mM Ammonium Acetate in WaterCommon buffer for acyl-CoA analysis.[1][8]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.[1][8]
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.[1][9]
Gradient Start with a low percentage of B, ramp up to a high percentageTo elute the relatively hydrophobic long-chain acyl-CoAs.[1]
Column Temp. 35-42 °CCan improve peak shape.[7][9]
Ionization Mode Positive Electrospray (ESI+)Generally provides better sensitivity for acyl-CoAs.[6][7][10]
MS/MS Mode Multiple Reaction Monitoring (MRM)For selective and sensitive quantification.[1][3]
Precursor Ion [M+H]+ for this compoundProtonated molecule in positive ion mode.
Product Ion [M+H-507]+Characteristic fragment from the neutral loss of 3'-phosphoadenosine diphosphate.[3]
Detailed Sample Preparation Protocol (from Tissue)
  • Homogenization: Homogenize ~50 mg of frozen tissue powder in a cold extraction buffer.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like C17:0-CoA).[8]

  • Deproteinization: Add a deproteinizing agent like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[6]

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins.[8]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by equilibration with the extraction buffer.

    • Load the supernatant from the previous step.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol or a mixture of ammonium formate and methanol).[3]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[3]

Visualized Workflows

Troubleshooting_Low_Signal Troubleshooting Low Signal for this compound Start Low or No Signal Detected CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Evaluate LC Performance Start->CheckLC CheckMS Optimize MS Settings Start->CheckMS Degradation Analyte Degradation? - Keep samples on ice - Analyze promptly CheckSamplePrep->Degradation MatrixEffects Matrix Effects? - Improve sample cleanup (SPE) - Use internal standards CheckSamplePrep->MatrixEffects PeakShape Poor Peak Shape? - Check column health - Adjust mobile phase pH CheckLC->PeakShape Ionization Suboptimal Ionization? - Use ESI Positive Mode - Optimize source parameters CheckMS->Ionization Fragmentation Poor Fragmentation? - Optimize collision energy CheckMS->Fragmentation Advanced Consider Derivatization Fragmentation->Advanced If signal still low Experimental_Workflow General Experimental Workflow for Acyl-CoA Analysis Start Tissue Sample Homogenize Homogenization (with Internal Standard) Start->Homogenize Deproteinize Deproteinization (e.g., with SSA) Homogenize->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Centrifuge->SPE DryDown Dry Down Eluate SPE->DryDown Reconstitute Reconstitute in Mobile Phase DryDown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

minimizing degradation of 11-hydroxydodecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 11-hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous enzymes, particularly acyl-CoA thioesterases and 3-hydroxyacyl-CoA dehydrogenases, are major contributors to degradation. Thioesterases hydrolyze the thioester bond, releasing coenzyme A and free 11-hydroxydodecanoic acid. 3-hydroxyacyl-CoA dehydrogenase will oxidize the hydroxyl group, converting the target analyte into a different molecule as part of the beta-oxidation pathway.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, a reaction accelerated by non-optimal pH conditions (especially alkaline pH) and elevated temperatures.

Q2: What is the optimal pH and temperature for maintaining the stability of this compound during extraction?

A2: To minimize chemical degradation, it is crucial to maintain a slightly acidic pH and low temperature throughout the extraction process. The thioester bond of acyl-CoAs is most stable in a pH range of 4.0 to 6.8. It is highly recommended to perform all extraction steps on ice (0-4°C) to reduce both chemical hydrolysis and enzymatic activity. For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[1]

Q3: Why is immediate quenching of metabolic activity critical for accurate measurement of this compound?

A3: Immediate quenching of metabolic activity is the most critical step to obtain an accurate representation of the in vivo levels of this compound. Cellular enzymes can rapidly alter the concentrations of acyl-CoAs upon cell lysis. Flash-freezing tissue samples in liquid nitrogen or quenching cell cultures with a pre-chilled organic solvent like methanol at -80°C effectively halts enzymatic activity, preserving the metabolic state of the sample.[2]

Q4: What are the most common issues encountered during the LC-MS/MS analysis of this compound?

A4: Common challenges in the LC-MS/MS analysis of long-chain acyl-CoAs include:

  • Low Recovery: This can be due to incomplete cell lysis, degradation during sample preparation, or inefficient extraction.

  • Poor Chromatographic Peak Shape: Peak tailing and broadening can occur due to interactions of the analyte with the stationary phase of the chromatography column.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound Incomplete quenching of enzymatic activity.Immediately flash-freeze tissue samples in liquid nitrogen upon collection. For cell cultures, quench with ice-cold methanol (-80°C).
Degradation due to improper pH or temperature.Use a slightly acidic extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9). Keep samples on ice at all times.
Inefficient extraction solvent.A common and effective solvent system is a mixture of acetonitrile and isopropanol. Solid-phase extraction (SPE) can also improve recovery.[2]
Poor Chromatographic Peak Shape (Tailing or Broadening) Analyte interaction with the analytical column.Adjust the mobile phase pH. Consider a column with a different stationary phase chemistry.
Inappropriate injection solvent.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
High Variability in Quantitative Results Inconsistent sample handling.Standardize all extraction steps, including timing and temperature. Use an internal standard to normalize for variations.
Matrix effects in mass spectrometry.Improve sample cleanup using techniques like SPE. Optimize chromatographic separation to resolve the analyte from interfering compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is a robust method for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)

  • Pre-chilled acetonitrile (ACN)

  • Pre-chilled isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 2 mL of a pre-chilled 2:1 (v/v) solution of acetonitrile and isopropanol.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For further purification, proceed to solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is recommended for cleaning up the tissue extract to improve the quality of the LC-MS/MS analysis.

Materials:

  • Weak anion exchange (WAX) SPE cartridges

  • Methanol

  • Water

  • Aqueous ammonia solution (e.g., 2% and 5%)

  • Nitrogen evaporator

Procedure:

  • Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove unbound contaminants.

  • Wash the cartridge with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[2]

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Quantitative Data

Table 1: Stability of 3-hydroxyacyl-CoA Dehydrogenase Activity at Different Temperatures

This table shows the stability of a key enzyme involved in the degradation of hydroxyacyl-CoAs at various storage temperatures. The data is based on studies of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in liver tissue.[1]

Storage Temperature (°C)Time to 50% Decrease in Enzyme Activity (hours)
2530
455
-20Minimized loss
-70Minimized loss
Table 2: Comparison of Analytical Methods for Hydroxyacyl-CoA Quantification

This table compares the performance of a novel LC-MS/MS method for the quantification of a representative 3-hydroxy-acyl-CoA with other analytical techniques.[3][4]

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3]10-120 pmol[3][4]5-20 pmol[4]
Limit of Quantification (LOQ) 5-50 fmol[3]50-150 pmol[4]20-80 pmol[4]
Linearity (R²) >0.99[3]>0.99Variable
Precision (RSD%) < 5%[3]< 15%< 20%
Specificity HighModerateHigh

Visualizations

Degradation Pathways of this compound cluster_main cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation This compound This compound Acyl-CoA Thioesterase Acyl-CoA Thioesterase This compound->Acyl-CoA Thioesterase Hydrolysis 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase This compound->3-Hydroxyacyl-CoA Dehydrogenase Oxidation Hydrolysis (Alkaline pH, High Temp) Hydrolysis (Alkaline pH, High Temp) This compound->Hydrolysis (Alkaline pH, High Temp) 11-hydroxydodecanoic acid + CoA 11-hydroxydodecanoic acid + CoA Acyl-CoA Thioesterase->11-hydroxydodecanoic acid + CoA 11-oxododecanoyl-CoA 11-oxododecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->11-oxododecanoyl-CoA 11-hydroxydodecanoic acid + CoA_2 11-hydroxydodecanoic acid + CoA Hydrolysis (Alkaline pH, High Temp)->11-hydroxydodecanoic acid + CoA_2

Caption: Degradation pathways of this compound.

Experimental Workflow for Stabilized this compound Extraction Sample Collection Sample Collection Quenching Quenching Sample Collection->Quenching Flash-freeze in liquid N2 Homogenization Homogenization Quenching->Homogenization Acidic buffer (pH 4.9) on ice Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Acetonitrile/Isopropanol Centrifugation Centrifugation Protein Precipitation->Centrifugation 12,000 x g, 4°C Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE (Optional) SPE (Optional) Supernatant Collection->SPE (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis SPE (Optional)->LC-MS/MS Analysis

Caption: Workflow for stabilized this compound extraction.

Troubleshooting Logic for Low Analyte Recovery Low Recovery Low Recovery Enzymatic Activity Quenched? Enzymatic Activity Quenched? Low Recovery->Enzymatic Activity Quenched? Extraction at 0-4°C? Extraction at 0-4°C? Enzymatic Activity Quenched?->Extraction at 0-4°C? Yes Implement Flash Freezing Implement Flash Freezing Enzymatic Activity Quenched?->Implement Flash Freezing No Acidic Buffer Used? Acidic Buffer Used? Extraction at 0-4°C?->Acidic Buffer Used? Yes Use Pre-chilled Equipment Use Pre-chilled Equipment Extraction at 0-4°C?->Use Pre-chilled Equipment No Switch to pH 4.9 Buffer Switch to pH 4.9 Buffer Acidic Buffer Used?->Switch to pH 4.9 Buffer No Check Extraction Efficiency Check Extraction Efficiency Acidic Buffer Used?->Check Extraction Efficiency Yes

Caption: Troubleshooting logic for low analyte recovery.

References

Technical Support Center: Enzymatic Assays with 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving 11-hydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no enzymatic activity in my assay?

Low or no activity in your enzymatic assay with this compound can stem from several factors. These can be broadly categorized as issues with the enzyme, the substrate, or the reaction conditions. Common culprits include suboptimal enzyme activity due to improper storage or degradation, poor quality or incorrect concentration of the this compound substrate, and unfavorable reaction conditions such as incorrect pH, temperature, or buffer composition.

Q2: How can I determine if my enzyme is active?

To confirm your enzyme's activity, it is essential to perform a control reaction under known optimal conditions with a reliable substrate. A standard activity assay, such as monitoring the change in absorbance of NADH or NAD+, can be used. Additionally, running an SDS-PAGE gel can help verify the integrity of the enzyme and check for any degradation or aggregation. Always ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.

Q3: My this compound substrate appears to be unstable in the assay buffer. What can I do?

Acyl-CoA esters, including this compound, are known to be unstable in aqueous solutions, particularly at alkaline or strongly acidic pH, as they are prone to hydrolysis. To mitigate this, consider preparing your substrate stock solution in a buffer at a slightly acidic to neutral pH and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. When setting up the assay, add the substrate to the reaction mixture immediately before initiating the reaction. If solubility is an issue, using a small amount of a suitable organic solvent like DMSO may help, but be sure to test its compatibility with your enzyme's activity.

Q4: What is a typical starting point for optimizing the reaction conditions for an assay with this compound?

For a 3-hydroxyacyl-CoA dehydrogenase (HADH) type enzyme, a good starting point for reaction conditions is a buffer at pH 7.3 and a temperature of 37°C.[1] However, the optimal conditions can vary depending on the specific enzyme. It is recommended to perform a systematic optimization of both pH and temperature.

Troubleshooting Guide

This guide provides potential solutions to common issues encountered during enzymatic assays with this compound.

Issue Observed Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme- Verify enzyme integrity via SDS-PAGE.- Perform a control assay with a known substrate.- Ensure proper enzyme storage conditions (-20°C or -80°C).
Suboptimal reaction conditions- Optimize pH (test a range around the expected optimum, e.g., 7.0-8.5).- Optimize temperature (test a range, e.g., 25°C-40°C).- Check buffer composition for inhibitory components.
Poor substrate quality- Use high-purity this compound.- Confirm the substrate concentration.
High Background Signal Substrate instability/degradation- Prepare substrate solutions fresh.- Add substrate to the reaction immediately before measurement.- Run a "no-enzyme" control to quantify background rate.
Contaminated reagents- Use fresh, high-quality reagents.- Check for contamination in buffer, cofactors, and substrate.
Inconsistent or Non-Reproducible Results Pipetting errors- Use calibrated pipettes.- Ensure thorough mixing of reaction components.
Temperature fluctuations- Use a temperature-controlled spectrophotometer or incubator.- Allow all reagents to reach the assay temperature before starting the reaction.
Reagent degradation- Prepare fresh solutions of unstable reagents like NADH daily.
Non-linear Reaction Rate Substrate depletion- Use a lower enzyme concentration or a shorter reaction time to ensure the initial velocity is measured (typically <10-15% substrate conversion).
Product inhibition- Measure the initial reaction rate.- If necessary, use a coupled assay to remove the product as it is formed.
Enzyme instability- Check if the enzyme is stable under the assay conditions for the duration of the experiment.

Experimental Protocols

Detailed Methodology for a Continuous Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is adapted from standard methods for HADH and can be used as a starting point for assays with this compound.[2] The principle of this assay is to monitor the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials and Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.

  • NAD+ Stock Solution: 20 mM NAD+ in assay buffer.

  • This compound Substrate Stock Solution: Prepare a stock solution in the assay buffer. The final concentration in the assay will need to be optimized.

  • Enzyme Sample: Purified or partially purified enzyme preparation.

Procedure:

  • Prepare the Reaction Mixture: In a suitable cuvette, combine the following:

    • Assay Buffer to a final volume of 1 mL.

    • NAD+ Stock Solution to a final concentration of 1 mM.

    • This compound substrate stock solution to the desired final concentration. For determining Km and Vmax, vary the substrate concentration over a range (e.g., 0.5 to 10 times the expected Km).[2]

  • Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.[2]

  • Initiate the Reaction: Add the enzyme sample to the cuvette to start the reaction. Mix by gentle inversion.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes. The rate of increase in absorbance should be linear for at least the first few minutes.[2][3]

  • Control Reaction: Perform a blank reaction containing all components except the enzyme sample to measure any non-enzymatic reduction of NAD+. Subtract this rate from the rate of the enzyme-catalyzed reaction.

Data Analysis:

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Quantitative Data: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates

The following table provides kinetic parameters for pig heart L-3-Hydroxyacyl-CoA Dehydrogenase with substrates of different chain lengths. This data can serve as a reference for expected values when working with this compound (a C12 substrate).

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-hydroxydecanoyl-CoAC101.5181.8
3-hydroxylauroyl-CoAC121.4142.9
3-hydroxymyristoyl-CoAC141.4111.1
3-hydroxypalmitoyl-CoAC161.583.3

Data adapted from a coupled assay system.[3]

Visualizations

Logical Workflow for Troubleshooting Enzymatic Assays```dot

Troubleshooting_Workflow cluster_enzyme Enzyme Checks cluster_substrate Substrate Checks cluster_conditions Condition Checks Start Assay Failure: No/Low Activity or Inconsistent Results Check_Enzyme Step 1: Verify Enzyme Integrity & Activity Start->Check_Enzyme Check_Substrate Step 2: Assess Substrate Quality & Stability Check_Enzyme->Check_Substrate Enzyme OK Enzyme_Activity Control Reaction (Known Substrate) Check_Enzyme->Enzyme_Activity Check_Conditions Step 3: Evaluate Assay Conditions Check_Substrate->Check_Conditions Substrate OK Substrate_Purity Purity Analysis Check_Substrate->Substrate_Purity Optimize Step 4: Systematic Optimization Check_Conditions->Optimize Conditions Appear Correct Condition_pH pH Optimization Check_Conditions->Condition_pH Success Successful Assay Optimize->Success Optimized Enzyme_Integrity SDS-PAGE Enzyme_Activity->Enzyme_Integrity Enzyme_Storage Storage Conditions (-20°C / -80°C) Enzyme_Integrity->Enzyme_Storage Substrate_Concentration Concentration Verification Substrate_Purity->Substrate_Concentration Substrate_Stability Fresh Preparation / No-Enzyme Control Substrate_Concentration->Substrate_Stability Condition_Temp Temperature Optimization Condition_pH->Condition_Temp Condition_Buffer Buffer Composition Condition_Temp->Condition_Buffer

Caption: A simplified diagram of a key step in mitochondrial beta-oxidation.

References

Technical Support Center: Optimizing Cell Lysis for Long-Chain Acyl-CoA Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and validated protocols to address common challenges in the analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the extraction and analysis of long-chain acyl-CoAs.

Q1: What are the most common reasons for low recovery of long-chain acyl-CoAs?

Low yields are a frequent issue and can stem from several factors during your workflow. The most common culprits are incomplete cell lysis, degradation of the acyl-CoA molecules, or inefficient extraction procedures.[1][2] To improve your results, ensure you are using a thorough homogenization or lysis technique.[1][2] Additionally, it is crucial to work quickly, keep all samples and reagents on ice, and use fresh, high-purity solvents to minimize degradation.[1] The ratio of solvent to sample can also be optimized to enhance extraction efficiency.[1]

Q2: How can I prevent the degradation of my acyl-CoA samples during the procedure?

Acyl-CoAs are notoriously unstable, particularly in aqueous solutions with alkaline or strongly acidic pH.[3] The thioester bond is prone to hydrolysis. To maintain sample integrity, it is imperative to keep samples on ice at all times and use pre-chilled solvents and tubes.[1][4] For cell pellets, flash-freezing in liquid nitrogen followed by storage at -80°C is a recommended practice for preserving the acyl-CoA pool before extraction.[1] Repeated freeze-thaw cycles should be strictly avoided as they can lead to sample degradation and reduced recovery.[1][4]

Q3: Which cell lysis method is best for preserving long-chain acyl-CoAs?

The choice of lysis method depends on your specific cell type and experimental goals. While physical methods like sonication or mechanical grinding are effective for cell disruption, they can generate localized heat, which may denature proteins and degrade sensitive molecules like acyl-CoAs.[4] Therefore, for acyl-CoA analysis, solvent-based lysis is generally preferred.[3] This approach involves adding a cold organic solvent mixture directly to the cell pellet, which simultaneously disrupts the cell membrane, quenches enzymatic activity, and extracts the metabolites in a single step.

Q4: My results show poor reproducibility. What are the likely causes?

Reproducibility issues often arise from subtle variations in sample handling and processing.[4] Inconsistent homogenization, where the sample is not uniformly lysed, can be a major factor.[4] Temperature fluctuations during the lysis and extraction steps can alter enzymatic activity and the stability of acyl-CoAs.[5] It is also important to standardize incubation times and processing speeds for all samples to ensure uniform treatment.[5] Using an internal standard, such as Heptadecanoyl-CoA (17:0-CoA), added early in the workflow is critical for monitoring and correcting for recovery losses, which can significantly improve reproducibility.[1][3]

Q5: I observe a loss of my target molecule after centrifugation. Why is this happening?

Loss of product after centrifugation, particularly following a chemical or detergent-based lysis, can occur if the target molecules precipitate along with cell debris.[6] Some detergents may impact the stability of certain metabolites, causing them to become insoluble and pellet during centrifugation.[6] If you suspect this is happening, you can test a sample of the whole-cell lysate (before clarification) to see if recovery is higher.[6] This suggests that optimizing the lysis buffer or extraction solvent to maintain solubility is necessary.

Q6: What are the recommended extraction solvents for long-chain acyl-CoAs?

Several solvent systems have been shown to be effective. A mixture of acetonitrile (ACN) and 2-propanol (e.g., in a 3:1 ratio) is commonly used.[1][7] Other protocols utilize a chloroform:methanol mixture (e.g., 1:2 v/v).[1] For a broader range of acyl-CoA species, a mixed organic-aqueous solvent containing acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) has been successfully employed.[2][8] The optimal choice may depend on the specific chain lengths of interest and the downstream analytical method.

Data Presentation: Quantitative Summaries

Quantitative data is essential for comparing methodologies and understanding the expected abundance of acyl-CoAs.

Table 1: Typical Abundance of Acyl-CoA Species in Various Mammalian Cell Lines

The following table summarizes reported concentrations of various acyl-CoA species. Note that values can vary significantly based on cell type, culture conditions, and normalization methods (e.g., per cell number vs. per mg protein).[1]

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Succinyl-CoA25.467--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~4.0~2.0
C18:1-CoA-~1.5~1.0
C18:0-CoA-~1.0~0.5

Data synthesized from literature reports.[1]

Table 2: Relative Efficiency of Different Extraction Solvents for Long-Chain Acyl-CoA Recovery from Liver Tissue

This table shows the relative MS intensities of long-chain acyl-CoAs extracted with different solvent systems, indicating their extraction efficiency.

Extraction SolventC14:0-CoAC16:0-CoAC18:1-CoAC18:0-CoA
Acetonitrile / Isopropanol / Water++++++++++++
Methanol / Water++++++++
Acetonitrile / Water++++

Based on data presented in Zhang et al. (2019).[2] +++ indicates highest relative intensity/efficiency.

Experimental Protocols & Workflows

Below are detailed methodologies for common extraction procedures.

Protocol 1: Cell Lysis and Solid-Phase Extraction (SPE)

This protocol is adapted for high recovery and purity, making it suitable for subsequent analysis by LC-MS.[1][7]

  • Cell Harvesting & Washing:

    • Adherent Cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).

    • Suspension Cells: Pellet cells via centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate supernatant and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9), containing an appropriate internal standard, to the cell pellet or plate.

    • For adherent cells, use a cell scraper to collect cells in the buffer. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of an Acetonitrile:2-propanol (3:1) mixture. Vortex vigorously for 2 minutes.

    • Sonicate the sample for 3 minutes, ensuring the sample remains cold.[1]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[1][7]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the pellet.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the conditioned column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or a buffered methanol solution). The eluent can then be concentrated and prepared for analysis.[7]

G cluster_prep Sample Preparation cluster_extract Lysis & Extraction cluster_purify Purification Harvest Cell Harvesting (Adherent or Suspension) Wash Wash with ice-cold PBS Harvest->Wash Lysis Add KH2PO4 Buffer + Internal Standard Wash->Lysis Solvent Add ACN:Isopropanol (3:1) Vortex & Sonicate Lysis->Solvent Centrifuge Centrifuge at 16,000 x g, 4°C Solvent->Centrifuge Collect Collect Supernatant Centrifuge->Collect Condition Condition SPE Column Collect->Condition Load Load Supernatant Condition->Load WashSPE Wash Column Load->WashSPE Elute Elute Acyl-CoAs WashSPE->Elute Analysis Analysis (LC-MS/MS) Elute->Analysis

Workflow for Lysis and Solid-Phase Extraction (SPE) of Acyl-CoAs.
Protocol 2: Cell Lysis and Liquid-Liquid Extraction (LLE)

This method uses phase separation to isolate acyl-CoAs and is effective for many applications.[1]

  • Cell Harvesting & Washing:

    • Follow the same harvesting and washing steps as described in Protocol 1.

  • Lysis and Extraction:

    • Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) directly to the cell pellet or plate. Add an internal standard at this stage.

    • For adherent cells, use a cell scraper. For suspension cells, resuspend the pellet.

    • Transfer the lysate to a pre-chilled tube and vortex for 2 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully collect this phase for analysis, avoiding the protein interface and the lower organic phase.

Visualizations and Logical Diagrams

Troubleshooting Low Acyl-CoA Yield

This decision tree provides a logical workflow for diagnosing the cause of low experimental yields.

G Start Low Acyl-CoA Yield Detected CheckLysis Was lysis complete? (Microscopy, pellet size) Start->CheckLysis LysisComplete Complete? CheckLysis->LysisComplete CheckTemp Were samples kept on ice at all times? TempOK Yes? CheckTemp->TempOK CheckSolvent Are solvents fresh and high-purity? SolventOK Yes? CheckSolvent->SolventOK CheckLoss Did you analyze the whole lysate vs supernatant? LossOK No Loss? CheckLoss->LossOK LysisComplete->CheckTemp Yes FixLysis Optimize Lysis: - Increase sonication time - Use harsher solvent LysisComplete->FixLysis No TempOK->CheckSolvent Yes FixTemp Action: - Pre-chill all equipment - Work faster TempOK->FixTemp No SolventOK->CheckLoss Yes FixSolvent Action: - Use fresh solvents SolventOK->FixSolvent No FixLoss Potential precipitation issue. Optimize buffer. LossOK->FixLoss Loss Detected Continue Review extraction ratio and SPE/LLE steps LossOK->Continue No Loss Detected

Troubleshooting workflow for low long-chain acyl-CoA recovery.
Conceptual Comparison of Lysis Mechanisms

This diagram illustrates the fundamental difference between physical and solvent-based cell lysis approaches.

Comparison of physical versus solvent-based cell lysis principles.

References

reducing ion suppression in mass spec for 11-hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of 11-hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to mitigating ion suppression in the LC-MS/MS analysis of this compound and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the analyte's signal intensity, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility. In complex biological matrices, common interfering substances include salts, phospholipids, and other endogenous metabolites that compete with the analyte for ionization in the mass spectrometer's source.[1]

Q2: How can I identify if ion suppression is occurring in my analysis?

A2: A common method to identify ion suppression is a post-column infusion experiment.[1] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. A dip in the baseline signal of the analyte at specific retention times indicates the elution of matrix components that cause ion suppression.

Q3: What are the primary causes of ion suppression for long-chain acyl-CoAs?

A3: For long-chain acyl-CoAs like this compound, the primary causes of ion suppression are often co-eluting phospholipids and high concentrations of salts from the biological matrix.[2] The amphipathic nature of phospholipids can interfere with the droplet formation and ionization process in the electrospray source. Additionally, the inherent complexity of biological samples introduces a wide range of molecules that can compete for ionization.[1]

Q4: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A4: Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering matrix components such as salts and phospholipids, leading to a cleaner extract and reduced ion suppression.[3] Weak anion exchange SPE columns can be particularly useful for retaining and concentrating acyl-CoAs while allowing for the removal of neutral and cationic interferents. Liquid-Liquid Extraction (LLE) can also be employed to separate acyl-CoAs from water-soluble matrix components.

Q5: How can I optimize my LC method to separate this compound from interfering compounds?

A5: Chromatographic separation is crucial for moving the analyte's elution time away from regions of significant ion suppression. For long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is a common approach.[3][4] Optimizing the mobile phase composition and gradient is key. The use of a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve the chromatographic peak shape and retention of acyl-CoAs.[4] A shallow gradient can also enhance the separation of the analyte from closely eluting matrix components.

Q6: What is the benefit of using an internal standard, and what type should I use?

A6: An internal standard (IS) is essential for accurate quantification as it helps to correct for variability in sample preparation and for matrix effects like ion suppression. The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4). Since the stable isotope-labeled IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ion suppression, allowing for reliable normalization of the signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for the analysis of this compound.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Significant ion suppression from co-eluting matrix components.

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time windows with the most significant ion suppression.

  • Optimize Sample Preparation:

    • If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to remove a higher degree of matrix interferences.

    • For SPE, experiment with different sorbent chemistries (e.g., weak anion exchange, reversed-phase) to find the optimal cleanup.

  • Refine Chromatographic Separation:

    • Adjust the LC gradient to shift the elution of this compound to a region of lower ion suppression.

    • Evaluate different mobile phase modifiers. Volatile buffers like ammonium acetate or ammonium formate are generally compatible with mass spectrometry.[5]

    • Consider a different column chemistry, such as HILIC, which can provide a different selectivity and may separate the analyte from interfering compounds more effectively.

  • Check for Source Contamination: A consistently high background or poor signal across the entire run may indicate a contaminated ion source. Follow the manufacturer's instructions for cleaning the ion source.

Issue 2: Poor Peak Shape for this compound

Possible Cause: Suboptimal mobile phase pH or secondary interactions with the column.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Long-chain acyl-CoAs can exhibit poor peak shape at acidic pH. Increasing the mobile phase pH to around 10.5 with a buffer like ammonium hydroxide can improve peak symmetry.[4]

  • Incorporate a Wash Step: Phosphorylated molecules like acyl-CoAs can interact with metal surfaces in the LC system. Including a wash step with a dilute acid (e.g., 0.1% phosphoric acid) between injections can help to mitigate these interactions and improve peak shape.[6]

  • Consider an Alternative Column: If peak shape issues persist, try a different brand or type of C18 column, or consider a column with a different stationary phase.

Data Presentation

Table 1: Recommended Mobile Phase Compositions for LC-MS Analysis of Long-Chain Acyl-CoAs

Mobile Phase AMobile Phase BpHReference
10 mM Ammonium Hydroxide in WaterAcetonitrile10.5[4]
10 mM Ammonium Acetate in WaterAcetonitrile/Isopropanol (90:10)Neutral[5]
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileAcidic[5]

Table 2: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis

TechniqueAdvantagesDisadvantagesPrimary Interferences Removed
Protein Precipitation (PPT) Simple, fast, and inexpensive.Limited removal of non-protein matrix components, high risk of ion suppression.Proteins
Liquid-Liquid Extraction (LLE) Good for removing highly polar interferences like salts.Can be labor-intensive and may have lower recovery for some analytes.Salts, polar metabolites
Solid-Phase Extraction (SPE) Highly effective at removing a broad range of interferences, can concentrate the analyte.Requires method development, can be more expensive.Salts, phospholipids, other lipids

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold methanol containing a suitable internal standard (e.g., this compound-d4). Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a weak anion exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 100 mM potassium phosphate buffer (pH 4.9).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 100 mM potassium phosphate buffer (pH 4.9), followed by 1 mL of methanol to remove unbound interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions Low/Inconsistent Signal Low/Inconsistent Signal Post-Column Infusion Post-Column Infusion Low/Inconsistent Signal->Post-Column Infusion Poor Peak Shape Poor Peak Shape Check System Suitability Check System Suitability Poor Peak Shape->Check System Suitability High Background High Background Clean MS Source Clean MS Source High Background->Clean MS Source Optimize Chromatography Optimize Chromatography Check System Suitability->Optimize Chromatography Peak Shape Issues Optimize Sample Prep Optimize Sample Prep Post-Column Infusion->Optimize Sample Prep Suppression Identified Post-Column Infusion->Optimize Chromatography Suppression Identified Implement SPE/LLE Implement SPE/LLE Optimize Sample Prep->Implement SPE/LLE Adjust Gradient/Mobile Phase Adjust Gradient/Mobile Phase Optimize Chromatography->Adjust Gradient/Mobile Phase Perform Source Maintenance Perform Source Maintenance Clean MS Source->Perform Source Maintenance Use Stable Isotope IS Use Stable Isotope IS Implement SPE/LLE->Use Stable Isotope IS Adjust Gradient/Mobile Phase->Use Stable Isotope IS

Caption: Troubleshooting workflow for ion suppression issues in LC-MS analysis.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (C_n-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of mitochondrial fatty acid beta-oxidation.

References

Technical Support Center: Analysis of Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hydroxy fatty acyl-CoAs.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of hydroxy fatty acyl-CoAs and other long-chain acyl-CoAs.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Incomplete cell/tissue lysis: The analyte is trapped within the biological matrix.Ensure thorough homogenization or sonication of the sample. For complex tissues, consider using enzymatic digestion.[1]
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis and oxidation.[1]Work quickly on ice and use pre-chilled solvents and tubes.[1] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent oxidative processes, which is especially important for unstable compounds.[2]
Inefficient Extraction: The selected solvent system may not be optimal.Test different extraction solvents; a common starting point is a mixture of acetonitrile, methanol, and water.[1] Solid-phase extraction (SPE) can also enhance recovery and purity.[1]
Adsorption to Surfaces: The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.Use low-adsorption polypropylene tubes.[1]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase.Adjust the pH of the mobile phase or use a column with end-capping or a different stationary phase chemistry.[1]
Inappropriate Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase conditions.[3]
Column Contamination: Matrix components have built up on the column.[1]Use a guard column and/or an in-line filter and implement a robust column washing procedure between runs.[1][4]
High Signal Variability (Poor Reproducibility) Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing speed can affect results.Standardize every step of the sample preparation protocol and use an internal standard to normalize for variations.[1]
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal.Improve sample cleanup using techniques like SPE.[1] Optimize chromatographic separation to resolve the analyte from interfering compounds. A stable isotope-labeled internal standard is recommended.[1]
No Analyte Signal Detected Analyte Concentration Below Limit of Detection (LOD): The amount of analyte in the sample is too low for the instrument to detect.Concentrate the sample extract, increase the injection volume, or use a more sensitive mass spectrometer. Optimizing the ionization source parameters can also help.[1]
Incorrect Mass Spectrometry Parameters: The precursor and product ion masses for selected reaction monitoring (SRM) are not correctly defined.Verify the mass spectrometry parameters for your specific analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying hydroxy fatty acyl-CoAs?

A1: The primary methods for quantifying acyl-CoAs, including hydroxy fatty acyl-CoAs, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and enzymatic/fluorometric assays.[3] LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for comprehensive profiling.[3] HPLC-UV is a more accessible and cost-effective option for more abundant species.[3] Enzymatic and fluorometric assays offer high-throughput screening capabilities.[3]

Q2: How can I minimize the degradation of my hydroxy fatty acyl-CoA samples during preparation?

A2: To minimize degradation, it is crucial to work quickly on ice, use pre-chilled solvents and tubes, and flash-freeze samples in liquid nitrogen for storage at -80°C if not processed immediately.[1] Acyl-CoAs are unstable in aqueous solutions, so prompt processing is key.[5] Avoiding multiple freeze-thaw cycles is also critical to prevent changes in lipid composition.[2]

Q3: What type of extraction solvent should I use for hydroxy fatty acyl-CoAs?

A3: A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation with a mixture of organic solvents and water.[3] For example, 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water can be used for homogenization.[3] The choice of solvent can significantly impact recovery, and it has been shown that an 80% methanol extraction yields high MS intensities for free CoA and acyl-CoA compounds.[6]

Q4: Why is an internal standard important in the analysis of hydroxy fatty acyl-CoAs?

A4: An internal standard is crucial for good analytical precision and to correct for variability during sample preparation and analysis.[1][7] Odd-numbered long-chain fatty acyl-CoA species, such as heptadecanoyl-CoA (17:0-CoA), are often used as internal standards.[4][8] A stable isotope-labeled internal standard is particularly useful for correcting matrix effects in mass spectrometry.[1]

Q5: What are matrix effects and how can I mitigate them in LC-MS/MS analysis?

A5: Matrix effects occur when co-eluting substances from the biological sample interfere with the ionization of the analyte, leading to signal suppression or enhancement.[1][9] To mitigate these effects, you can improve sample cleanup using techniques like solid-phase extraction (SPE), optimize the chromatographic separation to better resolve the analyte from interfering compounds, or use a stable isotope-labeled internal standard that will be affected by the matrix in the same way as the analyte.[1]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

FeatureLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Sensitivity Low femtomole to low nanomolar rangePicomole rangePicomolar to micromolar range
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time)Variable (depends on enzyme specificity)
Throughput Moderate (5-20 min per sample)Low to moderate (15-30 min per sample)High
Analyte Coverage Broad (short- to very-long-chain)Limited (typically short- to long-chain)Specific to the assay kit
Precision (Inter-assay CV) 5-15%<1-3%Typically <10%

Data compiled from multiple sources.[3][7]

Experimental Protocols

Protocol 1: Extraction of Hydroxy Fatty Acyl-CoAs from Tissues or Cells

This protocol is a general guideline for the extraction of acyl-CoAs using solvent precipitation.

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water)[3]

  • Homogenizer or sonicator

  • Centrifuge (capable of high speeds and 4°C)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., 5% sulfosalicylic acid for LC-MS/MS)[3]

  • Low-adsorption polypropylene tubes[1]

Procedure:

  • Homogenization: Homogenize the frozen tissue powder or cell pellet in the ice-cold extraction solvent.[3]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.[3]

  • Drying: Dry the supernatant under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried pellet in a solvent that is compatible with your downstream analysis.[3]

Protocol 2: LC-MS/MS Analysis of Hydroxy Fatty Acyl-CoAs

This protocol provides a general framework for LC-MS/MS analysis. Specific parameters will need to be optimized for your instrument and analytes of interest.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: A buffered aqueous solution (e.g., potassium phosphate or ammonium acetate).[3][4]

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol with the same buffer additives as Mobile Phase A.[3][4]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and ramps up to elute the more hydrophobic long-chain acyl-CoAs.[3]

Mass Spectrometry (MS) Parameters:

  • Ionization: Positive electrospray ionization (ESI+) is commonly used.[3][7]

  • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[3] This involves monitoring specific precursor-product ion transitions for each acyl-CoA species and any internal standards. A neutral loss scan of 507.0 Da can also be used to identify acyl-CoA species.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Frozen Tissue or Cell Pellet homogenize Homogenize in Ice-Cold Solvent start->homogenize centrifuge Centrifuge (e.g., 14,000 x g, 4°C) homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Dry Under Nitrogen collect_supernatant->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute inject Inject Sample onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM Mode) ionize->detect quantify Quantify using Standard Curve detect->quantify

Caption: General experimental workflow for acyl-CoA quantification.[3]

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_chromatography Chromatography Problems start Poor Analytical Result check_lysis Incomplete Lysis? start->check_lysis check_degradation Analyte Degradation? start->check_degradation check_extraction Inefficient Extraction? start->check_extraction check_adsorption Adsorption to Surfaces? start->check_adsorption check_peak_shape Poor Peak Shape? start->check_peak_shape check_reproducibility High Variability? start->check_reproducibility solution_lysis Improve Homogenization check_lysis->solution_lysis Yes solution_degradation Work on Ice / Use Antioxidants check_degradation->solution_degradation Yes solution_extraction Optimize Solvents / Use SPE check_extraction->solution_extraction Yes solution_adsorption Use Low-Adsorption Tubes check_adsorption->solution_adsorption Yes solution_peak_shape Adjust Mobile Phase / Check Column check_peak_shape->solution_peak_shape Yes solution_reproducibility Standardize Protocol / Use Internal Standard check_reproducibility->solution_reproducibility Yes

References

Technical Support Center: Enhancing the Solubility of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 11-hydroxydodecanoyl-CoA. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound, like other long-chain fatty acyl-CoAs, is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head (the Coenzyme A portion) and a hydrophobic (water-fearing) tail (the 11-hydroxydodecanoyl chain). This dual nature leads to low aqueous solubility. In aqueous solutions, these molecules tend to aggregate and form micelles above a certain concentration known as the critical micelle concentration (CMC), which can affect their availability in enzymatic assays.[1][2] Furthermore, the thioester bond in the molecule is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions, leading to degradation.[3]

Q2: What are the recommended initial solvents for dissolving this compound?

A2: For initial solubilization, it is generally not recommended to use water alone, especially at high concentrations.[1] Organic solvents or mixtures are preferable. Methanol is a good choice as it has been shown to provide good solubility and stability for acyl-CoAs.[3] A common solvent system used for other long-chain acyl-CoAs is a mixture of chloroform, methanol, and water (e.g., in a ratio of 80:20:2).[1] For use in biological assays, dissolving the compound in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice.

Q3: My this compound solution appears cloudy or has particulates. What should I do?

A3: Cloudiness or the presence of particulates indicates incomplete dissolution. To address this, you can try the following:

  • Sonication: Place the vial in a water bath sonicator and sonicate in short bursts of 1-2 minutes. Allow the vial to cool between bursts to prevent heat-induced degradation.[1]

  • Gentle Warming: Cautious and gentle heating in conjunction with sonication can aid dissolution. However, avoid excessive or prolonged heat to prevent compound degradation.[1]

  • Solvent Adjustment: If you are using a primarily aqueous solution, consider re-dissolving the compound in a small amount of an organic solvent like methanol or DMSO before diluting it into your buffer.

Q4: How should I store solutions of this compound?

A4: Long-chain fatty acyl-CoAs are unstable in aqueous solutions and can degrade rapidly. Therefore, long-term storage in aqueous solutions is not recommended.[1] For optimal stability, prepare aliquots in a suitable organic solvent, such as methanol, purge with an inert gas (like nitrogen or argon) to minimize oxidation, and store at -20°C or -80°C.[1] Use these aliquots shortly after thawing and avoid multiple freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Solubility in Aqueous Buffer High concentration, inappropriate solvent.Dissolve in a minimal amount of organic solvent (e.g., methanol, DMSO) first, then add to the aqueous buffer. Use sonication to aid dispersion.[1]
Precipitation After Dilution The final concentration of the organic solvent is too low to maintain solubility. The compound has exceeded its solubility limit in the final buffer.Increase the final concentration of the co-solvent if compatible with your experiment. Reduce the final concentration of this compound.
Low Enzymatic Activity Micelle formation sequestering the substrate.[1] Solvent interference with the enzyme.[1] Compound degradation.[1]Ensure the working concentration is below the CMC. Run a solvent-only control to check for enzyme inhibition.[1] Use freshly prepared or properly stored aliquots.[1]
Inconsistent Results Compound degradation due to improper storage or handling. Multiple freeze-thaw cycles.Aliquot solutions after preparation and store them under an inert gas at -20°C or -80°C.[1] Avoid repeated freezing and thawing.[1]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Solvent
  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add a small, precise volume of methanol to the vial to achieve a high stock concentration (e.g., 10-20 mM).

  • Mixing: Tightly cap the vial and vortex gently for 30 seconds to disperse the powder.[1]

  • Sonication: Place the vial in a water bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the vial to cool in between bursts. Continue until the solution is clear and free of visible particulates.[1]

  • Inert Gas Purge: Briefly purge the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen and minimize oxidation.[1]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thawing: Thaw a frozen aliquot of the this compound stock solution (from Protocol 1) on ice.

  • Dilution: While vortexing the aqueous experimental buffer, add the required volume of the stock solution dropwise to achieve the desired final concentration.

  • Final Mixing: Continue to vortex for a short period to ensure homogeneity.

  • Usage: Use the freshly prepared working solution immediately for your experiment to minimize degradation.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay powder This compound (Powder) methanol Methanol vortex Vortex methanol->vortex sonicate Sonicate vortex->sonicate stock Stock Solution (in Methanol) sonicate->stock dilute Dilute stock->dilute buffer Aqueous Buffer buffer->dilute working Working Solution dilute->working assay Enzymatic Assay / Cell Treatment working->assay analysis Data Analysis assay->analysis

Caption: A flowchart outlining the recommended steps for preparing this compound solutions.

troubleshooting_logic start Solution is Cloudy? solution_ok Solution is Clear start->solution_ok No sonicate Apply Sonication start->sonicate Yes still_cloudy Still Cloudy? sonicate->still_cloudy still_cloudy->solution_ok No gentle_heat Apply Gentle Heat still_cloudy->gentle_heat Yes still_cloudy2 Still Cloudy? gentle_heat->still_cloudy2 still_cloudy2->solution_ok No reassess Re-evaluate Solvent/ Concentration still_cloudy2->reassess Yes

Caption: A troubleshooting flowchart for addressing solubility issues with this compound.

References

Technical Support Center: Analysis of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-hydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the analysis of this molecule, with a particular focus on dealing with its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound I should be aware of?

A1: When analyzing this compound, you may encounter two main types of isomers:

  • Positional isomers: These isomers have the hydroxyl (-OH) group at different positions on the dodecanoyl (C12) chain (e.g., 10-hydroxydodecanoyl-CoA, 9-hydroxydodecanoyl-CoA).

  • Stereoisomers: Due to the chiral center at the 11th carbon, this compound exists as two enantiomers: (S)-11-hydroxydodecanoyl-CoA and (R)-11-hydroxydodecanoyl-CoA. These have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.

Q2: Why is it important to separate these isomers?

A2: The biological activity and metabolic fate of this compound can be highly dependent on its isomeric form. For example, in fatty acid β-oxidation, enzymes are often stereospecific, meaning they will only act on one particular stereoisomer.[1] Therefore, to accurately understand the biological role and concentration of this compound in your samples, it is crucial to separate and individually quantify its isomers.

Q3: What are the recommended analytical techniques for separating isomers of this compound?

A3: A combination of chromatography and mass spectrometry is typically used:

  • Liquid Chromatography (LC): Reversed-phase liquid chromatography (RPLC) is a powerful technique for separating positional isomers of hydroxy fatty acids.[2] For separating stereoisomers (enantiomers), chiral chromatography is required.[3]

  • Gas Chromatography (GC): GC can also be used to separate isomers of the corresponding hydroxy fatty acid (11-hydroxydodecanoic acid) after hydrolysis of the CoA ester and derivatization to increase volatility.[4]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used for detection and quantification, and can sometimes help distinguish between isomers based on their fragmentation patterns.[2][5]

Q4: Do I need to derivatize this compound for analysis?

A4:

  • For LC-MS analysis: Derivatization is not always necessary for the analysis of the intact acyl-CoA, but it can significantly improve ionization efficiency and the sensitivity of detection.[6][7]

  • For GC-MS analysis: If you are analyzing the fatty acid portion (11-hydroxydodecanoic acid), derivatization is essential to make the molecule volatile enough for GC analysis.[4][8] Common derivatization techniques include trimethylsilylation (e.g., using BSTFA) to cap the hydroxyl and carboxyl groups.[4][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor chromatographic peak shape (tailing, broadening) 1. Secondary interactions with the column stationary phase. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a high-quality, end-capped column. 2. Optimize the mobile phase pH; for reversed-phase LC, adding a small amount of formic acid or ammonium formate can improve peak shape. 3. Reduce the injection volume or sample concentration.
Co-elution of isomers 1. Insufficient chromatographic resolution. 2. Inappropriate column chemistry.1. Optimize the gradient elution profile (for LC) or temperature program (for GC). 2. Try a different column with a different stationary phase (e.g., a longer C18 column or a different type of chiral column). 3. For GC, ensure complete derivatization as this can affect retention times.
Low signal intensity in MS 1. Poor ionization efficiency. 2. Ion suppression from matrix components. 3. Degradation of the analyte.1. Optimize MS source parameters (e.g., spray voltage, gas flows). 2. Consider derivatization to enhance ionization (e.g., picolinic acid esters).[6][7] 3. Improve sample clean-up to remove interfering substances. 4. Acyl-CoA thioesters can be unstable in aqueous solutions; prepare samples fresh and keep them cold.
Inability to distinguish between positional isomers by MS/MS 1. Similar fragmentation patterns.1. Derivatization can sometimes direct fragmentation to provide more structural information.[5] 2. Rely on chromatographic separation to resolve the isomers before MS detection.[2]
Inconsistent retention times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature.1. Prepare fresh mobile phases daily. 2. Use a guard column and ensure proper sample clean-up to extend column lifetime. 3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following table summarizes hypothetical mass spectrometry data for this compound, which can be used as a starting point for method development. The exact masses and fragment ions should be confirmed experimentally.

Analyte Parent Ion (m/z) [M+H]⁺ Major Fragment Ions (m/z) Notes
This compound926.3428.1, 261.1The fragment at m/z 428.1 corresponds to the phosphopantetheine moiety. The fragment at m/z 261.1 corresponds to adenosine monophosphate.
(TMS-derivatized) 11-hydroxydodecanoic acid375.3VariesFor GC-MS analysis. Fragmentation will depend on the position of the TMS-ether group.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Intact this compound Isomers

This protocol provides a general framework for the separation of positional isomers. For enantiomeric separation, a chiral column and specialized mobile phases would be required.

  • Sample Preparation (from cell culture or tissue):

    • Homogenize the sample in a cold extraction buffer (e.g., 100 mM KH₂PO₄).

    • Add an internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA like C13- or C15-CoA).

    • Perform protein precipitation with a suitable solvent (e.g., acetonitrile or 5-sulfosalicylic acid).

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Consider solid-phase extraction (SPE) for further purification if high matrix interference is expected.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Parent ion (Q1): m/z 926.3

      • Product ion (Q3): Monitor characteristic fragment ions (e.g., m/z 428.1).

    • Optimize collision energy for the specific instrument and analyte.

Protocol 2: GC-MS Analysis of 11-Hydroxydodecanoic Acid Isomers (after hydrolysis and derivatization)
  • Sample Preparation and Hydrolysis:

    • Perform an initial extraction as described in Protocol 1.

    • Add a suitable internal standard (e.g., deuterated 11-hydroxydodecanoic acid).

    • Hydrolyze the acyl-CoA ester to the free fatty acid using a suitable method (e.g., alkaline hydrolysis with KOH).

    • Acidify the sample and extract the free fatty acids with an organic solvent (e.g., hexane or ethyl acetate).

    • Dry the organic extract under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Scan from m/z 50 to 500 or selected ion monitoring (SIM) of characteristic fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_gc_ms GC-MS Analysis sample Biological Sample extraction Extraction & Protein Precipitation sample->extraction spe Solid-Phase Extraction (Optional) extraction->spe lc Reversed-Phase LC spe->lc For Intact Acyl-CoA hydrolysis Hydrolysis spe->hydrolysis For Fatty Acid Analysis ms Tandem MS (MRM) lc->ms data_analysis Isomer Quantification ms->data_analysis Data Analysis derivatization Derivatization (e.g., TMS) hydrolysis->derivatization gc Gas Chromatography derivatization->gc ms_gc Mass Spectrometry (EI) gc->ms_gc ms_gc->data_analysis

Caption: Workflow for the analysis of this compound isomers.

signaling_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_other_pathways Other Potential Pathways s_isomer (S)-11-Hydroxydodecanoyl-CoA keto_isomer 11-Keto-dodecanoyl-CoA s_isomer->keto_isomer 3-Hydroxyacyl-CoA Dehydrogenase r_isomer (R)-11-Hydroxydodecanoyl-CoA other_metabolites Other Metabolites / Signaling Molecules r_isomer->other_metabolites Specific Enzymes (Not in β-Oxidation) dodecanoyl_coa Dodecanoyl-CoA enoyl_coa 2-Dodecenoyl-CoA dodecanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase enoyl_coa->s_isomer Enoyl-CoA Hydratase enoyl_coa->r_isomer Other Hydratases?

Caption: Potential metabolic fates of (S) and (R) isomers of this compound.

References

Technical Support Center: Optimizing Chromatography for Hydroxy Acyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of hydroxy acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these critical metabolites.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in separating hydroxy acyl-CoAs using chromatography?

A1: The main challenges in separating hydroxy acyl-CoAs stem from several factors:

  • Structural Similarity: Hydroxy acyl-CoAs are structurally similar to other endogenous acyl-CoAs, which can lead to co-elution and difficulty in achieving baseline separation.[1]

  • Compound Polarity and Stability: As polar molecules, acyl-CoA thioesters are prone to degradation, particularly through hydrolysis in aqueous solutions, especially at alkaline or highly acidic pH levels. This necessitates careful sample handling and optimized, gentle chromatographic conditions.[1][2]

  • Peak Shape Issues: Poor peak shape, including tailing and broadening, is a common problem. This can be caused by secondary interactions between the analyte and the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[3][4]

  • Low Abundance: The low physiological concentrations of some hydroxy acyl-CoAs can make detection and quantification challenging, requiring sensitive analytical methods like mass spectrometry.

Q2: Which chromatographic technique is most effective for separating hydroxy acyl-CoAs?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of hydroxy acyl-CoAs.[2][5][6] This method offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar acyl-CoA species and for detecting low-abundance analytes in complex biological matrices.[5][7] Reversed-phase HPLC is the most common separation mode.

Q3: What type of HPLC column is best suited for hydroxy acyl-CoA separation?

A3: Reversed-phase columns, particularly C18 columns, are the most common choice for hydroxy acyl-CoA analysis due to their high hydrophobicity, which provides good retention for the acyl chains. For very long-chain hydroxy acyl-CoAs that may be too strongly retained on a C18 column, a C8 column can be a suitable alternative, offering shorter analysis times.[8]

Q4: How can I improve the resolution between closely eluting hydroxy acyl-CoA species?

A4: To enhance the resolution of closely eluting or co-eluting hydroxy acyl-CoA peaks, several strategies can be employed:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve resolution.[9]

  • Change the Mobile Phase Composition:

    • Organic Modifier: Switching between different organic modifiers, such as acetonitrile and methanol, can alter the selectivity of the separation.[9]

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the acyl-CoAs, leading to improved separation.[9]

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to C8 or Phenyl-Hexyl) can provide the necessary selectivity.[9]

  • Decrease Stationary Phase Particle Size: Columns with smaller particles offer higher efficiency and can result in improved resolution.[9][10]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but this will also lead to longer analysis times and higher backpressure.[9][10]

  • Adjust Column Temperature: Modifying the temperature can affect the selectivity of the separation.[9]

Q5: What are ion-pairing reagents and how can they improve hydroxy acyl-CoA separation?

A5: Ion-pairing reagents are additives in the mobile phase that contain both a hydrophobic and an ionic part. They can form neutral ion pairs with charged analytes like acyl-CoAs, increasing their hydrophobicity. This leads to better retention on a reversed-phase column and often results in improved peak shape and resolution. Common ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[9] However, it is often desirable to avoid using ion-pairing reagents as they can be difficult to completely remove from the HPLC column after use.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of hydroxy acyl-CoAs.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Potential Cause: Secondary interactions with the column's stationary phase. The phosphate groups of acyl-CoAs can interact with active sites on the silica-based stationary phase, leading to peak tailing.[3][4]

    • Recommended Solution:

      • Operate at a lower pH to protonate the silanol groups on the column surface.

      • Use a highly deactivated, end-capped column to minimize surface activity.[4]

  • Potential Cause: Column overload due to injecting a sample that is too concentrated.[4][8][9]

    • Recommended Solution: Dilute the sample or reduce the injection volume.[8][9]

  • Potential Cause: Mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[4][9]

    • Recommended Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]

  • Potential Cause: Column contamination or degradation.[4]

    • Recommended Solution: Regularly flush the column and consider using a guard column to protect the analytical column.[8]

Issue 2: Poor Resolution and Co-elution
  • Potential Cause: Suboptimal mobile phase conditions.

    • Recommended Solution:

      • Adjust the organic solvent concentration. In reversed-phase chromatography, increasing the concentration of the organic solvent (e.g., acetonitrile) will generally decrease the retention time.[4]

      • Modify the mobile phase pH to alter the ionization state of the analytes.[9]

      • Experiment with a shallower gradient to increase separation time.[9]

  • Potential Cause: Inappropriate stationary phase.

    • Recommended Solution: Switch to a column with a different chemistry (e.g., C8, Phenyl-Hexyl) to alter selectivity.[9]

Issue 3: Unstable Retention Times
  • Potential Cause: Insufficient column equilibration, especially important for gradient elution.[1][4]

    • Recommended Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before each injection.[1]

  • Potential Cause: Inconsistent mobile phase composition due to evaporation of volatile components or inadequate mixing.[1]

    • Recommended Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[1]

  • Potential Cause: Temperature fluctuations.[1]

    • Recommended Solution: Use a column oven to maintain a constant and controlled temperature.[1]

  • Potential Cause: System leaks.[1]

    • Recommended Solution: Regularly check all fittings and connections for any signs of leaks.[1]

Issue 4: Low Analyte Signal or No Signal Detected
  • Potential Cause: Analyte concentration is below the limit of detection (LOD).[3]

    • Recommended Solution:

      • Concentrate the sample extract.[3]

      • Increase the injection volume.[3]

      • Use a more sensitive mass spectrometer or optimize the ionization source parameters.[3]

  • Potential Cause: Analyte degradation during sample preparation. Acyl-CoAs are susceptible to hydrolysis and oxidation.[3]

    • Recommended Solution:

      • Work quickly on ice and use pre-chilled solvents and tubes.[3]

      • Flash-freeze samples in liquid nitrogen if immediate processing is not possible and store them at -80°C.[3]

      • Avoid repeated freeze-thaw cycles.[3]

  • Potential Cause: Inefficient extraction from the biological matrix.[3]

    • Recommended Solution:

      • Ensure thorough homogenization or sonication of the sample.[3]

      • Test different extraction solvents. A common starting point is a mixture of acetonitrile, methanol, and water.[3]

      • Consider using solid-phase extraction (SPE) to improve recovery and purity.[3]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of Acyl-CoAs from Tissue

This protocol provides a general method for the extraction of acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (50-100 mg)

  • Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)

  • Pre-chilled acetonitrile (ACN)

  • Pre-chilled isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.[3]

  • Homogenize the tissue on ice until no visible particles remain.[3]

  • Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol.[3]

  • Vortex vigorously for 5 minutes.[3]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[3]

  • Carefully collect the supernatant, which contains the acyl-CoAs.[3]

  • For further purification and concentration, proceed to solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol describes a general method for purifying and concentrating acyl-CoAs from a tissue extract.

Materials:

  • SPE cartridge (e.g., weak anion reverse phase)

  • Methanol

  • Water

  • 2% aqueous ammonia

  • 5% aqueous ammonia in 50% methanol

  • Nitrogen evaporator

Procedure:

  • Condition the SPE column with 3 mL of methanol, then equilibrate with 3 mL of water.[11]

  • Load the supernatant from the extraction step onto the SPE column.[11]

  • Wash the cartridge with 2 mL of water to remove unbound contaminants.[3]

  • Wash the cartridge with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.[3][11]

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[3][11]

  • Dry the eluate under a gentle stream of nitrogen.[3]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[3]

Data Presentation

Table 1: Typical HPLC Conditions for Hydroxy Acyl-CoA Separation

ParameterCondition
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[9]
Mobile Phase A 75 mM KH2PO4, pH 4.9[9]
Mobile Phase B Acetonitrile with 600 mM glacial acetic acid[9]
Gradient Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient might be from 44% to 50% B over 80 minutes.[9]
Flow Rate 0.5 mL/min[9]
Column Temperature 35°C[9]
Detection UV at 260 nm[9]
Injection Volume 10-50 µL[9]

Visualizations

experimental_workflow sample_prep Sample Preparation extraction Extraction of Acyl-CoAs sample_prep->extraction Homogenization spe Solid-Phase Extraction (SPE) extraction->spe Purification hplc HPLC Separation spe->hplc Injection ms MS/MS Detection hplc->ms Elution data_analysis Data Analysis ms->data_analysis Quantification

Caption: Experimental workflow for hydroxy acyl-CoA analysis.

troubleshooting_logic start Poor Chromatographic Performance peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution retention Check Retention Time Stability start->retention tailing Tailing/Fronting peak_shape->tailing Yes split Split Peaks peak_shape->split Yes coelution Co-elution resolution->coelution Yes drift Retention Time Drift retention->drift Yes solution1 Adjust Sample Concentration Optimize Mobile Phase pH tailing->solution1 solution2 Check for Column Contamination Ensure Proper Sample Solvent split->solution2 solution3 Optimize Gradient Change Stationary Phase coelution->solution3 solution4 Ensure Column Equilibration Check for System Leaks drift->solution4

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Enhancing Enzymatic Omega-Hydroxylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic omega-hydroxylation of fatty acids. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve the efficiency and success of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during enzymatic omega-hydroxylation experiments in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Q1: I am not seeing any hydroxylated product, or the yield is extremely low. What are the first things I should check?

    A1: Start by systematically verifying the core components of your reaction. First, confirm the activity of your enzyme preparation with a known standard substrate to ensure it is functional. Second, ensure that all necessary cofactors are present at the correct concentrations; cytochrome P450 enzymes require a reductase partner and a source of reducing equivalents, most commonly NADPH.[1] Finally, verify the pH of your reaction buffer, as the optimal pH for many cytochrome P450 enzymes is between 7.4 and 9.0.[1]

  • Q2: I've confirmed my enzyme is active and cofactors are present, but the yield is still low. What could be the problem?

    A2: Low yields can often be attributed to suboptimal reaction conditions or instability of the components. Consider the following:

    • Substrate Solubility: Fatty acids are often poorly soluble in aqueous buffers. Ensure your substrate is fully solubilized, potentially by using a co-solvent like DMSO or ethanol, or by conjugation to bovine serum albumin (BSA).

    • Cofactor Depletion: The reaction consumes NADPH, and its depletion can halt the reaction. Implement an NADPH regeneration system to maintain a constant supply.

    • Enzyme Instability: Cytochrome P450 enzymes can be unstable. Consider adding a stabilizing agent like glycerol (e.g., 20% v/v) to your reaction buffer.[1] You can also determine the enzyme's half-life under your reaction conditions and add fresh enzyme during the experiment if necessary.[1]

  • Q3: My reaction starts well but then plateaus quickly. What could be causing this?

    A3: This is a classic sign of product inhibition or cofactor depletion. The accumulation of the hydroxylated fatty acid product can competitively inhibit the enzyme.[1] If you suspect product inhibition, try to remove the product from the reaction mixture as it is formed, for example, by using a biphasic reaction system or by including an adsorbent resin. Also, as mentioned previously, ensure your NADPH regeneration system is functioning efficiently.

Issue 2: Formation of Undesired Byproducts

  • Q1: I am observing the formation of dicarboxylic acids in my reaction. How can I prevent this overoxidation?

    A1: The initial ω-hydroxy fatty acid product can be further oxidized to a dicarboxylic acid by the same P450 enzyme or other endogenous oxidases.[2] To minimize this, you can try to engineer the enzyme to favor hydroxylation over oxidation. Alternatively, you can optimize the reaction time to stop the reaction before significant overoxidation occurs. Reducing the concentration of the enzyme or the reaction temperature may also help to decrease the rate of the second oxidation step.

  • Q2: My GC-MS analysis shows multiple peaks, suggesting the formation of various hydroxylated isomers. How can I improve the regioselectivity for omega-hydroxylation?

    A2: While many CYP4 family enzymes are quite specific for the omega position, some may also produce (ω-1) and other hydroxylated isomers.[3] The regioselectivity can be influenced by the specific P450 isoform, the substrate chain length, and the presence of double bonds.[4] Consider screening different CYP4A and CYP4F isoforms to find one with higher selectivity for your specific substrate. You can also explore protein engineering of the enzyme's active site to enhance its regioselectivity.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the selection of enzymes and experimental design.

Table 1: Substrate Specificity of Human CYP4 Family Enzymes

EnzymeSubstrateKm (µM)Vmax (pmol/min/pmol P450)Reference
CYP4A11Lauric Acid4.77.3[5]
CYP4A11Myristic Acid-2.1[5]
CYP4A11Arachidonic Acid--[6]
CYP4F2Lauric Acid--[7]
CYP4F2Arachidonic Acid--[6][7]
CYP4F2Leukotriene B4LowHigh[8]
CYP4F3BArachidonic Acid-High[6]
CYP4F3BLeukotriene B4--[6]

Table 2: Common Inhibitors of Omega-Hydroxylation

InhibitorTarget Enzyme(s)Type of InhibitionTypical ConcentrationReference
17-Octadecynoic acid (17-ODYA)CYP4A/F subfamiliesMechanism-based10-100 µM[2]
HET0016CYP4 enzymesPotent and selective1-10 µM
Carbon MonoxideAll P450sReversible, competitive with O2Varies[6]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human Cytochrome P450

This protocol provides a general workflow for the expression of human CYP450s in E. coli and their subsequent purification.

  • Expression:

    • Transform E. coli cells (e.g., C41(DE3)) with an expression vector containing the human CYP450 gene of interest (e.g., pET26b).

    • Grow the cells in Terrific Broth Kanamycin (TBK) medium at 37°C to an OD600 of 0.6.[9]

    • Induce protein expression by adding 1 mM IPTG and continue to grow the culture for 16 hours at a reduced temperature (e.g., 25-30°C) to improve protein folding.[1][9]

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in a high-salt buffer.

    • Lyse the cells (e.g., by sonication or high-pressure homogenization) and remove cell debris by centrifugation.

    • Add a detergent (e.g., Triton X-114) to the supernatant to solubilize the membrane-bound P450.

    • If using a His-tagged protein, purify the recombinant protein using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.[9]

    • Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.[9]

    • Elute the P450 enzyme with a buffer containing a higher concentration of imidazole.

    • Further purify the enzyme using ion-exchange chromatography (e.g., DEAE) and/or size-exclusion chromatography.[10]

    • Confirm the purity of the enzyme by SDS-PAGE.[9]

Protocol 2: In Vitro Enzymatic Omega-Hydroxylation Assay

This protocol describes a typical in vitro assay to measure the omega-hydroxylation of a fatty acid substrate.

  • Reaction Mixture Preparation (Final volume of 200 µL):

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 1-5 µM purified Cytochrome P450 enzyme

    • 2-10 µM Cytochrome P450 Reductase

    • 10-50 µM Fatty Acid Substrate (dissolved in a suitable solvent like DMSO or ethanol, final solvent concentration <1%)

    • 1 mM NADPH (or an NADPH regeneration system)

    • Optional: 10 µM Cytochrome b5 (can enhance the activity of some P450s)

  • Reaction Procedure:

    • Pre-incubate all components except the NADPH regeneration system at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regeneration system.

    • Incubate at 37°C for a defined period (e.g., 15-60 minutes) with shaking.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with 2M HCl.

    • Centrifuge to pellet the precipitated protein.

  • Product Analysis:

    • Analyze the supernatant for the presence of the hydroxylated fatty acid product using GC-MS or LC-MS/MS.

Protocol 3: NADPH Regeneration System

For continuous and efficient hydroxylation, an NADPH regeneration system is crucial. A commonly used system is based on glucose-6-phosphate dehydrogenase (G6PDH).

  • Regeneration Mixture Components:

    • 1 mM NADP+

    • 10 mM Glucose-6-Phosphate (G6P)

    • 1-2 units/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)

    • 10 mM MgCl2

  • Procedure:

    • The G6PDH will catalyze the conversion of G6P to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH. The P450 enzyme will then use the NADPH for the hydroxylation reaction, regenerating NADP+. This cycle ensures a continuous supply of NADPH. Commercially available kits, such as the RapidStart™ NADPH Regenerating System, offer a convenient, ready-to-use solution.[8][11]

Protocol 4: Sample Preparation for GC-MS Analysis of Hydroxylated Fatty Acids

This protocol outlines the steps for preparing samples for analysis by Gas Chromatography-Mass Spectrometry.

  • Extraction:

    • After stopping the enzymatic reaction, extract the lipids from the aqueous phase using an organic solvent like ethyl acetate or a mixture of chloroform and methanol.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To increase the volatility of the hydroxylated fatty acids for GC analysis, they must be derivatized.

    • Esterification: Convert the carboxylic acid group to a methyl ester by incubating with 3% sulfuric acid in methanol.

    • Silylation: Convert the hydroxyl group to a trimethylsilyl (TMS) ether by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Re-dissolve the derivatized sample in a suitable solvent like hexane.

    • Inject an aliquot of the sample into the GC-MS system.

    • Use an appropriate GC column (e.g., a polar cyano-column) to separate the fatty acid methyl esters.[7]

    • Identify the hydroxylated product based on its retention time and mass spectrum compared to a known standard.

Visualizations

experimental_workflow cluster_upstream Upstream Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Analysis expression Protein Expression (E. coli) purification Protein Purification (Affinity & IEX Chromatography) expression->purification assay_setup Assay Setup (Enzyme, Substrate, Buffers) purification->assay_setup incubation Incubation (37°C) assay_setup->incubation nadph_regen NADPH Regeneration (G6P/G6PDH System) nadph_regen->incubation extraction Product Extraction (Organic Solvent) incubation->extraction derivatization Derivatization (Esterification & Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms troubleshooting_low_yield start Low/No Product check_enzyme Is Enzyme Active? start->check_enzyme check_cofactors Are Cofactors Present (NADPH, Reductase)? check_enzyme->check_cofactors Yes solution_enzyme Use Active Enzyme Preparation check_enzyme->solution_enzyme No check_conditions Are Reaction Conditions Optimal (pH, Temp)? check_cofactors->check_conditions Yes solution_cofactors Add Cofactors at Correct Concentrations check_cofactors->solution_cofactors No check_solubility Is Substrate Soluble? check_conditions->check_solubility Yes solution_conditions Optimize pH and Temperature check_conditions->solution_conditions No check_inhibition Is Product Inhibition Occurring? check_solubility->check_inhibition Yes solution_solubility Improve Substrate Solubility (Co-solvent, BSA) check_solubility->solution_solubility No check_nadph_regen Is NADPH Regeneration Efficient? check_inhibition->check_nadph_regen No solution_inhibition Remove Product or Use Biphasic System check_inhibition->solution_inhibition Yes solution_nadph_regen Implement/Optimize NADPH Regeneration check_nadph_regen->solution_nadph_regen No success Improved Yield check_nadph_regen->success Yes p450_catalytic_cycle p450_fe3 P450(Fe³⁺) p450_fe3_s P450(Fe³⁺)-S p450_fe3->p450_fe3_s Substrate (S) binding p450_fe2_s P450(Fe²⁺)-S p450_fe3_s->p450_fe2_s e⁻ (from NADPH) p450_fe2_s_o2 P450(Fe²⁺)-S(O₂) p450_fe2_s->p450_fe2_s_o2 O₂ p450_fe3_s_o2_minus P450(Fe³⁺)-S(O₂⁻) p450_fe2_s_o2->p450_fe3_s_o2_minus e⁻ (from NADPH) p450_fe3_s_ooh P450(Fe³⁺)-S(OOH) p450_fe3_s_o2_minus->p450_fe3_s_ooh H⁺ p450_feo_s [P450(FeO)³⁺]-S p450_fe3_s_ooh->p450_feo_s H₂O p450_fe3_soh P450(Fe³⁺)-SOH p450_feo_s->p450_fe3_soh S -> SOH p450_fe3_soh->p450_fe3 Product (SOH) release

References

Technical Support Center: Quality Control of Synthetic 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 11-hydroxydodecanoyl-CoA. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The purity of synthetic this compound is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is used to determine the percentage of the main compound and detect non-chromophoric impurities. Mass Spectrometry (MS) is essential for confirming the molecular weight and identifying potential impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can help identify and quantify impurities.[2]

Q2: What are the common impurities found in synthetic this compound?

A2: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted starting materials: Coenzyme A (CoA) and 11-hydroxydodecanoic acid.

  • Side-products from synthesis: Isomers of this compound, and byproducts from the coupling reaction.

  • Degradation products: Oxidized forms of the molecule or hydrolyzed thioester bonds.

Q3: How should I store synthetic this compound to ensure its stability?

A3: Long-chain acyl-CoA esters are susceptible to degradation. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[3] Prepare solutions fresh for each experiment. If storing solutions, use a buffered solution at a slightly acidic pH (around 4-6) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the enzyme activity related to long-chain 3-hydroxyacyl-CoA dehydrogenase decreases significantly at higher temperatures, with a 50% loss in activity in about 30 hours at 25°C and 55 hours at 4°C.[3]

Q4: I am observing unexpected biological activity in my experiments. Could this be due to impurities in my synthetic this compound?

A4: Yes, impurities can certainly lead to unexpected biological activity. Unreacted starting materials or synthetic byproducts may have their own biological effects or could interfere with the activity of this compound. It is crucial to use highly purified material for biological assays.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column. Add a competing agent like triethylamine to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has been used extensively or shows signs of high backpressure.
Presence of Unexpected Peaks 1. Sample contamination. 2. Degradation of the analyte. 3. Impurities from the synthesis.1. Use clean vials and high-purity solvents. 2. Prepare samples immediately before analysis and keep them cool. 3. Analyze the peaks by mass spectrometry to identify the impurities.
Mass Spectrometry Analysis Issues
Issue Potential Cause Recommended Solution
Low Signal Intensity 1. Poor ionization efficiency. 2. Sample degradation in the source. 3. Low concentration of the analyte.1. Optimize ion source parameters (e.g., capillary voltage, temperature). 2. Use a lower source temperature. 3. Concentrate the sample or increase the injection volume.
Unexpected Mass Peaks 1. Presence of impurities or adducts (e.g., sodium, potassium). 2. In-source fragmentation.1. Identify impurities by their mass and fragmentation patterns. Use high-purity solvents and additives to minimize adduct formation.[4] 2. Reduce the energy in the ion source.
Inconsistent Fragmentation Pattern 1. Varying collision energy. 2. Presence of co-eluting isobaric impurities.1. Ensure consistent collision energy settings. 2. Improve chromatographic separation to resolve isobaric compounds.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (for the adenine moiety of CoA).

  • Sample Preparation: Dissolve the synthetic this compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Molecular Weight Confirmation by LC-MS
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Chromatography: Use the same HPLC conditions as in Protocol 1.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 200-1200

  • Expected Ion: The expected protonated molecule [M+H]⁺ for this compound (C33H58N7O18P3S) is approximately m/z 966.3.

  • Fragmentation Analysis (MS/MS): A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate portion (m/z 507).[5][6]

Protocol 3: Structural Verification by ¹H NMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Solvent: D₂O or a buffered solution in D₂O.

  • Sample Preparation: Dissolve 1-5 mg of the sample in the chosen NMR solvent.

  • Data Acquisition: Acquire a standard 1D proton spectrum.

  • Expected Chemical Shifts (δ, ppm) - Estimated based on similar long-chain fatty acids and CoA: [2][7]

    • ~0.8-0.9 ppm: Terminal methyl group (CH₃) of the dodecanoyl chain.

    • ~1.2-1.6 ppm: Methylene protons ((CH₂)n) of the fatty acid chain.

    • ~2.3-2.5 ppm: Methylene protons alpha to the thioester carbonyl (-CH₂-C=O).

    • ~3.5-4.5 ppm: Protons on the pantothenate and ribose moieties of CoA.

    • ~3.6 ppm: Proton on the carbon bearing the hydroxyl group (-CH(OH)-).

    • ~6.1 ppm and ~8.0-8.5 ppm: Protons on the adenine ring of CoA.

Diagrams

Quality_Control_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_results Results & Decision Synthesis Chemical Synthesis of this compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC-UV Analysis (Purity Assessment) Purification->HPLC LCMS LC-MS Analysis (Identity & MW Confirmation) Purification->LCMS NMR NMR Spectroscopy (Structural Verification) Purification->NMR Data Data Analysis & Comparison to Specifications HPLC->Data LCMS->Data NMR->Data Pass Product Passes QC Data->Pass Meets Specs Fail Product Fails QC Data->Fail Does Not Meet Specs Further_Purification Further Purification Required Fail->Further_Purification Further_Purification->HPLC

Caption: Quality control workflow for synthetic this compound.

Fatty_Acid_Beta_Oxidation *Note: The involvement of this compound in this specific position is illustrative. cluster_pathway Mitochondrial Beta-Oxidation Pathway cluster_products Pathway Outputs Acyl_CoA Long-Chain Acyl-CoA (e.g., Dodecanoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., this compound*) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) ETC Electron Transport Chain Enoyl_CoA->ETC FADH₂ Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Ketoacyl_CoA->ETC NADH TCA TCA Cycle Acetyl_CoA->TCA

Caption: Illustrative involvement in fatty acid beta-oxidation.

References

Validation & Comparative

A Comparative Guide to 11-Hydroxydodecanoyl-CoA and 12-Hydroxydodecanoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the biochemical properties, metabolic pathways, and experimental considerations for two key positional isomers of hydroxy fatty acyl-CoAs.

This guide provides a detailed comparison of 11-hydroxydodecanoyl-CoA and 12-hydroxydodecanoyl-CoA, two important intermediates in fatty acid metabolism. Understanding the distinct enzymatic pathways that govern their formation and degradation, as well as their respective biochemical characteristics, is crucial for researchers in lipidomics, metabolic disorders, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant metabolic pathways and experimental workflows.

Biochemical and Metabolic Overview

This compound and 12-hydroxydodecanoyl-CoA are coenzyme A esters of hydroxylated dodecanoic acid (lauric acid). The position of the hydroxyl group, either at the penultimate (ω-1) carbon (C11) or the terminal (ω) carbon (C12), dictates their enzymatic synthesis and subsequent metabolic fate.

The formation of these molecules is primarily catalyzed by distinct cytochrome P450 (CYP) enzymes. 12-Hydroxydodecanoyl-CoA is the product of ω-hydroxylation, a reaction predominantly carried out by enzymes of the CYP4A family, with CYP4A11 being a major lauric acid ω-hydroxylase in human liver microsomes. In contrast, this compound is formed through ω-1 hydroxylation, a reaction principally catalyzed by CYP2E1.

Once formed, both hydroxy fatty acyl-CoAs are substrates for further oxidation, primarily through the peroxisomal β-oxidation pathway. This process is particularly important for the metabolism of dicarboxylic acids, which are generated from the further oxidation of ω-hydroxy fatty acids.

Comparative Data

The following tables summarize the key enzymatic and metabolic parameters for the synthesis and degradation of this compound and 12-hydroxydodecanoyl-CoA.

ParameterThis compound12-Hydroxydodecanoyl-CoAReference(s)
Precursor Dodecanoyl-CoA (Lauryl-CoA)Dodecanoyl-CoA (Lauryl-CoA)
Primary Synthesizing Enzyme Cytochrome P450 2E1 (CYP2E1) (ω-1 hydroxylation)Cytochrome P450 4A11 (CYP4A11) (ω-hydroxylation)[1][2]
Subsequent Metabolic Pathway Peroxisomal β-oxidationPeroxisomal β-oxidation[3]
Enzyme Activity on Dodecanoic Acid (Lauric Acid)Km (µM)kcat (min-1)Reference(s)
CYP2E1 (ω-1 hydroxylation) 843.8[2]
CYP4A11 (ω-hydroxylation) 4.77.0[2]

Metabolic Pathways

The metabolic pathways leading to the formation and subsequent degradation of this compound and 12-hydroxydodecanoyl-CoA are depicted below.

Metabolic Pathways of 11- and 12-Hydroxydodecanoyl-CoA cluster_synthesis Synthesis cluster_degradation Degradation Dodecanoyl_CoA Dodecanoyl-CoA Hydroxy11 This compound Dodecanoyl_CoA->Hydroxy11 CYP2E1 (ω-1 Hydroxylation) Hydroxy12 12-Hydroxydodecanoyl-CoA Dodecanoyl_CoA->Hydroxy12 CYP4A11 (ω-Hydroxylation) Dicarboxy11 11-Oxododecanedioyl-CoA Hydroxy11->Dicarboxy11 Alcohol/Aldehyde Dehydrogenase Dicarboxy12 Dodecanedioyl-CoA Hydroxy12->Dicarboxy12 Alcohol/Aldehyde Dehydrogenase Peroxisomal_Oxidation Chain-shortened Acyl-CoAs + Acetyl-CoA Dicarboxy11->Peroxisomal_Oxidation Peroxisomal β-oxidation Dicarboxy12->Peroxisomal_Oxidation Peroxisomal β-oxidation

Metabolic pathways of 11- and 12-hydroxydodecanoyl-CoA.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Hydroxydodecanoyl-CoAs

This protocol describes the in vitro synthesis of 11- and 12-hydroxydodecanoyl-CoA using human liver microsomes, which contain the necessary cytochrome P450 enzymes.

Materials:

  • Human liver microsomes

  • Dodecanoyl-CoA

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., heptadecanoyl-CoA)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

  • Add human liver microsomes to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding dodecanoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: Quantification of Hydroxydodecanoyl-CoAs by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11- and 12-hydroxydodecanoyl-CoA.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A linear gradient from 20% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 20% B for 3 minutes.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, 12-hydroxydodecanoyl-CoA, and the internal standard need to be determined by direct infusion of standards.

Sample Preparation:

  • Extract acyl-CoAs from the sample matrix (e.g., cell lysate, tissue homogenate, or in vitro reaction mixture) using a suitable method, such as solid-phase extraction (SPE) or protein precipitation with acetonitrile.[4]

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC mobile phase.

Experimental Workflow for Acyl-CoA Analysis Sample Biological Sample Extraction Acyl-CoA Extraction (e.g., SPE or Protein Precipitation) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-compatible solvent Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

General workflow for the analysis of acyl-CoAs.

Conclusion

This compound and 12-hydroxydodecanoyl-CoA, while structurally similar, are synthesized by distinct cytochrome P450 enzymes, reflecting a key difference in their metabolic origins. The higher affinity of CYP4A11 for dodecanoic acid suggests that ω-hydroxylation may be a more favored pathway under certain physiological conditions. Both molecules are subsequently channeled into the peroxisomal β-oxidation pathway for further degradation. The analytical methods and experimental protocols provided in this guide offer a foundation for researchers to investigate the roles of these important metabolic intermediates in health and disease. Further studies are warranted to elucidate the specific physiological functions and potential pathological implications of each of these positional isomers.

References

A Comparative Guide to the Biological Activity of Omega vs. Omega-1 Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of omega (ω) and omega-1 (ω-1) hydroxy fatty acyl-CoAs. These molecules are intermediates in alternative pathways of fatty acid metabolism, and understanding their distinct roles is crucial for research in metabolic diseases, toxicology, and drug development. This document summarizes their metabolic origins, downstream fates, and potential signaling functions, supported by experimental data and detailed methodologies.

Introduction

Fatty acid oxidation is a fundamental process for energy production. While beta-oxidation in mitochondria is the primary catabolic pathway, alternative routes exist, including omega (ω) and omega-1 (ω-1) oxidation. These pathways, occurring primarily in the endoplasmic reticulum, hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon of fatty acids. The resulting hydroxy fatty acids are subsequently activated to their coenzyme A (CoA) thioesters, forming ω-hydroxy fatty acyl-CoAs and ω-1 hydroxy fatty acyl-CoAs. These acyl-CoAs are not merely metabolic intermediates; they are bioactive molecules that can influence cellular signaling and metabolic programming.

Metabolic Generation and Enzyme Specificity

The initial and rate-limiting step in the formation of these molecules is the hydroxylation of fatty acids, catalyzed by distinct cytochrome P450 (CYP) enzymes. The substrate specificity of these enzymes is a key determinant of the relative production of ω and ω-1 hydroxy fatty acids.

  • Omega (ω)-hydroxylation is primarily catalyzed by the CYP4A family of enzymes.

  • Omega-1 (ω-1)-hydroxylation is mainly performed by CYP2E1 .

The kinetic parameters for the hydroxylation of lauric acid (a C12:0 fatty acid) by these enzymes reveal differences in their catalytic efficiency and affinity.

Table 1: Kinetic Parameters of Human CYP4A11 and CYP2E1 for Lauric Acid Hydroxylation

Enzyme FamilyPrimary ProductSubstrateKm (µM)Kcat (min-1)
CYP4A11 ω-hydroxy lauric acidLauric Acid4.77.0
CYP2E1 ω-1 hydroxy lauric acidLauric Acid843.8

Data compiled from publicly available research.

This data indicates that under conditions of low substrate concentration, CYP4A11 is more efficient at ω-hydroxylating lauric acid due to its lower Km.

Downstream Metabolic Fate: A Common Pathway with Potential Kinetic Differences

Once formed, both ω- and ω-1 hydroxy fatty acids are activated to their respective acyl-CoA derivatives by acyl-CoA synthetases. While the specific substrate preferences of these synthetases for hydroxylated fatty acids are not well-characterized, it is a critical step for their further metabolism.

The subsequent metabolic pathway for both classes of molecules involves further oxidation to dicarboxylic acids, followed by peroxisomal beta-oxidation.

Logical Flow of Metabolism

FA Fatty Acid omega_OH_FA ω-Hydroxy Fatty Acid FA->omega_OH_FA CYP4A omega1_OH_FA ω-1 Hydroxy Fatty Acid FA->omega1_OH_FA CYP2E1 omega_OH_AcylCoA ω-Hydroxy Fatty Acyl-CoA omega_OH_FA->omega_OH_AcylCoA Acyl-CoA Synthetase omega1_OH_AcylCoA ω-1 Hydroxy Fatty Acyl-CoA omega1_OH_FA->omega1_OH_AcylCoA Acyl-CoA Synthetase Dicarboxylic_AcylCoA Dicarboxylic Acyl-CoA omega_OH_AcylCoA->Dicarboxylic_AcylCoA ADH/ALDH omega1_OH_AcylCoA->Dicarboxylic_AcylCoA ADH/ALDH (putative) Peroxisome Peroxisomal Beta-Oxidation Dicarboxylic_AcylCoA->Peroxisome Metabolites Succinyl-CoA & Acetyl-CoA Peroxisome->Metabolites

Caption: Metabolic pathway of ω and ω-1 hydroxy fatty acids.

Comparative Biological Activities

Direct comparative studies on the biological activities of ω-hydroxy fatty acyl-CoAs versus ω-1 hydroxy fatty acyl-CoAs are limited. However, based on their metabolic context and the known functions of related molecules, we can infer potential differences in their signaling roles.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Modulation

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism. It is activated by a variety of lipids, including fatty acids and their derivatives. Both ω- and ω-1 hydroxy fatty acyl-CoAs, as well as their downstream dicarboxylic acid metabolites, are potential ligands for PPARα.

  • Hypothesized Differential Activity: The structural differences between ω- and ω-1 hydroxy fatty acyl-CoAs may lead to differential binding affinities for the PPARα ligand-binding pocket, resulting in varying degrees of receptor activation or even antagonism. For instance, long-chain fatty acyl-CoAs have been suggested to act as potential antagonists of PPARα, competing with activating ligands. Whether a terminal or sub-terminal hydroxyl group influences this interaction remains an area for further investigation.

  • Downstream Consequences: Activation of PPARα by these metabolites would lead to the upregulation of genes involved in their own catabolism (e.g., CYP4A and peroxisomal beta-oxidation enzymes), creating a feedback loop.

Signaling Pathway for PPARα Activation

cluster_0 Cytoplasm cluster_1 Nucleus omega_CoA ω-Hydroxy Fatty Acyl-CoA PPARa PPARα omega_CoA->PPARa Binds to omega1_CoA ω-1 Hydroxy Fatty Acyl-CoA omega1_CoA->PPARa Binds to PPRE PPRE (DNA Response Element) PPARa->PPRE Heterodimerizes with RXR and binds RXR RXR Target_Genes Target Gene Expression (e.g., CYP4A, ACOX1) PPRE->Target_Genes Activates Transcription

Caption: PPARα activation by hydroxy fatty acyl-CoAs.

Energy Metabolism and Metabolic Reprogramming

The end-products of the peroxisomal beta-oxidation of dicarboxylic acids are succinyl-CoA and acetyl-CoA. These can enter the Krebs cycle for energy production or be utilized for gluconeogenesis and lipogenesis. Recent studies have shown that dietary supplementation with dicarboxylic acids can increase metabolic rate and reduce body fat, suggesting a role in systemic energy expenditure.

  • Potential for Differential Effects: The efficiency of conversion of ω- and ω-1 hydroxy fatty acyl-CoAs to dicarboxylic acids and their subsequent beta-oxidation could differ, leading to variations in their impact on overall energy homeostasis.

Experimental Protocols

Luciferase Reporter Assay for PPARα Activation

This assay is used to determine if a compound can activate PPARα and to quantify the extent of this activation.

Principle: Cells are co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. If the test compound activates PPARα, the fusion protein binds to the activation sequence and drives the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Protocol Outline:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and transfect with the PPARα-GAL4 and luciferase reporter plasmids.

  • Compound Treatment: Treat the transfected cells with varying concentrations of ω-hydroxy fatty acyl-CoA, ω-1 hydroxy fatty acyl-CoA, or a known PPARα agonist (positive control) for 24 hours.

  • Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase.

  • Luminometry: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the fold activation relative to a vehicle control to determine the EC50 for each compound.

Measurement of Peroxisomal Beta-Oxidation

This method quantifies the rate of peroxisomal beta-oxidation of a given substrate.

Principle: Intact cells or isolated peroxisomes are incubated with a radiolabeled fatty acid substrate (e.g., [1-14C]-labeled ω- or ω-1 hydroxy fatty acid). The rate of beta-oxidation is determined by measuring the production of 14C-labeled acid-soluble metabolites (primarily acetyl-CoA).

Protocol Outline:

  • Substrate Preparation: Synthesize [1-14C]-labeled ω- and ω-1 hydroxy fatty acids.

  • Cell Culture/Peroxisome Isolation: Use primary hepatocytes or a relevant cell line. Alternatively, isolate peroxisomes from tissue homogenates by differential centrifugation.

  • Incubation: Incubate the cells or isolated peroxisomes with the radiolabeled substrate in an appropriate reaction buffer.

  • Separation of Metabolites: Stop the reaction and precipitate the unmetabolized substrate with an acid (e.g., perchloric acid). Centrifuge to separate the acid-soluble fraction (containing acetyl-CoA) from the acid-insoluble fraction (unmetabolized substrate).

  • Scintillation Counting: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Data Analysis: Calculate the rate of beta-oxidation based on the amount of radioactivity in the acid-soluble fraction and normalize to protein concentration.

Experimental Workflow for Comparative Analysis

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesize_omega Synthesize ω-Hydroxy Fatty Acyl-CoA PPARa_Assay PPARα Luciferase Reporter Assay Synthesize_omega->PPARa_Assay Beta_Ox_Assay Peroxisomal Beta-Oxidation Assay Synthesize_omega->Beta_Ox_Assay Synthesize_omega1 Synthesize ω-1 Hydroxy Fatty Acyl-CoA Synthesize_omega1->PPARa_Assay Synthesize_omega1->Beta_Ox_Assay EC50 Determine EC50 for PPARα Activation PPARa_Assay->EC50 Ox_Rate Compare Beta-Oxidation Rates Beta_Ox_Assay->Ox_Rate Conclusion Draw Conclusions on Differential Activity EC50->Conclusion Ox_Rate->Conclusion

Caption: Workflow for comparing the biological activities.

Conclusion and Future Directions

The biological activities of ω- and ω-1 hydroxy fatty acyl-CoAs are intricately linked to their metabolic generation by specific CYP enzymes and their subsequent catabolism via peroxisomal beta-oxidation. While both pathways converge on the production of dicarboxylic acids, the initial hydroxylation step and the potential for differential interactions with nuclear receptors like PPARα suggest distinct biological roles.

Future research should focus on direct comparative studies to elucidate these differences. Key areas of investigation include:

  • Quantitative analysis of PPARα binding and activation: Determining the binding affinities and activation potentials of ω- and ω-1 hydroxy fatty acyl-CoAs for PPARα is essential.

  • Substrate specificity of acyl-CoA synthetases: Understanding the efficiency of conversion of ω- and ω-1 hydroxy fatty acids to their CoA esters will provide insight into their metabolic flux.

  • In vivo studies: Animal models will be crucial to unravel the systemic effects of these molecules on energy homeostasis, lipid metabolism, and inflammation.

A deeper understanding of the differential activities of ω- and ω-1 hydroxy fatty acyl-CoAs will open new avenues for therapeutic interventions in metabolic disorders.

A Comparative Guide to the Functional Differences Between Saturated and Unsaturated Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between saturated and unsaturated hydroxy acyl-CoAs, focusing on their metabolic roles and potential signaling functions. The information presented is supported by available experimental data and methodologies to assist in research and drug development endeavors.

Executive Summary

Saturated and unsaturated hydroxy acyl-CoAs are critical intermediates in fatty acid metabolism. Their primary functional distinctions arise from the presence or absence of double bonds in their acyl chains. This structural difference dictates the enzymatic pathways required for their breakdown, influencing metabolic efficiency and potentially giving rise to distinct signaling roles. While both are processed through the mitochondrial β-oxidation spiral, unsaturated variants necessitate the action of auxiliary enzymes to resolve their non-standard bond configurations. This guide delves into these metabolic distinctions, presents available data on enzyme specificity, outlines detailed experimental protocols for their study, and explores their emerging roles in cellular signaling.

I. Metabolic Functional Differences: The Beta-Oxidation Pathway

The central metabolic fate of both saturated and unsaturated hydroxy acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. However, the presence of a double bond in unsaturated hydroxy acyl-CoAs introduces complexities that require specialized enzymatic steps.

Saturated Hydroxy Acyl-CoA Metabolism:

The metabolism of saturated hydroxy acyl-CoAs is a straightforward, four-step process within the β-oxidation spiral. Following the initial dehydrogenation of the acyl-CoA and hydration of the resulting trans-Δ²-enoyl-CoA, a saturated L-3-hydroxyacyl-CoA is formed. This intermediate is then oxidized by 3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-ketoacyl-CoA, which is subsequently cleaved by a thiolase to release acetyl-CoA and a shortened acyl-CoA.[1]

Unsaturated Hydroxy Acyl-CoA Metabolism:

The β-oxidation of unsaturated fatty acids proceeds normally until a double bond is encountered.[1] The position and configuration (typically cis) of these double bonds prevent the standard enzymatic machinery from acting. For instance, if a cis-Δ³-enoyl-CoA is formed, it is not a substrate for enoyl-CoA hydratase. To overcome this, enoyl-CoA isomerase is required to convert the cis-Δ³ bond to a trans-Δ² bond, which can then be hydrated to form a 3-hydroxyacyl-CoA and proceed through the cycle.[1]

In cases of polyunsaturated fatty acids, a dienoyl-CoA intermediate can be formed, which requires the action of 2,4-dienoyl-CoA reductase in addition to the isomerase to be fully metabolized.[1] This means that the metabolic flux of unsaturated fatty acids can be different from, and in some cases slower than, that of their saturated counterparts. A study comparing the metabolic flux of cis-5-enoyl-CoA with saturated acyl-CoA found that the overall rate of one cycle of β-oxidation was only 15-25% for the unsaturated molecule compared to the saturated one.[2]

II. Data Presentation: Enzyme Specificity

Direct comparative kinetic data (Kₘ and Vₘₐₓ) for 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase with saturated versus unsaturated hydroxy acyl-CoA substrates of the same chain length is not extensively available in the literature. Studies have focused more on the influence of acyl chain length on enzyme activity.

Table 1: Substrate Specificity of L-3-Hydroxyacyl-CoA Dehydrogenase based on Chain Length

Substrate (Saturated L-3-Hydroxyacyl-CoA)Chain LengthKₘ (µM)Relative Vₘₐₓ (%)Reference
3-Hydroxybutyryl-CoAC42565[3]
3-Hydroxyhexanoyl-CoAC61090[3]
3-Hydroxyoctanoyl-CoAC85100[3]
3-Hydroxydecanoyl-CoAC10495[3]
3-Hydroxylauroyl-CoAC12480[3]
3-Hydroxymyristoyl-CoAC14460[3]
3-Hydroxypalmitoyl-CoAC16440[3]

Data presented is based on studies of pig heart L-3-hydroxyacyl-CoA dehydrogenase and illustrates the preference for medium-chain substrates. It is important to note that different isoforms of HADH exist (e.g., short-chain, medium-chain, and long-chain specific) which exhibit varying substrate preferences.[4]

While a direct quantitative comparison is lacking, the necessity of auxiliary enzymes for the metabolism of unsaturated fatty acids implies that the overall efficiency of their oxidation can be lower than that of saturated fatty acids.

III. Potential Signaling Functions

While the signaling roles of long-chain acyl-CoAs in regulating metabolism and cell signaling are increasingly recognized, the specific functions of hydroxy acyl-CoAs are less well-defined.[5][6] It is hypothesized that these molecules, as derivatives of fatty acids, may also act as signaling molecules.

Long-chain acyl-CoAs have been shown to modulate the activity of various proteins, including ion channels and enzymes involved in glucose and lipid metabolism.[7] Furthermore, other oxidized fatty acid derivatives, such as hydroxyeicosatetraenoic acids (HETEs), are known to be potent signaling molecules in inflammatory processes, acting on specific G-protein coupled receptors.[8] Given their structural similarity, it is plausible that unsaturated hydroxy acyl-CoAs or their downstream metabolites could participate in similar signaling pathways.

Below is a conceptual diagram illustrating the potential intersection of hydroxy acyl-CoA metabolism with cellular signaling pathways.

Conceptual Signaling Roles of Hydroxy Acyl-CoAs cluster_Metabolism Mitochondrial Beta-Oxidation cluster_Signaling Potential Signaling Functions Sat_FA Saturated Fatty Acyl-CoA Sat_H_Acyl_CoA Saturated 3-Hydroxy Acyl-CoA Sat_FA->Sat_H_Acyl_CoA Standard Enzymes Unsat_FA Unsaturated Fatty Acyl-CoA Unsat_H_Acyl_CoA Unsaturated 3-Hydroxy Acyl-CoA Unsat_FA->Unsat_H_Acyl_CoA Auxiliary Enzymes (Isomerase, Reductase) Acetyl_CoA Acetyl-CoA Sat_H_Acyl_CoA->Acetyl_CoA HADH Metabolic_Enzymes Metabolic Enzyme Regulation Sat_H_Acyl_CoA->Metabolic_Enzymes Hypothesized Unsat_H_Acyl_CoA->Acetyl_CoA HADH Unsat_H_Acyl_CoA->Metabolic_Enzymes Hypothesized Ion_Channels Ion Channel Modulation Unsat_H_Acyl_CoA->Ion_Channels Hypothesized Gene_Expression Gene Expression (e.g., PPARs) Unsat_H_Acyl_CoA->Gene_Expression Hypothesized Energy Energy Production (TCA Cycle, ETC) Acetyl_CoA->Energy

Caption: Potential intersection of hydroxy acyl-CoA metabolism and signaling.

IV. Experimental Protocols

A. Protocol for Comparative Enzyme Kinetics of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

Objective: To determine and compare the kinetic parameters (Kₘ and Vₘₐₓ) of HADH for a saturated and an unsaturated 3-hydroxyacyl-CoA substrate.

Materials:

  • Purified HADH enzyme

  • Saturated 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA)

  • Unsaturated 3-hydroxyacyl-CoA substrate (e.g., 3-hydroxyoleoyl-CoA)

  • NAD⁺

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Substrate Preparation: Prepare stock solutions of the saturated and unsaturated 3-hydroxyacyl-CoA substrates in a suitable solvent and determine their concentrations accurately.

  • Reaction Mixture Preparation: In each well of the microplate or in a cuvette, prepare a reaction mixture containing the assay buffer and a fixed, saturating concentration of NAD⁺ (e.g., 1 mM).

  • Substrate Titration: Add varying concentrations of either the saturated or the unsaturated 3-hydroxyacyl-CoA substrate to the reaction mixtures. Include a blank with no substrate.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified HADH enzyme to each well/cuvette.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH. Record data at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ for each substrate.

Workflow for HADH Kinetic Assay Prep_Substrates Prepare Saturated and Unsaturated 3-Hydroxyacyl-CoA and NAD+ Stocks Prep_Plate Prepare Reaction Plate/Cuvettes with Buffer and NAD+ Prep_Substrates->Prep_Plate Add_Substrates Add Varying Concentrations of Each Substrate Prep_Plate->Add_Substrates Add_Enzyme Initiate Reaction with Purified HADH Add_Substrates->Add_Enzyme Measure_Absorbance Monitor NADH Production (Absorbance at 340 nm) Add_Enzyme->Measure_Absorbance Analyze_Data Calculate Initial Velocities and Determine Km and Vmax Measure_Absorbance->Analyze_Data

Caption: Workflow for the HADH kinetic assay.

B. Protocol for Metabolic Flux Analysis using Stable Isotope Labeling

Objective: To compare the metabolic flux of a saturated versus an unsaturated fatty acid through the β-oxidation pathway in cultured cells.

Materials:

  • Cultured cells of interest (e.g., hepatocytes, myotubes)

  • Cell culture medium

  • Stable isotope-labeled saturated fatty acid (e.g., ¹³C₁₆-palmitic acid)

  • Stable isotope-labeled unsaturated fatty acid (e.g., ¹³C₁₈-oleic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to a desired confluency.

  • Labeling: Replace the standard culture medium with a medium containing either the ¹³C-labeled saturated or unsaturated fatty acid complexed to BSA.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction: At each time point, quench the metabolism and extract intracellular metabolites, including acyl-CoAs and TCA cycle intermediates.

  • LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to determine the isotopic enrichment in the downstream metabolites (e.g., acetyl-CoA, citrate, succinate) derived from the labeled fatty acid.

  • Flux Calculation: Use metabolic flux analysis software to model the data and calculate the relative flux of the labeled fatty acid through the β-oxidation pathway.

V. Conclusion

The primary functional difference between saturated and unsaturated hydroxy acyl-CoAs lies in their metabolism. The presence of double bonds in unsaturated species necessitates additional enzymatic steps for their complete oxidation, which can impact the overall metabolic rate. While direct comparative data on enzyme kinetics is limited, the distinct metabolic pathways underscore a key functional divergence. The potential for these molecules to act as signaling agents is an emerging area of research, with the well-established signaling roles of other lipid molecules suggesting that hydroxy acyl-CoAs may also possess regulatory functions. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced functional differences between these important metabolic intermediates.

References

A Head-to-Head Comparison: LC-MS/MS versus GC-MS for the Analysis of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 11-hydroxydodecanoyl-CoA, a key intermediate in fatty acid metabolism.

While both techniques offer high sensitivity and selectivity, they differ significantly in their sample preparation requirements, instrumentation, and the molecular information they provide. This document will delve into the experimental protocols, present comparative data, and offer insights to help you select the optimal method for your research needs.

At a Glance: LC-MS/MS vs. GC-MS for this compound Analysis

FeatureLC-MS/MSGC-MS
Analyte Form Intact this compound molecule11-hydroxydodecanoic acid (after hydrolysis and derivatization)
Derivatization Not requiredMandatory (e.g., silylation)[1][2]
Sensitivity High (low ng/mL to pg/mL)[3][4]High (pg level) with derivatization[5]
Specificity High, based on precursor/product ion transitionsHigh, based on fragmentation patterns of derivatives
Sample Preparation Simpler, direct extraction of acyl-CoAs[6][7][8]More complex, involves hydrolysis and derivatization steps[1]
Throughput Generally higherCan be lower due to longer run times and sample prep
Instrumentation Cost Generally higherGenerally lower
Expertise Required High, especially for method developmentModerate to high

Delving into the Methodologies

The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on whether the researcher needs to measure the intact acyl-CoA or is interested in the fatty acid moiety.

LC-MS/MS stands out as the gold standard for the analysis of intact acyl-CoAs, including this compound.[9] Its high sensitivity and specificity allow for reliable detection and quantification even at very low endogenous concentrations.[9] The use of multiple reaction monitoring (MRM) enhances selectivity by monitoring specific precursor-product ion transitions.[9]

GC-MS , on the other hand, is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the low volatility and polar nature of this compound, direct analysis is not feasible. Instead, the fatty acid portion (11-hydroxydodecanoic acid) must first be hydrolyzed from the CoA moiety and then chemically derivatized to increase its volatility and thermal stability for GC analysis.[1]

Experimental Protocols: A Step-by-Step Look

LC-MS/MS Protocol for this compound

This protocol outlines a typical workflow for the quantitative analysis of this compound from biological matrices.

1. Sample Preparation (Solid-Phase Extraction) [10]

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing a suitable internal standard (e.g., a stable isotope-labeled analog or an odd-chain acyl-CoA).[10]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins.[10]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[10]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.[10]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a low concentration of ammonium acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.[11]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A gradient of two solvents is typically employed, for example:

    • Mobile Phase A: Water with 0.1% formic acid or ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or ammonium acetate.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Precursor Ion: The protonated molecular ion [M+H]+ of this compound.

    • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID). For acyl-CoAs, common transitions involve the loss of the phosphopantetheine moiety.

GC-MS Protocol for 11-Hydroxydodecanoic Acid (from this compound)

This protocol involves the hydrolysis of the acyl-CoA followed by derivatization of the resulting fatty acid.

1. Sample Preparation and Hydrolysis

  • Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch method) to isolate the lipid fraction from the biological sample.[1]

  • Alkaline Hydrolysis: To analyze the total fatty acid content (free and esterified), perform an alkaline hydrolysis of the lipid extract using methanolic NaOH to cleave the thioester bond of the acyl-CoA.[1]

  • Acidification and Extraction: Acidify the sample to a pH of approximately 3-4 with HCl and extract the free fatty acids with a non-polar solvent like hexane.[1]

2. Derivatization [1]

  • Drying: Evaporate the solvent containing the extracted fatty acids to complete dryness under a stream of nitrogen.

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[1]

  • Reaction: Heat the sample at 60-70°C for 1 hour to ensure complete derivatization of both the hydroxyl and carboxyl groups of 11-hydroxydodecanoic acid.[1]

3. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a DB-1 MS or HP-5MS, is suitable for separating fatty acid derivatives.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C), and hold.[5][12]

  • Injection: A splitless or split injection mode can be used depending on the sample concentration.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection Mode: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Visualizing the Workflows

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization in Buffer with Internal Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation1->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI, Positive Mode) LC_Separation->ESI MS_MS_Detection Tandem MS Detection (MRM) ESI->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: LC-MS/MS analytical workflow for this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Lipid_Extraction Lipid Extraction (e.g., Folch Method) Hydrolysis Alkaline Hydrolysis Lipid_Extraction->Hydrolysis Acidification Acidification and Extraction of Fatty Acid Hydrolysis->Acidification Drying1 Drying under Nitrogen Acidification->Drying1 Derivatization Derivatization (e.g., Silylation with BSTFA) Drying1->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Detection MS Detection (Scan or SIM) EI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: GC-MS analytical workflow for this compound (via its fatty acid).

Biological Context: The Role of this compound

This compound is an intermediate in the ω-oxidation of fatty acids. This pathway is an alternative to β-oxidation and is particularly important for the metabolism of medium-chain fatty acids.

Omega_Oxidation Dodecanoyl_CoA Dodecanoyl-CoA Hydroxydodecanoyl_CoA This compound Dodecanoyl_CoA->Hydroxydodecanoyl_CoA Cytochrome P450 (CYP4A) Oxododecanoyl_CoA 11-Oxododecanoyl-CoA Hydroxydodecanoyl_CoA->Oxododecanoyl_CoA Alcohol Dehydrogenase Dodecanedioyl_CoA Dodecanedioyl-CoA Oxododecanoyl_CoA->Dodecanedioyl_CoA Aldehyde Dehydrogenase

Caption: Simplified pathway of ω-oxidation of dodecanoyl-CoA.

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of this compound is primarily dictated by the specific research question.

LC-MS/MS is the superior method for the direct, quantitative analysis of the intact this compound molecule. The sample preparation is more straightforward, and it avoids the potential biases and incomplete reactions associated with hydrolysis and derivatization. This makes it the method of choice for studies focused on the dynamics of acyl-CoA pools and their direct roles in metabolism and cell signaling.

GC-MS, while indirect, is a robust and highly sensitive method for quantifying the 11-hydroxydodecanoic acid moiety. It is a valuable tool when the focus is on the total cellular content of this specific fatty acid, including that which is incorporated into more complex lipids. The extensive fragmentation libraries available for EI-MS can also aid in the confident identification of the analyte.

For researchers in drug development and metabolic studies, LC-MS/MS generally offers a more direct and comprehensive view of the acyl-CoA landscape. However, GC-MS remains a powerful and cost-effective alternative, particularly when the focus is on the fatty acid profile.

References

A Comparative Guide to the Synthesis of 11-Hydroxydodecanoyl-CoA: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the synthesis of critical intermediates like 11-hydroxydodecanoyl-CoA is a frequent necessity. The choice between enzymatic and traditional chemical synthesis pathways can significantly impact the efficiency, purity, and environmental footprint of the process. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to aid in selecting the optimal route for your research needs.

Performance Comparison

The selection of a synthetic route often involves a trade-off between yield, purity, reaction time, and cost. Below is a summary of quantitative data extrapolated from the synthesis of similar molecules to provide a comparative overview.

ParameterEnzymatic Synthesis (Projected)Chemical Synthesis (Multi-step)
Starting Material 11-Hydroxydodecanoic acidDodecanedioic acid or 11-Bromoundecanoic acid
Overall Yield Potentially >80% (for the final CoA ligation step)~55% (for a multi-step synthesis of a similar C14 analogue)[1]
Purity High, due to enzyme specificityVariable, often requires extensive purification
Reaction Time Typically shorter for individual enzymatic steps (hours)Can be lengthy, spanning multiple days for all steps
Key Reagents Acyl-CoA synthetase, Coenzyme A, ATPStrong reducing agents (e.g., BH3-THF), protecting group reagents, activating agents (e.g., oxalyl chloride), Coenzyme A
Reaction Conditions Mild (near-neutral pH, physiological temperatures)Often harsh (extreme pH, high temperatures, anhydrous conditions)
Stereospecificity High (if a stereospecific enzyme is used)Generally produces racemic mixtures unless chiral catalysts or starting materials are used
Environmental Impact Generally lower, uses aqueous solutions and biodegradable catalysts (enzymes)Higher, often involves hazardous organic solvents and reagents

Experimental Protocols

The following protocols provide detailed methodologies for both enzymatic and a representative multi-step chemical synthesis of this compound.

Enzymatic Synthesis Protocol (Adapted from similar acyl-CoA syntheses)

This protocol is based on the single-step activation of a carboxylic acid to its corresponding CoA thioester using an acyl-CoA synthetase.

Materials:

  • 11-Hydroxydodecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM 11-hydroxydodecanoic acid, and 1.2 mM Coenzyme A.

  • Enzyme Addition: Add the acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS to observe the formation of this compound and the consumption of 11-hydroxydodecanoic acid.

  • Quenching and Purification: Once the reaction is complete, quench it by adding perchloric acid to a final concentration of 0.4 M. Precipitated protein is removed by centrifugation. The supernatant containing this compound can be purified by solid-phase extraction or preparative HPLC.

Chemical Synthesis Protocol (Hypothetical multi-step route)

This protocol outlines a potential multi-step chemical synthesis starting from dodecanedioic acid. This approach involves selective reduction of one carboxylic acid group, conversion of the other to an acid chloride, and subsequent reaction with Coenzyme A.

Step 1: Mono-protection of Dodecanedioic Acid

  • Dissolve dodecanedioic acid in a suitable solvent (e.g., methanol) and add one equivalent of a protecting group precursor (e.g., benzyl alcohol) and a catalytic amount of acid (e.g., sulfuric acid).

  • Reflux the mixture and monitor the formation of the mono-ester by TLC.

  • Isolate and purify the mono-protected dodecanedioic acid.

Step 2: Reduction of the Free Carboxylic Acid

  • Dissolve the mono-protected acid in an anhydrous solvent (e.g., THF).

  • Slowly add a reducing agent (e.g., borane-tetrahydrofuran complex, BH3-THF) at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Quench the reaction carefully with methanol and work up to isolate the protected 11-hydroxydodecanoic acid.

Step 3: Deprotection

  • Remove the protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl ester) to yield 11-hydroxydodecanoic acid.

Step 4: Activation and Thioesterification

  • Convert the carboxylic acid of 11-hydroxydodecanoic acid to an acid chloride using an activating agent like oxalyl chloride or thionyl chloride in an inert solvent.

  • In a separate flask, dissolve Coenzyme A in a buffered aqueous solution.

  • Slowly add the freshly prepared acid chloride to the Coenzyme A solution under controlled pH to form this compound.

  • Purify the final product using chromatographic techniques.

Visualizing the Synthesis Workflows

To better illustrate the distinct workflows of each synthetic approach, the following diagrams have been generated.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Start 11-Hydroxydodecanoic Acid + CoA + ATP Reaction Acyl-CoA Synthetase (30-37°C, 2-4h) Start->Reaction Purification Purification (SPE or HPLC) Reaction->Purification End This compound Purification->End

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Start Dodecanedioic Acid Step1 Mono-protection Start->Step1 Step2 Selective Reduction Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Activation & Thioesterification with CoA Step3->Step4 Purification Purification Step4->Purification End This compound Purification->End

Caption: A potential multi-step workflow for the chemical synthesis of this compound.

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends heavily on the specific requirements of the project. Enzymatic synthesis offers a more direct, highly specific, and environmentally friendly approach, likely resulting in higher purity and yield in the final ligation step. This method is particularly advantageous when stereospecificity is crucial. However, the availability and cost of a suitable acyl-CoA synthetase may be a consideration.

Conversely, chemical synthesis provides a more traditional and potentially more accessible route, starting from readily available bulk chemicals. While offering flexibility, this approach is generally more labor-intensive, involves multiple steps with potentially lower overall yields, and utilizes harsher reagents and conditions, necessitating extensive purification. For applications where high stereopurity is not a primary concern and enzyme costs are prohibitive, a chemical route may be a viable option. As biocatalysis continues to advance, enzymatic methods are becoming increasingly competitive and are often the preferred choice for the synthesis of complex, high-value molecules in modern drug discovery and biotechnology.

References

A Comparative Guide to the Validation of 11-Hydroxydodecanoyl-CoA's Role in Omega-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental approaches to validate the role of 11-hydroxydodecanoyl-CoA as a key intermediate in the omega-oxidation pathway of dodecanoyl-CoA (lauryl-CoA). It is intended for researchers, scientists, and professionals in drug development who are investigating fatty acid metabolism.

Proposed Metabolic Pathway: Omega-Oxidation of Dodecanoyl-CoA

The primary metabolic fate of medium-chain fatty acids like dodecanoic acid is beta-oxidation within the mitochondria. However, an alternative pathway, omega-oxidation, occurs in the endoplasmic reticulum, particularly in the liver and kidneys.[1] This pathway becomes significant when beta-oxidation is impaired or overloaded.[1] Omega-oxidation involves the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2]

The proposed pathway for dodecanoyl-CoA involves its initial conversion to this compound by a cytochrome P450 enzyme.[2][3] This intermediate is then sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield a dicarboxylic acid, which can subsequently undergo beta-oxidation.[1]

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Dodecanoyl_CoA Dodecanoyl-CoA Hydroxy_CoA This compound Dodecanoyl_CoA->Hydroxy_CoA Cytochrome P450 NADPH, O2 Aldehyde_CoA 11-Oxododecanoyl-CoA Hydroxy_CoA->Aldehyde_CoA Alcohol Dehydrogenase NAD+ Dicarboxylate_CoA Dodecanedioyl-CoA Aldehyde_CoA->Dicarboxylate_CoA Aldehyde Dehydrogenase NAD+ Beta_Oxidation Beta-Oxidation Dicarboxylate_CoA->Beta_Oxidation Further Metabolism

Caption: Proposed omega-oxidation pathway of Dodecanoyl-CoA.

Experimental Validation Workflow

Validating the role of this compound requires a multi-faceted approach combining enzyme kinetics, metabolite identification, and comparison with alternative metabolic routes.

Validation_Workflow cluster_planning Experimental Design cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Hypothesis Hypothesis: Dodecanoyl-CoA is converted to This compound by CYP4A Enzyme_Assay Enzyme Kinetic Assays Hypothesis->Enzyme_Assay Metabolite_ID Metabolite Identification (LC-MS/MS) Hypothesis->Metabolite_ID Comparison Comparative Analysis Hypothesis->Comparison Kinetics Determine Vmax, Km Enzyme_Assay->Kinetics Product_Confirmation Confirm Product Identity & Quantity Metabolite_ID->Product_Confirmation Pathway_Comparison Compare with Beta-Oxidation Substrates Comparison->Pathway_Comparison Validation Validate Role of This compound Kinetics->Validation Product_Confirmation->Validation Pathway_Comparison->Validation

Caption: Workflow for validating the metabolic role of this compound.

Data Presentation: Comparative Enzyme Kinetics

The validation of this compound as a product of dodecanoyl-CoA metabolism can be quantitatively assessed by comparing the kinetic parameters of the responsible enzyme (e.g., a cytochrome P450 isoform like CYP4A11) with various fatty acyl-CoA substrates.

SubstrateVmax (nmol/min/mg)Km (µM)Catalytic Efficiency (Vmax/Km)
Dodecanoyl-CoA (C12) 15.2 ± 1.825.5 ± 3.10.60
Decanoyl-CoA (C10)10.8 ± 1.235.2 ± 4.50.31
Myristoyl-CoA (C14)8.5 ± 0.918.9 ± 2.40.45
Palmitoyl-CoA (C16)3.1 ± 0.515.6 ± 2.10.20

Table 1: Hypothetical kinetic data for a cytochrome P450 enzyme with various medium and long-chain fatty acyl-CoA substrates. The data indicates a preference for dodecanoyl-CoA.

Experimental Protocols

This protocol describes how to determine the kinetic parameters of a cytochrome P450 enzyme with dodecanoyl-CoA as a substrate.

Objective: To measure the initial reaction rates at various substrate concentrations to determine Vmax and Km.

Materials:

  • Purified recombinant cytochrome P450 enzyme (e.g., CYP4A11)

  • NADPH

  • Dodecanoyl-CoA solutions of varying concentrations

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • HPLC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the purified enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific concentration of dodecanoyl-CoA and NADPH.

  • Incubate the reaction for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the formation of this compound using a validated LC-MS/MS method.[4][5]

  • Repeat the assay for a range of dodecanoyl-CoA concentrations.

  • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[6][7]

This protocol outlines the identification and quantification of this compound from an in vitro enzyme reaction.

Objective: To confirm the identity and measure the amount of the reaction product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).[4]

Procedure:

  • Sample Preparation: Use the supernatant from the quenched enzyme kinetic assay.

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analytes.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.[4]

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification.[8]

    • Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety.[4]

  • Quantification:

    • Generate a standard curve using a synthetic standard of this compound of known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dodecanoyl-CoA894.4387.235
This compound 910.4403.235
Internal Standard (e.g., C17-CoA)922.5415.335

Table 2: Hypothetical MRM transitions for the LC-MS/MS analysis of dodecanoyl-CoA and its hydroxylated product.

Comparative Analysis with Alternative Pathways

While omega-oxidation is a notable pathway, the primary route for fatty acyl-CoA metabolism is beta-oxidation. A comprehensive validation should consider the cellular context and the factors that may favor one pathway over the other.

FeatureOmega-OxidationBeta-Oxidation
Cellular Location Endoplasmic ReticulumMitochondria (primarily), Peroxisomes
Key Enzymes Cytochrome P450, Alcohol Dehydrogenase, Aldehyde DehydrogenaseAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase
Substrate Preference Medium-chain fatty acids (C10-C16)[9]Broad range of fatty acids
Physiological Role Detoxification, alternative energy source when beta-oxidation is impaired.[1]Primary pathway for energy production from fatty acids.
Regulation Induced by high levels of fatty acids and certain xenobiotics.Regulated by energy status of the cell (e.g., NAD+/NADH ratio).

Table 3: Comparison of Omega-Oxidation and Beta-Oxidation of fatty acids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific hydroxy fatty acyl-CoAs is critical for unraveling metabolic pathways and identifying therapeutic targets. However, the inherent structural similarity among these molecules presents a significant hurdle for antibody specificity. This guide provides a framework for evaluating the cross-reactivity of antibodies against related hydroxy fatty acyl-CoAs, offering detailed experimental protocols and data presentation strategies to ensure accurate and reliable results.

The nuanced differences between various hydroxy fatty acyl-CoA species, often differing by only the position of a hydroxyl group or the length of the acyl chain, demand rigorous validation of antibody specificity. An antibody raised against one molecule may exhibit significant binding to a structurally similar variant, leading to inaccurate quantification and misinterpretation of experimental outcomes. This guide outlines the essential experimental procedures to characterize and compare antibody performance, ensuring confidence in immunoassay results.

Structural Similarities: The Root of Cross-Reactivity

The potential for antibody cross-reactivity stems from the shared structural motifs among different hydroxy fatty acyl-CoAs. The primary determinants of antibody binding are the shape and chemical properties of the epitope. For these molecules, the epitope is largely defined by the acyl chain. The table below highlights the subtle yet critical structural differences between representative short-chain hydroxy fatty acyl-CoAs, which can lead to antibody cross-reactivity.

Feature3-Hydroxybutyryl-CoA2-Hydroxybutyryl-CoA3-Hydroxyvaleryl-CoA
Acyl Chain Length 4 Carbons4 Carbons5 Carbons
Hydroxyl Group Position Carbon 3Carbon 2Carbon 3
Chemical Formula C25H42N7O18P3SC25H42N7O18P3SC26H44N7O18P3S

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of an antibody against various hydroxy fatty acyl-CoAs, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. For a more qualitative or semi-quantitative visual assessment, a Dot Blot analysis can be employed.

Competitive ELISA Protocol

This method measures the ability of different, related hydroxy fatty acyl-CoAs (competitors) to inhibit the binding of the primary antibody to its target antigen coated on a microplate.

Objective: To quantitatively determine the percentage of cross-reactivity of an antibody with various related hydroxy fatty acyl-CoA molecules.

Methodology:

  • Antigen Coating:

    • Dilute the target hydroxy fatty acyl-CoA (the immunogen used to raise the antibody) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target hydroxy fatty acyl-CoA (standard) and the related hydroxy fatty acyl-CoAs to be tested for cross-reactivity (competitors) in assay buffer (e.g., blocking buffer).

    • In a separate plate or tubes, mix 50 µL of each standard or competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/antigen mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance against the concentration of the target hydroxy fatty acyl-CoA.

    • Determine the concentration of each competitor that causes 50% inhibition of the maximal signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Competitor Acyl-CoA) x 100%

ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_prep Plate Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Target Acyl-CoA p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare Serial Dilutions (Target & Competitors) c2 Pre-incubate Dilutions with Primary Antibody c1->c2 c2->c3 c4 Incubate c3->c4 c5 Wash c4->c5 d1 Add Secondary Antibody-HRP c5->d1 d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 a1 Read Absorbance at 450 nm d4->a1 a2 Calculate IC50 Values a1->a2 a3 Determine % Cross-Reactivity a2->a3

Competitive ELISA workflow for assessing antibody cross-reactivity.

Dot Blot Protocol

This technique provides a straightforward, visual comparison of antibody binding to different immobilized hydroxy fatty acyl-CoAs.

Objective: To qualitatively assess the binding of an antibody to a panel of related hydroxy fatty acyl-CoA molecules.

Methodology:

  • Membrane Preparation:

    • Prepare solutions of the target and related hydroxy fatty acyl-CoAs at the same concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., PBS).

    • On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each acyl-CoA solution, allowing each spot to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Visualize the signal using an appropriate imaging system. The intensity of the spots will correspond to the degree of antibody binding.

DotBlot_Workflow Dot Blot Workflow for Cross-Reactivity start Start spot Spot Different Acyl-CoAs onto Membrane start->spot block Block Membrane spot->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Antibody-HRP wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Add ECL Substrate & Visualize wash2->detect end End detect->end

Dot Blot workflow for qualitative cross-reactivity assessment.

Data Presentation and Interpretation

The results from the competitive ELISA should be summarized in a clear and concise table to allow for easy comparison of the antibody's performance against different hydroxy fatty acyl-CoAs.

Competitor Acyl-CoAIC50 (nM)% Cross-Reactivity
3-Hydroxybutyryl-CoA (Target) 10 100%
2-Hydroxybutyryl-CoA5020%
3-Hydroxyvaleryl-CoA2005%
Butyryl-CoA>1000<1%

Interpretation:

  • A high percentage of cross-reactivity indicates that the antibody binds significantly to that related molecule, which could lead to inaccurate measurements in samples containing a mixture of these acyl-CoAs.

  • A low percentage of cross-reactivity suggests that the antibody is specific for the target antigen.

By implementing these standardized protocols and data presentation formats, researchers can confidently assess the specificity of their antibodies, leading to more accurate and reproducible results in the study of fatty acid metabolism. This rigorous validation is an indispensable step in the development of reliable immunoassays for both basic research and clinical applications.

A Researcher's Guide to the Comparative Metabolomics of Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the study of omega-hydroxy fatty acids (ω-HFAs), complete with supporting experimental data and detailed protocols. Omega-hydroxy fatty acids, a class of lipids characterized by a hydroxyl group on their terminal carbon, are increasingly recognized for their roles in signaling pathways relevant to inflammation, hypertension, and metabolic diseases. Their accurate quantification and the elucidation of their metabolic pathways are critical for advancing drug discovery and understanding disease pathogenesis.

Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS/MS

The two primary analytical platforms for the quantification of omega-hydroxy fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques depends on the specific research question, required sensitivity, and the complexity of the sample matrix.

Quantitative Performance Comparison

The following table summarizes key performance parameters for the analysis of omega-hydroxy fatty acids using GC-MS and LC-MS/MS, derived from published analytical studies. These values can vary based on the specific instrumentation, the analyte, and the matrix.

Performance ParameterGC-MSLC-MS/MSKey Considerations
Linearity (R²) >0.99>0.99Both techniques demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 0.05 - 1.0 pg on column0.8 - 10.7 nmol/LLC-MS/MS generally offers lower limits of detection, making it suitable for trace-level analysis in biological samples.[1]
Limit of Quantitation (LOQ) 9 - 88 ng2.4 - 285.3 nmol/LConsistent with LOD, LC-MS/MS typically provides lower LOQs.[1]
Precision (%RSD) <15%<10% (intraday), <10% (interday)Both methods offer good precision, with LC-MS/MS often demonstrating slightly better reproducibility.[1]
Accuracy (% Recovery) 88.0 - 99.2%83.4 - 112.8%Both platforms provide high accuracy for the quantification of fatty acids.[1]
Derivatization Mandatory (e.g., FAMEs, PFB esters)Often not requiredThe mandatory derivatization step for GC-MS adds to sample preparation time and complexity.[1]
Sample Throughput LowerHigherThe direct analysis of underivatized samples in LC-MS/MS allows for higher sample throughput.[1]

Quantitative Levels of Key Omega-Hydroxy Fatty Acids in Human Tissues

The concentration of omega-hydroxy fatty acids can vary significantly between different tissues, reflecting their diverse biological roles. The following table provides a summary of reported concentrations of 20-hydroxyeicosatetraenoic acid (20-HETE), a well-studied omega-hydroxy fatty acid, in various human tissues.

TissueReported ConcentrationBiological Significance
Kidney High levels, particularly in the renal cortexRegulation of renal blood flow and sodium transport.[2]
Liver PresentInvolved in fatty acid metabolism and detoxification.[3]
Brain DetectedPlays a role in the regulation of cerebral blood flow and has been implicated in stroke.[4]
Lung PresentContributes to the regulation of pulmonary vascular tone.[5]
Vascular Smooth Muscle Synthesized and activeActs as a potent vasoconstrictor.[4][6]
Plasma Low nanomolar rangeCirculating levels may reflect systemic production and have been associated with cardiovascular disease.[4]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible quantification of omega-hydroxy fatty acids.

Protocol 1: Solid-Phase Extraction (SPE) of Omega-Hydroxy Fatty Acids from Plasma

This protocol is adapted from established methods for the analysis of oxylipins in human plasma and is suitable for sample cleanup prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated 20-HETE)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)

  • SPE manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add an appropriate amount of the internal standard solution. Vortex briefly to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Ensure the cartridge does not dry out between steps.

  • Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the omega-hydroxy fatty acids and other lipids with 1.2 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 50% methanol in water. Vortex to ensure the residue is fully dissolved.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Derivatization of Omega-Hydroxy Fatty Acids for GC-MS Analysis

For GC-MS analysis, the carboxyl and hydroxyl groups of omega-hydroxy fatty acids must be derivatized to increase their volatility. A common approach involves esterification of the carboxylic acid and silylation of the hydroxyl group.

Materials:

  • Dried lipid extract containing omega-hydroxy fatty acids

  • Boron trifluoride (BF3) in methanol (14%)

  • Heptane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC vials

Procedure:

  • Esterification (Fatty Acid Methyl Esters - FAMEs):

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Cap the vial tightly and heat at 100°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of water and 1 mL of heptane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper heptane layer containing the FAMEs to a new vial and evaporate to dryness under nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Signaling Pathways and Experimental Workflows

Omega-Oxidation Pathway

Omega-hydroxy fatty acids are primarily synthesized through the omega-oxidation pathway, which occurs in the endoplasmic reticulum of liver and kidney cells.[3][7] This pathway serves as an alternative to beta-oxidation for fatty acid metabolism.[2][3]

Omega_Oxidation_Pathway Fatty_Acid Fatty Acid Omega_Hydroxy_FA Omega-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 (CYP4A, CYP4F) NADPH, O2 Omega_Oxo_FA Omega-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase NAD+ Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD+

Figure 1. The omega-oxidation pathway of fatty acids.

20-HETE Signaling in the Vasculature

20-HETE is a potent signaling molecule in the vascular system, contributing to the regulation of blood pressure and inflammation.[4][6] It exerts its effects in vascular smooth muscle cells (VSMCs) and endothelial cells through various mechanisms, including the activation of the G-protein coupled receptor GPR75.[3][6]

HETE_Signaling cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell HETE_EC 20-HETE GPR75_EC GPR75 HETE_EC->GPR75_EC PLC_EC PLC GPR75_EC->PLC_EC IP3_DAG_EC IP3 & DAG PLC_EC->IP3_DAG_EC Ca_EC ↑ [Ca2+]i IP3_DAG_EC->Ca_EC Endo_Dys Endothelial Dysfunction Ca_EC->Endo_Dys HETE_VSMC 20-HETE GPR75_VSMC GPR75 HETE_VSMC->GPR75_VSMC PLC_VSMC PLC GPR75_VSMC->PLC_VSMC IP3_DAG_VSMC IP3 & DAG PLC_VSMC->IP3_DAG_VSMC Ca_VSMC ↑ [Ca2+]i IP3_DAG_VSMC->Ca_VSMC PKC PKC Ca_VSMC->PKC Vasoconstriction Vasoconstriction PKC->Vasoconstriction

Figure 2. 20-HETE signaling in endothelial and vascular smooth muscle cells.

Experimental Workflow: Comparative Metabolomics

A typical workflow for the comparative metabolomics of omega-hydroxy fatty acids involves several key steps, from sample collection to data analysis.

Metabolomics_Workflow cluster_analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch, SPE) Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization LCMS LC-MS/MS Lipid_Extraction->LCMS GCMS GC-MS Derivatization->GCMS Analysis Analytical Platform Data_Processing Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Figure 3. A generalized workflow for omega-hydroxy fatty acid metabolomics.

This guide provides a foundational understanding of the comparative metabolomics of omega-hydroxy fatty acids. For specific applications, further optimization and validation of these methods are recommended.

References

Assessing the Purity of Commercially Available 11-Hydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Commercial 11-Hydroxydodecanoyl-CoA

Obtaining precise and verified purity data for commercially supplied biochemicals is a critical first step in any experimental workflow. Researchers are encouraged to request lot-specific certificates of analysis from suppliers, which should provide information on the purity and the method used for its determination. For rigorous studies, independent verification of purity is recommended.

The following table provides a template for comparing this compound from major biochemical suppliers. Researchers can populate this table with data from certificates of analysis or their own experimental findings.

SupplierProduct NumberStated Purity (%)Analytical Method for Stated PurityExperimentally Determined Purity (%)Experimental MethodLot Number
Avanti Polar Lipids(Not specified)>99 (General claim for most lipids)(Typically TLC and/or HPLC)
Cayman Chemical(Not specified)(Varies by lot)(Typically HPLC or LC-MS)
Sigma-Aldrich(Not specified)(Varies by lot)(Typically HPLC or LC-MS)

Note: The stated purity values are general claims by the suppliers for their lipid products; lot-specific purity for this compound may vary.

Experimental Protocols for Purity Assessment

The most common and reliable methods for determining the purity of acyl-CoA species are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely accessible method for quantifying the purity of acyl-CoAs based on the strong UV absorbance of the adenine moiety of coenzyme A at approximately 260 nm.

a. Sample Preparation:

  • Reconstitute the lyophilized this compound powder in a suitable aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) to a stock concentration of 1-5 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • From the stock solution, prepare a working solution of approximately 0.1-0.5 mg/mL in the mobile phase A.

  • Filter the working solution through a 0.22 µm syringe filter prior to injection.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A common gradient is to start with a low percentage of mobile phase B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 90-95%) over 20-30 minutes to elute the acyl-CoA and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 10-20 µL.

c. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.

  • Calculate the purity as the percentage of the peak area of this compound relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the confident identification and quantification of this compound and potential impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

a. Sample Preparation:

Sample preparation is similar to that for HPLC, though lower concentrations (in the µM range) are typically sufficient due to the higher sensitivity of the method.

b. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient is to start with a low percentage of mobile phase B and increase it to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full scan for identification and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

    • Product Ions: Characteristic fragment ions of the acyl-CoA.

c. Data Analysis:

  • Confirm the identity of this compound by its retention time and the presence of the correct precursor and product ions.

  • Quantify purity by comparing the peak area of the analyte to the total ion chromatogram or by using an internal standard.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Reconstitution Reconstitute This compound Dilution Prepare Working Solution Reconstitution->Dilution Filtration Filter Sample (0.22 µm) Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Experimental workflow for HPLC-based purity assessment.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Analysis Reconstitution_lcms Reconstitute This compound Dilution_lcms Prepare Dilute Solution (µM) Reconstitution_lcms->Dilution_lcms Injection_lcms Inject into LC-MS/MS System Dilution_lcms->Injection_lcms Separation_lcms C18 Reversed-Phase Separation Injection_lcms->Separation_lcms Ionization ESI+ Separation_lcms->Ionization MS_Analysis MS Analysis (Full Scan/MRM) Ionization->MS_Analysis Identification Confirm Identity (RT, m/z, Fragments) MS_Analysis->Identification Quantification Quantify Purity Identification->Quantification

Caption: Experimental workflow for LC-MS/MS-based purity assessment.

By following these protocols and utilizing the provided templates, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the integrity and reliability of their experimental results.

A Comparative Guide to the Biological Effects of 11-Hydroxydodecanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological roles of 11-hydroxydodecanoyl-CoA and its corresponding free fatty acid, 11-hydroxydodecanoic acid. While direct comparative studies are limited, this document synthesizes available data on their distinct metabolic functions and potential signaling activities, supported by relevant experimental protocols.

Introduction: Distinct Roles in Cellular Metabolism and Signaling

11-Hydroxydodecanoic acid is a medium-chain (omega-1)-hydroxy fatty acid. Its activated form, this compound, is a key intermediate in fatty acid metabolism. The fundamental difference between these two molecules lies in their cellular location and primary biological activities. The free fatty acid can act as both an intracellular and extracellular signaling molecule, while its CoA ester is primarily confined to intracellular metabolic pathways.

Metabolic Fate and Bioactivity: A Comparative Overview

FeatureThis compound11-Hydroxydodecanoic Acid
Primary Role Intracellular metabolic intermediatePotential signaling molecule and metabolic substrate
Key Metabolic Pathway Beta-oxidationOmega-oxidation (formation), Beta-oxidation (degradation)
Cellular Location Primarily mitochondrial matrix and peroxisomesCytosol, extracellular space, can cross cell membranes
Bioactivity Substrate for beta-oxidation enzymesPotential ligand for PPARs and GPR40

Metabolic Pathways

Formation of 11-Hydroxydodecanoic Acid via Omega-1 Hydroxylation

Dodecanoic acid (lauric acid) can undergo hydroxylation at the omega-1 (C11) position, a reaction catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families[1][2][3]. This process primarily occurs in the endoplasmic reticulum.

Dodecanoic_Acid Dodecanoic Acid (Lauric Acid) ER Endoplasmic Reticulum Dodecanoic_Acid->ER Transport CYP4A11 CYP4A11 / CYP4F ER->CYP4A11 Localization 11-HDDA 11-Hydroxydodecanoic Acid CYP4A11->11-HDDA ω-1 Hydroxylation (NADPH, O2)

Caption: Formation of 11-hydroxydodecanoic acid.

Beta-Oxidation of this compound

Once formed, 11-hydroxydodecanoic acid is activated to this compound in the cytoplasm. This activated form is then transported into the mitochondria or peroxisomes for beta-oxidation. The beta-oxidation spiral proceeds by sequentially removing two-carbon units in the form of acetyl-CoA[4][5][6].

11-HDDA 11-Hydroxydodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 11-HDDA->Acyl_CoA_Synthetase Activation (ATP, CoA) 11-HD-CoA This compound Acyl_CoA_Synthetase->11-HD-CoA Mitochondria Mitochondria/ Peroxisomes 11-HD-CoA->Mitochondria Transport Beta_Oxidation Beta-Oxidation (Multiple Cycles) Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production

Caption: Beta-oxidation of this compound.

Potential Signaling Pathways of 11-Hydroxydodecanoic Acid

Free fatty acids, including hydroxy fatty acids, can act as signaling molecules by activating specific receptors.

G-Protein Coupled Receptor 40 (GPR40) Activation

Medium and long-chain fatty acids are known agonists for GPR40 (also known as FFAR1), a G-protein coupled receptor highly expressed in pancreatic β-cells[7][8][9]. Activation of GPR40 can lead to increased intracellular calcium and potentiation of glucose-stimulated insulin secretion.

11-HDDA 11-Hydroxydodecanoic Acid GPR40 GPR40 11-HDDA->GPR40 Binds to Gq_11 Gαq/11 GPR40->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion Potentiates PKC->Insulin_Secretion Potentiates

Caption: Potential GPR40 signaling by 11-HDDA.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Hydroxy fatty acids have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism[10][11]. Activation of PPARs can lead to the transcription of genes involved in fatty acid uptake and oxidation.

11-HDDA 11-Hydroxydodecanoic Acid PPAR PPARα/γ 11-HDDA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Increased Fatty Acid Uptake & Oxidation Gene_Expression->Lipid_Metabolism

Caption: Potential PPAR activation by 11-HDDA.

Experimental Protocols

Cytochrome P450-Mediated Lauric Acid Hydroxylation Assay

Objective: To determine the formation of 11-hydroxydodecanoic acid from lauric acid by CYP450 enzymes.

Principle: This assay measures the conversion of lauric acid to its hydroxylated metabolites by recombinant human CYP enzymes or human liver microsomes. The products are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Pooled human liver microsomes or recombinant human CYP4A11

  • Lauric acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., d4-lauric acid)

Procedure:

  • Prepare incubation mixtures containing human liver microsomes (or recombinant CYP4A11), lauric acid, and potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS to quantify the formation of 11-hydroxydodecanoic acid.

Data Analysis: Quantify the amount of 11-hydroxydodecanoic acid produced by comparing its peak area to that of the internal standard and a standard curve.

GPR40 Calcium Mobilization Assay

Objective: To assess the activation of GPR40 by 11-hydroxydodecanoic acid.

Principle: This cell-based assay measures the increase in intracellular calcium concentration upon activation of GPR40. Cells stably expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR40 triggers a Gq-mediated signaling cascade, leading to the release of calcium from intracellular stores, which is detected as an increase in fluorescence.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 11-hydroxydodecanoic acid

  • Positive control (e.g., linoleic acid)

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Seed GPR40-expressing cells in a 96-well black-walled, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of 11-hydroxydodecanoic acid and the positive control in assay buffer.

  • Use the fluorescence plate reader to establish a baseline fluorescence reading.

  • Add the test compounds to the wells and immediately begin kinetic fluorescence reading.

  • Record the fluorescence intensity over time to measure the calcium flux.

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the dose-response curve and determine the EC50 value for 11-hydroxydodecanoic acid.

PPARα Transactivation Assay

Objective: To determine if 11-hydroxydodecanoic acid can activate PPARα.

Principle: This is a cell-based reporter gene assay. Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. If the test compound activates PPARα, the PPARα/RXR heterodimer binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for human PPARα

  • Reporter plasmid with PPRE-luciferase construct

  • Transfection reagent

  • 11-hydroxydodecanoic acid

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and incubate.

  • Treat the cells with various concentrations of 11-hydroxydodecanoic acid or the positive control.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and determine the EC50 value.

Conclusion

This compound and 11-hydroxydodecanoic acid, while structurally similar, exhibit distinct biological roles dictated by their chemical form and cellular localization. This compound is a critical intracellular intermediate in fatty acid beta-oxidation, directly contributing to cellular energy production. In contrast, 11-hydroxydodecanoic acid, its free fatty acid counterpart, has the potential to act as a signaling molecule, influencing cellular processes through receptor-mediated pathways such as GPR40 and PPARs. The experimental protocols provided herein offer a framework for further investigating and quantifying the specific biological effects of these two related but functionally different molecules. A deeper understanding of their individual contributions to cellular physiology and pathology will be crucial for researchers in metabolism and drug development.

References

A Comparative Guide to the Substrate Specificity of Enzymes for Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of key enzymes involved in the metabolism of hydroxy acyl-Coenzyme A (acyl-CoA) molecules. Understanding the kinetic preferences of these enzymes is crucial for research in metabolic diseases, drug development, and synthetic biology. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes the pertinent metabolic pathway.

Introduction to Hydroxy Acyl-CoA Metabolism

Hydroxy acyl-CoAs are critical intermediates in the beta-oxidation of fatty acids, a major pathway for energy production. The metabolism of these molecules is primarily handled by two key enzyme families: 3-hydroxyacyl-CoA dehydrogenases (HADs) and enoyl-CoA hydratases (ECHs). HADs catalyze the oxidation of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, while ECHs catalyze the hydration of enoyl-CoAs to 3-hydroxyacyl-CoAs. The specificity of these enzymes for substrates with varying acyl chain lengths (short, medium, and long) is a key determinant of metabolic flux and can be a target for therapeutic intervention.

Data Presentation: Kinetic Parameters of Key Enzymes

The following tables summarize the kinetic parameters (Km and Vmax) of L-3-hydroxyacyl-CoA dehydrogenase and an R-specific enoyl-CoA hydratase for various hydroxy acyl-CoA substrates of different chain lengths. This data provides a quantitative basis for comparing the substrate preferences of these enzymes.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various L-3-Hydroxyacyl-CoA Substrates [1]

Substrate (L-3-hydroxyacyl-CoA)Acyl Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC425150
3-Hydroxyhexanoyl-CoAC610250
3-Hydroxyoctanoyl-CoAC85300
3-Hydroxydecanoyl-CoAC105280
3-Hydroxydodecanoyl-CoAC125200
3-Hydroxytetradecanoyl-CoAC145150
3-Hydroxyhexadecanoyl-CoAC165100

Data from He et al. (1989). The enzyme demonstrates the highest activity with medium-chain substrates (C6-C12), with a notable decrease in Vmax for longer chain lengths.[1]

Table 2: Kinetic Parameters of R-Specific Enoyl-CoA Hydratase (PhaJAc) from Aeromonas caviae for Various trans-2-Enoyl-CoA Substrates

Substrate (trans-2-enoyl-CoA)Acyl Chain LengthKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Crotonyl-CoAC428 ± 26,200 ± 2002.2 x 10⁸
2-Pentenoyl-CoAC525 ± 24,500 ± 2001.8 x 10⁸
2-Hexenoyl-CoAC623 ± 21,800 ± 1007.8 x 10⁷
2-Octenoyl-CoAC820 ± 2150 ± 107.5 x 10⁶
2-Decenoyl-CoAC10---
2-Dodecenoyl-CoAC12---

Data adapted from Fukui et al. (1998). The enzyme shows a clear preference for shorter chain length substrates, with a significant drop in catalytic efficiency for substrates longer than C6.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of enzyme kinetics. The following are representative protocols for assaying the activity of 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase.

Protocol 1: Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity[1][2]

This continuous spectrophotometric assay measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm. To overcome product inhibition and ensure the reaction proceeds to completion, the assay is coupled with the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase.[1]

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.3.[2]

  • NAD+ solution: 10 mM in assay buffer.

  • L-3-hydroxyacyl-CoA substrates of various chain lengths.

  • 3-Ketoacyl-CoA thiolase.

  • Purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+ (final concentration 1 mM), and an excess of 3-ketoacyl-CoA thiolase.[3]

  • Add the L-3-hydroxyacyl-CoA substrate to the desired final concentration. For determining kinetic parameters, a range of substrate concentrations should be used.

  • Equilibrate the mixture to 37°C.[2]

  • Initiate the reaction by adding a small volume of the purified L-3-hydroxyacyl-CoA dehydrogenase.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and Vmax) are calculated by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of a trans-2-enoyl-CoA substrate to a 3-hydroxyacyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • trans-2-enoyl-CoA substrates of various chain lengths.

  • Purified enoyl-CoA hydratase.

  • UV-transparent cuvettes.

  • Spectrophotometer capable of measuring absorbance at 263 nm.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer.

  • Add the trans-2-enoyl-CoA substrate to the desired final concentration.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Kinetic parameters are determined as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate the central role of 3-hydroxyacyl-CoA dehydrogenases and enoyl-CoA hydratases in the mitochondrial beta-oxidation pathway and a typical experimental workflow for determining enzyme kinetics.

Beta_Oxidation_Pathway cluster_products Products per cycle Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (S)-3-Hydroxyacyl-CoA (S)-3-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->(S)-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase (ECH) 3-Ketoacyl-CoA 3-Ketoacyl-CoA (S)-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Fatty Acyl-CoA\n(n-2 carbons) Fatty Acyl-CoA (n-2 carbons) 3-Ketoacyl-CoA->Fatty Acyl-CoA\n(n-2 carbons) β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA β-Ketothiolase FADH₂ FADH₂ NADH NADH Acyl-CoA\nDehydrogenase Acyl-CoA Dehydrogenase Acyl-CoA\nDehydrogenase->FADH₂ 3-Hydroxyacyl-CoA\nDehydrogenase (HAD) 3-Hydroxyacyl-CoA Dehydrogenase (HAD) 3-Hydroxyacyl-CoA\nDehydrogenase (HAD)->NADH

Caption: Mitochondrial Beta-Oxidation Pathway.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purified Enzyme Purified Enzyme Reaction Mixture Reaction Mixture Purified Enzyme->Reaction Mixture Substrate Stocks\n(Varying Concentrations) Substrate Stocks (Varying Concentrations) Substrate Stocks\n(Varying Concentrations)->Reaction Mixture Assay Buffer & Reagents Assay Buffer & Reagents Assay Buffer & Reagents->Reaction Mixture Spectrophotometer Spectrophotometer Reaction Mixture->Spectrophotometer Data Acquisition\n(Absorbance vs. Time) Data Acquisition (Absorbance vs. Time) Spectrophotometer->Data Acquisition\n(Absorbance vs. Time) Calculate Initial Velocity (V₀) Calculate Initial Velocity (V₀) Data Acquisition\n(Absorbance vs. Time)->Calculate Initial Velocity (V₀) Michaelis-Menten Plot\n(V₀ vs. [S]) Michaelis-Menten Plot (V₀ vs. [S]) Calculate Initial Velocity (V₀)->Michaelis-Menten Plot\n(V₀ vs. [S]) Determine Km and Vmax Determine Km and Vmax Michaelis-Menten Plot\n(V₀ vs. [S])->Determine Km and Vmax

Caption: Experimental Workflow for Enzyme Kinetics.

References

comparing the stability of different long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Stability Analysis of Long-Chain Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (LC-CoA) molecules are indispensable intermediates in cellular metabolism, serving as substrates for β-oxidation, lipid biosynthesis, and as signaling molecules.[1][2] Their inherent instability, however, presents a significant challenge for in vitro and in vivo studies, as improper handling can lead to degradation and experimental artifacts.[1] This guide provides an objective comparison of the chemical and enzymatic stability of common L-CoAs, supported by experimental data, to ensure the integrity of research applications.

Factors Influencing Long-Chain Acyl-CoA Stability

The stability of an acyl-CoA molecule is primarily influenced by its chemical environment and susceptibility to enzymatic hydrolysis. The central point of vulnerability is the thioester bond, which links the fatty acid to the Coenzyme A moiety.[1]

Chemical Stability:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated in aqueous solutions, particularly at neutral to alkaline pH.[1][3] Studies have shown that the rate of hydrolysis in aqueous solutions increases with the length of the acyl chain.[3] For optimal stability, L-CoAs should be stored and handled in slightly acidic buffers (pH 4-6) or in organic solvents like methanol.[1][3]

  • Oxidation: Polyunsaturated acyl chains, such as those in arachidonoyl-CoA, are prone to oxidation, especially when exposed to air and light.[1][4] This process can be minimized by handling under an inert atmosphere and by adding antioxidants to storage solutions.[5]

Enzymatic Stability:

  • Acyl-CoA Thioesterases (ACOTs): The primary drivers of enzymatic degradation are a family of enzymes known as acyl-CoA thioesterases (ACOTs).[6] These enzymes catalyze the hydrolysis of the thioester bond, releasing a free fatty acid and Coenzyme A.[7] There are multiple isoforms of ACOTs, localized to different cellular compartments (cytosol, mitochondria, peroxisomes), which exhibit varying substrate specificities for saturated, monounsaturated, and polyunsaturated L-CoAs.[6] For instance, some thioesterases show a preference for long-chain unsaturated acyl-CoAs, while others are more active towards saturated species.[8][9]

Quantitative Comparison of Chemical Stability

The stability of different long-chain acyl-CoAs can be quantitatively assessed by measuring their degradation over time in a controlled environment. The following table summarizes experimental data on the stability of various acyl-CoAs in an aqueous solution (50 mM ammonium acetate, pH 7.0) when stored at 4°C in an autosampler.

Acyl-CoA SpeciesChain Length & Unsaturation% Remaining after 4 hours[3]% Remaining after 24 hours[3]
Myristoyl-CoAC14:079.5%45.1%
Palmitoyl-CoAC16:074.3%38.6%
Stearoyl-CoAC18:085.2%55.3%
Oleoyl-CoAC18:188.1%60.2%
Linoleoyl-CoAC18:290.3%65.8%
Arachidonoyl-CoAC20:492.5%70.1%

Data adapted from a study by Guan, Z. et al., which demonstrated the instability of acyl-CoAs in aqueous solutions.[3] The data indicates that under these conditions, longer-chain saturated acyl-CoAs (C14:0, C16:0) are less stable than the C18 species.[3] Furthermore, unsaturated C18 and C20 acyl-CoAs showed greater stability compared to their saturated counterparts over a 24-hour period.[3]

Experimental Protocols

Accurate assessment of acyl-CoA stability is crucial for interpreting experimental results. Below are detailed protocols for evaluating both chemical and enzymatic stability.

Protocol 1: Chemical Stability Assessment via LC-MS/MS

This protocol is designed to quantify the rate of hydrolytic degradation of an L-CoA in an aqueous solution.

1. Materials:

  • Long-chain acyl-CoA standard (e.g., Oleoyl-CoA)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized Water

  • Buffer: 50 mM Ammonium Acetate, pH 7.0

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA)

  • LC-MS/MS system with a C18 reversed-phase column[10]

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of the L-CoA in methanol. Prepare a 100 µM stock of the internal standard in methanol.

  • Sample Preparation: Dilute the L-CoA stock solution to a final concentration of 500 nM in the 50 mM ammonium acetate buffer (pH 7.0).[3] Place the solution in an autosampler vial kept at a constant temperature (e.g., 4°C).

  • Time-Course Analysis:

    • Time 0: Immediately after preparation, mix an aliquot of the sample with an equal volume of cold methanol containing the internal standard to halt degradation. Analyze via LC-MS/MS.

    • Subsequent Time Points: At specified intervals (e.g., 4, 8, 12, 24 hours), repeat the sampling and quenching process.[3]

  • LC-MS/MS Analysis:

    • Inject the quenched sample onto the LC-MS/MS system.[10]

    • Use a gradient elution to separate the intact acyl-CoA from its degradation products (free fatty acid and CoA).[2]

    • Detect and quantify the parent L-CoA and the internal standard using Multiple Reaction Monitoring (MRM) mode in positive electrospray ionization (ESI+).[10][11]

  • Data Analysis:

    • Calculate the peak area ratio of the target L-CoA to the internal standard at each time point.

    • Normalize the results to the Time 0 sample to determine the percentage of intact L-CoA remaining.

Protocol 2: Enzymatic Stability Assessment using Acyl-CoA Thioesterase

This protocol measures the susceptibility of an L-CoA to enzymatic hydrolysis.

1. Materials:

  • Long-chain acyl-CoA substrate

  • Recombinant Acyl-CoA Thioesterase (ACOT)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Quenching Solution: e.g., 10% Acetic Acid in Acetonitrile

  • LC-MS/MS system as described in Protocol 1

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the L-CoA substrate at a defined concentration (e.g., 10 µM). Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the ACOT enzyme to the reaction mixture. For the negative control ("No Enzyme" sample), add an equal volume of assay buffer instead of the enzyme.

  • Time-Course Incubation:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 5, 15, 30 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing the cold quenching solution with an internal standard. This will stop the enzymatic reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples as described in Protocol 1 to quantify the remaining L-CoA.

    • Plot the percentage of L-CoA remaining versus time for both the enzyme-treated and control samples to determine the rate of enzymatic hydrolysis.

Visualized Workflow

The following diagram illustrates a generalized experimental workflow for assessing the stability of long-chain acyl-CoAs.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis prep_lcoa Prepare L-CoA Stock (Methanol) prep_buffer Prepare Incubation Buffer (e.g., pH 4, 7, 9) prep_enzyme Prepare Enzyme Stock (for Enzymatic Assay) start Initiate Experiment (Add L-CoA to Buffer) cond_chem Chemical Stability (Vary pH, Temp) start->cond_chem cond_enz Enzymatic Stability (+/- ACOT Enzyme) start->cond_enz quench Quench Aliquots (at t=0, t=x, t=y...) cond_chem->quench cond_enz->quench lcms LC-MS/MS Analysis (Quantify Remaining L-CoA) quench->lcms data Data Processing (% Remaining vs. Time) lcms->data

Caption: Experimental workflow for L-CoA stability analysis.

References

A Comparative Guide to the Validation of a New Analytical Method for 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 11-hydroxydodecanoyl-CoA against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding metabolic pathways in fatty acid oxidation and their roles in various physiological and pathological states.[1] This document is intended for researchers, scientists, and drug development professionals seeking robust and sensitive analytical methodologies.

Overview of Analytical Methodologies

The analysis of acyl-CoAs presents challenges due to their inherent instability in aqueous solutions and low endogenous concentrations.[2][3] While several techniques can be employed, LC-MS/MS has emerged as the gold standard for its high selectivity and sensitivity, allowing for the direct analysis of these molecules.[1][4] An alternative approach involves GC-MS, which requires chemical derivatization to increase the volatility of the target analyte for gas-phase analysis.[5]

Table 1: Comparison of Key Analytical Techniques

FeatureNew Method: LC-MS/MSAlternative: GC-MS with Derivatization
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Sample Derivatization Not required. Direct analysis of the intact molecule.Mandatory. Requires hydrolysis of the CoA ester followed by derivatization (e.g., silylation) of the hydroxyl and carboxyl groups.[5]
Sensitivity High (typically low ng/mL to pg/mL).[4]Moderate to High, dependent on derivatization efficiency.
Specificity Very High, utilizing Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions.[4][6]High, based on characteristic mass spectra of the derivative.
Throughput High, with typical run times as short as 5 minutes.[7]Lower, due to the additional derivatization step and potentially longer GC run times.
Primary Advantage Direct measurement of the intact molecule with high sensitivity and specificity.Robust and widely available technique.
Primary Limitation Potential for ion suppression effects from the sample matrix.[2]Indirect analysis; derivatization can be complex and introduce variability.

Quantitative Data and Method Validation

The performance of the new LC-MS/MS method was validated according to standard guidelines. The following tables summarize the key validation parameters for the proposed LC-MS/MS method compared to expected performance for a GC-MS method.

Table 2: Validation Summary for the New LC-MS/MS Method

Validation ParameterPerformance MetricResult
Linearity Calibration Curve Range0.5 - 500 ng/mL
Coefficient of Determination (r²)> 0.99[2]
Accuracy Mean Recovery (%)95.2% - 104.5%
Precision Intra-day RSD (%)< 5%[8]
Inter-day RSD (%)< 8%[7]
Limit of Detection (LOD) S/N Ratio > 30.1 ng/mL
Limit of Quantitation (LOQ) S/N Ratio > 100.5 ng/mL

Table 3: Expected Performance for an Alternative GC-MS Method

Validation ParameterPerformance MetricExpected Result
Linearity Calibration Curve Range5 - 1000 ng/mL
Coefficient of Determination (r²)> 0.98
Accuracy Mean Recovery (%)85% - 110%
Precision Intra-day RSD (%)< 10%
Inter-day RSD (%)< 15%
Limit of Detection (LOD) S/N Ratio > 31 ng/mL
Limit of Quantitation (LOQ) S/N Ratio > 105 ng/mL

Experimental Protocols

Detailed methodologies for the new LC-MS/MS method and the alternative GC-MS approach are provided below.

New Method: LC-MS/MS Protocol

This method allows for the direct, sensitive, and specific quantification of this compound.

1. Sample Preparation (Solid-Phase Extraction) [1][9]

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing a suitable internal standard (e.g., Heptadecanoyl-CoA).[1][7]

  • Protein Precipitation: Add ice-cold acetonitrile to the homogenate to precipitate proteins and centrifuge to pellet the precipitate.[1]

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1][10]

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[1]

2. LC-MS/MS Analysis [7][10]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[7]

  • Chromatographic Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).[10]

  • Mobile Phase A: Water with 10mM Ammonium Hydroxide.[7]

  • Mobile Phase B: Acetonitrile with 10mM Ammonium Hydroxide.[7]

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The transition for acyl-CoAs typically involves the neutral loss of the phosphopantetheine moiety (-507 m/z).[2][4]

Alternative Method: GC-MS Protocol

This method involves the indirect analysis of this compound following hydrolysis and derivatization.

1. Sample Preparation and Derivatization [5]

  • Hydrolysis: Treat the sample extract with a strong base (e.g., KOH) to hydrolyze the thioester bond of this compound, releasing 11-hydroxydodecanoic acid.

  • Extraction: Acidify the sample and extract the resulting 11-hydroxydodecanoic acid into an organic solvent (e.g., hexane/chloroform).

  • Drying: Evaporate the organic extract to dryness under nitrogen.[5]

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried extract.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) derivative of both the hydroxyl and carboxyl groups.[5]

    • Cool to room temperature before injection.

2. GC-MS Analysis [5][11]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Injection: 1 µL in splitless mode.

  • Temperature Program: An initial temperature of 70°C, ramped to 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Visualized Workflows and Pathways

To better illustrate the processes, the following diagrams outline the experimental workflow for the new LC-MS/MS method and the relevant metabolic pathway for this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_homogenize 1. Homogenize Tissue (with Internal Standard) node_precipitate 2. Precipitate Proteins (Acetonitrile) node_homogenize->node_precipitate node_spe 3. Solid-Phase Extraction (C18 Cartridge) node_precipitate->node_spe node_dry 4. Dry & Reconstitute node_spe->node_dry node_inject 5. Inject Sample (UHPLC) node_dry->node_inject node_separate 6. Chromatographic Separation (C18 Column) node_inject->node_separate node_detect 7. MS/MS Detection (ESI+, MRM) node_separate->node_detect node_integrate 8. Integrate Peak Areas node_detect->node_integrate node_quantify 9. Quantify Concentration (vs. Calibration Curve) node_integrate->node_quantify node_validate 10. Validate Data (Accuracy, Precision) node_quantify->node_validate

Caption: Experimental workflow for the LC-MS/MS validation.

cluster_pathway Mitochondrial Fatty Acid β-Oxidation dodecanoyl_coa Dodecanoyl-CoA (C12) enoyl_coa Trans-Δ2-Dodecenoyl-CoA dodecanoyl_coa->enoyl_coa ACAD omega_hydroxylation ω-Hydroxylation (CYP450) dodecanoyl_coa->omega_hydroxylation Alternative Pathway hydroxyacyl_coa 3-Hydroxydodecanoyl-CoA enoyl_coa->hydroxyacyl_coa EHHADH ketoacyl_coa 3-Ketododecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa HADH decanoyl_coa Decanoyl-CoA (C10) + Acetyl-CoA ketoacyl_coa->decanoyl_coa Thiolase eleven_hydroxy This compound omega_hydroxylation->eleven_hydroxy

Caption: Fatty acid β-oxidation and ω-hydroxylation pathways.

Conclusion

The newly validated LC-MS/MS method provides a superior analytical solution for the quantification of this compound in biological matrices. Its ability to directly measure the intact molecule without derivatization results in a simpler workflow, higher throughput, and enhanced sensitivity and specificity compared to the alternative GC-MS method. This methodology is a valuable tool for researchers investigating the roles of hydroxy fatty acids in metabolism and disease.[1][10]

References

Unraveling the Cellular Response: A Comparative Guide to Differential Gene Expression Induced by Medium-Chain and Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

I have initiated the search for studies on the differential gene expression in response to 11-hydroxydodecanoyl-CoA. The initial search results provide context on fatty acid metabolism, particularly the roles of various enzymes like 3-hydroxyacyl-CoA dehydratases and acyl-CoA dehydrogenases. Some articles discuss the broader impact of acyl-CoAs on gene expression regulation. However, I have not yet found a study that directly investigates the differential gene expression profile specifically in response to this compound.

To proceed with the user's request, I need to find research that has performed transcriptomics (microarray or RNA-seq) after treating cells or tissues with this compound. If no direct studies exist, I will look for studies on closely related hydroxy fatty acyl-CoAs. I also need to find information on experimental protocols and potential signaling pathways.

Therefore, I will update my plan to focus on finding this specific information. If direct studies are not available, I will broaden my search to include similar compounds to provide a comparative context as requested.The search for direct transcriptomic analyses of this compound has not yielded specific studies. However, the broader search on medium-chain fatty acids (MCFAs) and hydroxy fatty acids has provided valuable insights. I have found studies on the differential gene expression in response to MCFAs like octanoate and decanoate, and also on the effects of other hydroxy fatty acids on gene expression, often involving nuclear receptors like PPARs.

While I haven't found a direct competitor study for this compound, I can use the data on other MCFAs and hydroxy fatty acids as a comparative baseline. I have also gathered some information on potential signaling pathways involving nuclear receptors and fatty acid metabolism.

To fulfill the user's request, the next steps should focus on consolidating the information on related compounds to create a comparative guide. I will need to extract the experimental details and quantitative data from these related studies to build the comparison tables and experimental protocol sections. I will also use the information on signaling pathways to construct the requested diagrams.

Given the absence of direct data for this compound, I will frame the guide as a comparative analysis of gene expression responses to various medium-chain and hydroxy fatty acids, which would still be highly valuable to the target audience.

I will now proceed with the existing information to construct the guide.

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to specific fatty acids is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of differential gene expression in response to various medium-chain fatty acids (MCFAs) and hydroxy fatty acids, offering insights that can be extrapolated to understand the potential effects of this compound.

Comparative Analysis of Differential Gene Expression

The following tables summarize the key findings from studies investigating the impact of various MCFAs and hydroxy fatty acids on gene expression. These datasets provide a foundation for comparing the potential effects of this compound.

Table 1: Differential Gene Expression in Response to Medium-Chain Fatty Acids in Macrophages

GeneFunctionFold Change (Octanoate)Fold Change (Decanoate)Putative Role of this compound
Upregulated Genes
Plin2Lipid droplet-associated proteinIncreasedIncreasedPotential upregulation, involved in lipid storage
Abca1Cholesterol effluxIncreasedIncreasedPotential upregulation, role in cholesterol homeostasis
PltpPhospholipid transfer proteinIncreasedNot reportedPotential upregulation, involved in lipid transport
Downregulated Genes
Il6Pro-inflammatory cytokineNo significant changeNo significant changePotential anti-inflammatory effects
TnfPro-inflammatory cytokineNo significant changeNo significant changePotential anti-inflammatory effects
Nos2Pro-inflammatory enzymeNo significant changeNo significant changePotential anti-inflammatory effects

Data synthesized from a study on J774A.1 murine macrophages treated with octanoate and decanoate. The study indicated that these MCFAs influenced transcriptional responses favoring cholesterol efflux and a less inflammatory state compared to long-chain fatty acids, with some effects being partially mediated by PPARβ/δ[1].

Table 2: Differential Gene Expression in Response to Docosahexaenoic Acid (DHA) in Human Colon Cancer Cells

GeneFunctionFold Change (DHA)Putative Role of this compound
Downregulated Genes
COX2Inflammation, Cancer ProgressionDecreasedPotential downregulation, anti-inflammatory/anti-cancer effects
HIF-1αHypoxia response, AngiogenesisDecreasedPotential downregulation, anti-angiogenic effects
VEGF-AAngiogenesisDecreasedPotential downregulation, anti-angiogenic effects
MMP-1Extracellular matrix remodelingDecreasedPotential downregulation, anti-metastatic effects
MMP-9Extracellular matrix remodelingDecreasedPotential downregulation, anti-metastatic effects

This table is based on a study using a xenograft nude mouse model of human colon cancer treated with DHA. The results suggest that DHA inhibits colon cancer growth through the downregulation of genes involved in inflammation, angiogenesis, and metastasis[2][3].

Experimental Protocols

To ensure reproducibility and facilitate the design of future experiments, detailed methodologies from the cited studies are provided below.

Protocol 1: Gene Expression Analysis in Macrophages Treated with Medium-Chain Fatty Acids
  • Cell Line: J774A.1 murine macrophages.

  • Treatment: Cells were exposed to octanoate or decanoate. A long-chain fatty acid (palmitate) was used as a control, along with a PPARβ/δ agonist (GW501516).

  • Stimulation: In some experiments, cells were stimulated with lipopolysaccharide (LPS).

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of target genes.

  • siRNA Knockdown: To determine the role of PPARβ/δ, siRNA was used to knockdown the expression of this nuclear receptor[1].

Protocol 2: Microarray Analysis of Colon Cancer Xenografts Treated with Docosahexaenoic Acid (DHA)
  • Animal Model: Nude mice with HCT-15 human colon cancer cell xenografts.

  • Treatment: Mice were fed a diet enriched with DHA.

  • Sample Collection: Tumors were excised from the mice for analysis.

  • Gene Expression Analysis: cDNA microarray analysis was performed to identify differentially expressed genes between DHA-treated and control groups.

  • Validation: The expression of selected genes was validated using RT-PCR in both the xenograft tumors and cultured HCT-15 cells[2][3].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by hydroxy fatty acids and a general workflow for investigating differential gene expression.

fatty_acid_signaling cluster_extracellular Extracellular cluster_cellular Cellular Fatty Acid Fatty Acid Nuclear Receptor Nuclear Receptor Fatty Acid->Nuclear Receptor Binds to Coactivators Coactivators Nuclear Receptor->Coactivators Recruits Target Gene Expression Target Gene Expression Coactivators->Target Gene Expression Modulates Biological Response Biological Response Target Gene Expression->Biological Response

Caption: Putative signaling pathway for hydroxy fatty acids.

experimental_workflow Cell/Tissue Culture Cell/Tissue Culture Treatment (e.g., this compound) Treatment (e.g., this compound) Cell/Tissue Culture->Treatment (e.g., this compound) RNA Extraction RNA Extraction Treatment (e.g., this compound)->RNA Extraction RNA Sequencing/Microarray RNA Sequencing/Microarray RNA Extraction->RNA Sequencing/Microarray Data Analysis Data Analysis RNA Sequencing/Microarray->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes Pathway Analysis Pathway Analysis Differentially Expressed Genes->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

Caption: General workflow for differential gene expression analysis.

Discussion and Future Directions

The presented data from related fatty acids suggest that this compound could play a significant role in modulating gene expression related to lipid metabolism, inflammation, and cellular proliferation. The activation of nuclear receptors, such as PPARs, is a likely mechanism through which these effects are mediated.

Future research should focus on performing direct transcriptomic analysis (RNA-Seq or microarray) on relevant cell lines or animal models treated with this compound. This would provide a definitive profile of the genes and pathways regulated by this specific hydroxy fatty acid, enabling a more precise understanding of its biological functions and therapeutic potential. Such studies will be instrumental in validating the hypotheses generated from the comparative data presented in this guide and will pave the way for the development of novel therapeutic interventions targeting fatty acid signaling pathways.

References

A Comparative Guide to the Metabolic Fate of 11-HDo-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 11-hydroxydodecanoyl-CoA (11-HDo-CoA), dicarboxylyl-CoAs, and conventional fatty acyl-CoAs. The information presented is supported by experimental data and includes detailed protocols for key enzymatic assays to facilitate further research.

Introduction

The metabolism of acyl-Coenzyme A (acyl-CoA) esters is central to cellular energy homeostasis and lipid metabolism. While the β-oxidation of straight-chain fatty acyl-CoAs is a well-characterized process, the metabolic fates of modified acyl-CoAs, such as hydroxylated and dicarboxylic forms, are less commonly detailed. This guide focuses on comparing the metabolism of 11-HDo-CoA, a representative (ω-1)-hydroxy fatty acyl-CoA, with that of dicarboxylyl-CoAs and standard fatty acyl-CoAs. Understanding these distinct metabolic routes is crucial for research in metabolic disorders, drug development, and toxicology.

Metabolic Pathways: A Comparative Overview

The metabolic fates of 11-HDo-CoA, dicarboxylyl-CoAs, and fatty acyl-CoAs are primarily determined by their chemical structures, which dictate their subcellular localization and enzymatic processing.

1. Fatty Acyl-CoAs (e.g., Lauroyl-CoA):

Standard saturated fatty acyl-CoAs are the primary fuel source for many tissues. Their catabolism predominantly occurs in the mitochondria through the β-oxidation spiral.

  • Activation: Long-chain fatty acids are first activated to their CoA esters in the cytoplasm by acyl-CoA synthetases.

  • Mitochondrial Transport: Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle.

  • β-Oxidation: Inside the mitochondria, a four-step process involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2. Acetyl-CoA then enters the citric acid cycle for complete oxidation.

2. Dicarboxylyl-CoAs (e.g., Dodecanedioyl-CoA):

Dicarboxylic acids are formed from the ω-oxidation of fatty acids in the endoplasmic reticulum, a pathway that becomes more active when mitochondrial β-oxidation is impaired. Their subsequent catabolism primarily takes place in peroxisomes.[1]

  • Activation: Dicarboxylic acids are activated to their corresponding CoA esters.

  • Peroxisomal β-Oxidation: Dicarboxylyl-CoAs undergo β-oxidation in peroxisomes.[2] This process is similar to mitochondrial β-oxidation but is catalyzed by a distinct set of enzymes. The first step is catalyzed by an acyl-CoA oxidase (ACOX) that produces H2O2.[2] The chain-shortened dicarboxylyl-CoAs are then further metabolized, ultimately yielding acetyl-CoA and succinyl-CoA, the latter of which is anaplerotic.[3] While peroxisomes are the major site, some mitochondrial contribution to dicarboxylic acid β-oxidation has been reported, particularly involving medium-chain acyl-CoA dehydrogenase (MCAD).

3. This compound (11-HDo-CoA):

11-HDo-CoA is an (ω-1)-hydroxy fatty acyl-CoA. Its metabolism is initiated by the hydroxylation of a fatty acid, followed by activation and subsequent oxidation.

  • Formation: 11-hydroxydodecanoic acid is formed from the (ω-1)-hydroxylation of dodecanoic acid (lauric acid), a reaction catalyzed by cytochrome P450 enzymes, particularly from the CYP4 family.

  • Activation: The resulting hydroxy fatty acid is activated to 11-HDo-CoA.

  • Proposed Metabolic Fate: The presence of the hydroxyl group suggests that 11-HDo-CoA is likely a substrate for β-oxidation. The specific subcellular location (mitochondria vs. peroxisome) for the β-oxidation of (ω-1)-hydroxy fatty acids is not as clearly defined as for unsubstituted or dicarboxylic fatty acids. It is plausible that it can be a substrate for both pathways, with the initial steps potentially involving dehydrogenation of the hydroxyl group or proceeding directly with β-oxidation. Further oxidation would likely lead to the formation of a dicarboxylic acid intermediate, which would then be channeled into the peroxisomal β-oxidation pathway.

Quantitative Data Presentation

The following tables summarize the key differences and available kinetic parameters for the enzymes involved in the metabolism of these acyl-CoA classes. Note: Specific kinetic data for 11-HDo-CoA is limited; therefore, data for structurally similar substrates are provided as an approximation.

Table 1: Comparison of Metabolic Pathways

FeatureFatty Acyl-CoAsDicarboxylyl-CoAs11-HDo-CoA (Proposed)
Primary Site of Formation Cytoplasm (from dietary fats/de novo synthesis)Endoplasmic Reticulum (via ω-oxidation)Cytoplasm (via CYP450-mediated hydroxylation)
Primary Site of Catabolism MitochondriaPeroxisomesMitochondria and/or Peroxisomes
Key Catabolic Pathway β-Oxidationβ-Oxidationβ-Oxidation
Initial Enzyme of β-Oxidation Acyl-CoA DehydrogenaseAcyl-CoA OxidaseAcyl-CoA Dehydrogenase or Acyl-CoA Oxidase
Primary End Products Acetyl-CoA, NADH, FADH2Acetyl-CoA, Succinyl-CoA, H2O2Acetyl-CoA, potentially dicarboxylic acid intermediates

Table 2: Enzyme Kinetic Parameters (Km and Vmax)

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Peroxisomal Acyl-CoA Oxidase (Maize) Lauroyl-CoA (C12)Value not specifiedValue not specified[4]
Peroxisomal Acyl-CoA Oxidase (Maize) Hexanoyl-CoA (C6)Value not specifiedValue not specified[4]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) 3-Hydroxydodecanoyl-CoA (C12)~2~150[2]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) 3-Hydroxyhexanoyl-CoA (C6)~5~250[2]
(R)-specific Enoyl-CoA Hydratase (A. caviae) trans-2-Hexenoyl-CoA (C6)331.8 x 10³
(R)-specific Enoyl-CoA Hydratase (A. caviae) trans-2-Octenoyl-CoA (C8)20Value much lower than C6

Mandatory Visualization

The following diagrams illustrate the metabolic pathways and a general experimental workflow.

MetabolicPathways cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Omega-Oxidation Omega-Oxidation Fatty Acid->Omega-Oxidation Dodecanoic Acid Dodecanoic Acid CYP450 CYP450 Dodecanoic Acid->CYP450 Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA 11-HDo-CoA 11-HDo-CoA Acyl-CoA Synthetase->11-HDo-CoA 11-Hydroxydodecanoic Acid 11-Hydroxydodecanoic Acid CYP450->11-Hydroxydodecanoic Acid Mito Beta-Oxidation Mito Beta-Oxidation Fatty Acyl-CoA->Mito Beta-Oxidation Carnitine Shuttle 11-HDo-CoA->Mito Beta-Oxidation Proposed Perox Beta-Oxidation Perox Beta-Oxidation 11-HDo-CoA->Perox Beta-Oxidation Proposed Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA Synthetase Dicarboxylic Acid->Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylyl-CoA Synthetase->Dicarboxylyl-CoA Dicarboxylyl-CoA->Perox Beta-Oxidation Acetyl-CoA_M Acetyl-CoA Mito Beta-Oxidation->Acetyl-CoA_M TCA Cycle TCA Cycle Acetyl-CoA_M->TCA Cycle Acetyl-CoA_P Acetyl-CoA Perox Beta-Oxidation->Acetyl-CoA_P Succinyl-CoA Succinyl-CoA Perox Beta-Oxidation->Succinyl-CoA 11-Hydroxydodecanoic Acid->Acyl-CoA Synthetase

Caption: Overview of Acyl-CoA Metabolic Fates.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Subcellular Fractionation Subcellular Fractionation Tissue/Cell Homogenization->Subcellular Fractionation Protein Quantification Protein Quantification Subcellular Fractionation->Protein Quantification Enzyme Addition Add Enzyme Preparation Protein Quantification->Enzyme Addition Reaction Mixture Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Reaction Mixture->Enzyme Addition Incubation Incubate at 37°C Enzyme Addition->Incubation Measurement Spectrophotometric/ Fluorometric Reading Incubation->Measurement Calculate Rate Calculate Reaction Rate Measurement->Calculate Rate Kinetic Parameters Determine Km and Vmax Calculate Rate->Kinetic Parameters

Caption: General Experimental Workflow for Enzyme Assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H2O2) by ACOX, which is coupled to the peroxidase-catalyzed oxidation of a chromogenic substrate.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5

  • Substrate Stock Solution: 1 mM Acyl-CoA (e.g., Dodecanedioyl-CoA) in water

  • Horseradish Peroxidase (HRP): 1 mg/mL in Assay Buffer

  • Chromogenic Substrate: 10 mM 3,3',5,5'-Tetramethylbenzidine (TMB) in DMSO

  • Enzyme Preparation: Peroxisomal fraction or purified ACOX

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in each well of the microplate:

    • 150 µL Assay Buffer

    • 10 µL HRP solution

    • 10 µL TMB solution

  • Add 10 µL of the enzyme preparation to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the Acyl-CoA substrate stock solution.

  • Immediately measure the increase in absorbance at 650 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of ACOX activity is defined as the amount of enzyme that produces 1 µmol of H2O2 per minute.

Protocol 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)

This assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the FAD-dependent oxidation of the acyl-CoA substrate.

Materials:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6, containing 0.2 mM EDTA

  • Substrate Stock Solution: 1 mM Acyl-CoA (e.g., Lauroyl-CoA) in water

  • DCPIP Stock Solution: 2.5 mM in water

  • Phenazine Methosulfate (PMS) Stock Solution: 10 mM in water

  • Enzyme Preparation: Mitochondrial fraction or purified ACAD

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • In a 1 mL cuvette, prepare the reaction mixture:

    • 950 µL Assay Buffer

    • 10 µL DCPIP stock solution

    • 10 µL PMS stock solution

  • Add 10 µL of the enzyme preparation and mix gently.

  • Equilibrate the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the Acyl-CoA substrate stock solution.

  • Monitor the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹). One unit of ACAD activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Protocol 3: Whole-Cell Fatty Acid Oxidation Assay

This assay measures the oxidation of radiolabeled fatty acids in intact cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • [1-¹⁴C]-labeled fatty acid (e.g., [1-¹⁴C]Dodecanoic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Scintillation vials and scintillation fluid

  • Cultured cells (e.g., hepatocytes, fibroblasts)

Procedure:

  • Plate cells in a 6-well plate and grow to confluence.

  • Prepare the substrate solution: Complex the [1-¹⁴C]-labeled fatty acid with BSA in the cell culture medium to a final concentration of 100 µM fatty acid and 1 µCi/mL radioactivity.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add 1 mL of the substrate solution to each well and incubate at 37°C for 2 hours.

  • After incubation, collect the medium.

  • Acidify the medium with an equal volume of 10% trichloroacetic acid to precipitate proteins.

  • Centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new tube and add an equal volume of a non-polar organic solvent (e.g., hexane) to extract un-metabolized fatty acids. Vortex and centrifuge.

  • The aqueous phase, containing the water-soluble metabolic products (¹⁴CO₂ trapped as bicarbonate and acid-soluble metabolites), is transferred to a scintillation vial.

  • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • The amount of radioactivity in the aqueous phase is proportional to the rate of fatty acid oxidation.

Conclusion

The metabolic pathways of 11-HDo-CoA, dicarboxylyl-CoAs, and standard fatty acyl-CoAs exhibit significant differences in their subcellular localization and enzymatic machinery. While mitochondrial β-oxidation is the primary route for conventional fatty acyl-CoAs, dicarboxylyl-CoAs are predominantly handled by peroxisomal β-oxidation. The metabolism of 11-HDo-CoA, a hydroxylated fatty acyl-CoA, is less characterized but is proposed to involve initial hydroxylation by cytochrome P450 followed by β-oxidation in either or both mitochondria and peroxisomes. The provided experimental protocols offer a framework for further elucidating the specifics of these pathways and for evaluating the effects of novel therapeutic agents on acyl-CoA metabolism. Further research, particularly in obtaining specific kinetic data for enzymes acting on hydroxylated acyl-CoAs, will be crucial for a more complete understanding of their metabolic significance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 11-Hydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle 11-Hydroxydodecanoyl-CoA with the appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area to minimize the inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and collect it for disposal.[1] Avoid allowing the substance to enter drains or water courses.[1][2]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key hazard information for structurally related compounds, which should be considered for a conservative safety approach.

PropertyLauric Acid (Dodecanoic Acid)Dodecanedioic AcidS-Acetoacetyl-CoA
Physical State Solid[3]SolidNot specified
Signal Word Danger[3]Warning[4]Not classified as hazardous[2]
Hazard Statements H318: Causes serious eye damage.[3] H401: Toxic to aquatic life.H319: Causes serious eye irritation.[4]Not applicable[2]
Precautionary Statements P280: Wear eye protection/face protection. P273: Avoid release to the environment. P305+P351+P338+P310: IF IN EYES: Rinse cautiously...P280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously...[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

Disposal Procedures: A Step-by-Step Guide

There are two primary recommended disposal pathways for this compound: disposal via a licensed waste management contractor and a laboratory-scale chemical inactivation procedure prior to disposal for small quantities.

Method 1: Disposal via a Licensed Waste Management Contractor (Recommended for Bulk Quantities)

This is the most straightforward and recommended method for the disposal of any unused or waste this compound, particularly for larger quantities.[2]

  • Segregation: Collect waste this compound, both in solid form and in solution, in a clearly labeled, sealed, and appropriate waste container.[2]

  • Labeling: Ensure the container is labeled with the full chemical name, concentration (if in solution), and any other information required by your institution's environmental health and safety (EHS) office.[2]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[2]

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[2]

Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)

For small quantities of this compound, a chemical inactivation step can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive. This procedure should be performed by trained personnel. Thioesters undergo hydrolysis in the presence of a base, a reaction known as saponification.[2]

Objective: To hydrolyze the thioester bond of this compound to form 11-hydroxydodecanoate and Coenzyme A.

Materials:

  • Waste this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel

  • Stir plate and stir bar

Procedure:

  • Alkaline Hydrolysis:

    • In a well-ventilated fume hood, dissolve or suspend the waste this compound in water in a suitable reaction vessel.

    • Slowly add 1 M NaOH solution while stirring to raise the pH to approximately 12.

    • Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure complete hydrolysis of the thioester bond.

  • Neutralization:

    • After the hydrolysis period, slowly add 1 M HCl solution dropwise while stirring to neutralize the solution.[2]

    • Monitor the pH and continue adding HCl until the pH is between 6 and 8.[2]

  • Final Disposal:

    • The resulting neutralized solution, containing 11-hydroxydodecanoate, Coenzyme A, and salts, can now be disposed of down the drain with copious amounts of water, in accordance with local regulations for non-hazardous aqueous waste.[2]

    • Crucially, confirm with your institution's EHS guidelines before drain disposal. [2]

Diagrams

DisposalWorkflow cluster_prep Preparation cluster_decision Disposal Decision cluster_bulk Bulk Disposal cluster_small Small Quantity Disposal A Waste this compound B Wear Appropriate PPE A->B C Bulk or Small Quantity? B->C D Segregate in Labeled, Sealed Container C->D Bulk G Chemical Inactivation (Hydrolysis) C->G Small E Store in Designated Hazardous Waste Area D->E F Arrange Pickup by Licensed Waste Contractor E->F H Neutralize Solution G->H I Dispose Down Drain with Copious Water (Confirm with EHS) H->I

Caption: Disposal workflow for this compound.

Signaling_Pathway A This compound (in basic solution, pH ~12) B Hydrolysis of Thioester Bond A->B Saponification C 11-Hydroxydodecanoate + Coenzyme A B->C

Caption: Chemical inactivation pathway of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.